Product packaging for octane-3,6-diol(Cat. No.:CAS No. 24434-09-1)

octane-3,6-diol

Cat. No.: B1595682
CAS No.: 24434-09-1
M. Wt: 146.23 g/mol
InChI Key: BCKOQWWRTRBSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octane-3,6-diol is a chemical compound with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol . Its CAS Registry Number is 24434-09-1 . As a medium-chain aliphatic diol, it serves as a valuable monomer and building block in polymer chemistry research. It is notably used in enzymatic polycondensation reactions to produce biodegradable polyesters, a key area of investigation for developing sustainable biomaterials . For instance, diols such as 1,8-octanediol are reacted with diesters like dimethyl adipate to create polymers, and the properties of these reactions, such as water activity, are critically studied for optimizing synthesis conditions . Furthermore, research into malic acid-based polyesters, such as poly(1,8-octanediol malate) (POM), highlights the application of such diols in creating scaffolds for biomedical applications, including intervertebral disc replacement, leveraging the material's biocompatibility and biodegradability . While a related compound, 3,6-dioxa-1,8-octanedithiol, is documented as a scavenger in solid-phase peptide synthesis, its use can lead to alkylation side products with methionine-containing peptides, underscoring the importance of reagent selection in complex syntheses . This compound provides researchers with a versatile hydrocarbon backbone for exploring material science and synthetic chemistry. This product is intended for research and development purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O2 B1595682 octane-3,6-diol CAS No. 24434-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octane-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKOQWWRTRBSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885264
Record name 3,6-Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24434-09-1
Record name 3,6-Octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24434-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Octanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024434091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Octanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6-Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of (3S,6S)-Octane-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3S,6S)-Octane-3,6-diol is a C₂-symmetric chiral diol that serves as a valuable building block (synthon) in the stereoselective synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its defined stereochemistry is crucial for creating enantiomerically pure substances, as different stereoisomers of a molecule can possess markedly different biological activities.[2] This guide provides a comprehensive technical overview of the core strategies for the stereoselective synthesis of (3S,6S)-octane-3,6-diol, focusing on the causality behind experimental choices, detailed protocols, and the validation systems inherent to robust synthetic methodologies.

Introduction: The Significance of C₂-Symmetry in Chiral Building Blocks

The molecule 3,6-octanediol has two stereocenters at the C3 and C6 positions, giving rise to three possible stereoisomers: the enantiomeric pair (3R,6R)- and (3S,6S)-octane-3,6-diol, and the achiral meso-(3R,6S)-octane-3,6-diol.[2] The (3S,6S) isomer belongs to a class of C₂-symmetric molecules, which are highly prized in asymmetric synthesis. This symmetry can simplify synthetic planning and often leads to high levels of stereocontrol in subsequent reactions where the diol is used as a chiral auxiliary or ligand. The primary challenge lies in developing synthetic routes that can construct both stereocenters simultaneously and with high fidelity, avoiding the formation of diastereomeric and enantiomeric impurities.

This document will explore two primary, field-proven strategies for achieving this: the reagent-controlled asymmetric reduction of a prochiral diketone and the enzymatic kinetic resolution of a racemic diol mixture.

Strategic Overview of Synthetic Pathways

The synthesis of a specific stereoisomer like (3S,6S)-octane-3,6-diol requires a robust strategy to control the absolute configuration at two distinct centers. The following diagram outlines the divergent approaches that will be discussed.

G cluster_0 Synthetic Strategies cluster_1 Asymmetric Reduction cluster_2 Enzymatic Resolution Start Octane-3,6-dione (Prochiral Precursor) CBS Corey-Bakshi-Shibata (CBS) Reduction Start->CBS Chiral Catalyst + Borane Racemic rac-(3R,6R/3S,6S)-Octane-3,6-diol (Racemic Mixture) EKR Enzymatic Kinetic Resolution (EKR) Racemic->EKR Lipase + Acyl Donor Target (3S,6S)-Octane-3,6-diol CBS->Target High ee EKR->Target Separated Acylated (3R,6R)-Acylated Diol EKR->Acylated Separated

Caption: Divergent strategies for the synthesis of (3S,6S)-octane-3,6-diol.

In-Depth Methodology I: Asymmetric Reduction via CBS Catalysis

The most direct and elegant approach to (3S,6S)-octane-3,6-diol is the asymmetric reduction of the prochiral precursor, octane-3,6-dione. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[3][4][5]

Mechanistic Rationale and Stereocontrol

The CBS catalyst, derived from the natural amino acid proline, functions as a chiral Lewis acid.[4][6] The mechanism, which accounts for the high enantioselectivity, involves a pre-transition state complex where the catalyst, borane, and the ketone substrate are all coordinated.

  • Catalyst-Borane Coordination: The nitrogen atom of the oxazaborolidine ring acts as a Lewis base, coordinating to the borane (BH₃) reducing agent. This activates the borane, making it a more potent hydride donor.

  • Ketone Coordination: The boron atom within the catalyst ring acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. For steric reasons, the larger substituent of the ketone (the propyl group) orients away from the bulky group on the catalyst.

  • Intramolecular Hydride Transfer: The activated borane delivers a hydride to one specific face of the coordinated carbonyl. The rigid, chair-like transition state ensures that the hydride transfer occurs with high stereoselectivity, generating the alcohol with a predictable configuration.

Using the (S)-CBS catalyst directs the formation of the (S)-alcohol. For the C₂-symmetric octane-3,6-dione, this process occurs at both carbonyls, ideally yielding the (3S,6S)-diol.

CBS_Mechanism cluster_0 CBS Reduction Workflow A 1. (S)-CBS Catalyst Activation B 2. Ketone Coordination A->B Catalyst coordinates with BH₃ C 3. Pre-Transition State Assembly B->C Prochiral ketone binds to catalyst's Lewis acid site D 4. Intramolecular Hydride Transfer C->D Formation of rigid transition state E 5. Product Release & Catalyst Turnover D->E Hydride delivered to one carbonyl face F Result: (S)-Alcohol E->F

Caption: Logical workflow of the CBS reduction mechanism.

Experimental Protocol: CBS Reduction of Octane-3,6-dione

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • Octane-3,6-dione

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)[7]

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add octane-3,6-dione (1.0 eq). Dissolve in anhydrous THF (approx. 0.1 M concentration).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise. Stir for 15 minutes.

  • Reducing Agent Addition: Add BMS (1.2 eq) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The presence of water must be strictly avoided as it can significantly decrease the enantiomeric excess.[3]

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Workup: Warm the mixture to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (3S,6S)-octane-3,6-diol as a colorless oil or white solid.

  • Characterization: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Data and Performance

The CBS reduction is known for its high selectivity across a range of substrates.[3]

ParameterTypical ValueRationale/Causality
Catalyst Loading 5-10 mol%Sufficient to ensure a high rate of the catalyzed pathway over the slow, non-selective background reduction.
Temperature -20 °C to 0 °CLower temperatures generally enhance enantioselectivity by favoring the more ordered transition state.[3]
Enantiomeric Excess (ee) >95%The rigid chiral environment of the catalyst-substrate complex effectively shields one face of the carbonyl.
Yield 80-95%The reaction is generally high-yielding, though this is dependent on careful execution of the anhydrous conditions and workup.

In-Depth Methodology II: Enzymatic Kinetic Resolution (EKR)

An alternative strategy begins with a racemic mixture of (3R,6R)- and (3S,6S)-octane-3,6-diol, which can be prepared by a standard, non-chiral reduction of octane-3,6-dione (e.g., using NaBH₄). Enzymatic kinetic resolution (EKR) exploits the high stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer, allowing for the separation of the unreacted, desired enantiomer.[8][9]

Principle of Enantioselective Acylation

Lipases are enzymes that catalyze the hydrolysis of esters. In an organic solvent, this reaction can be reversed to perform enantioselective acylation. When a racemic diol is presented with an acyl donor (e.g., vinyl acetate), the enzyme's chiral active site will only accommodate one of the diol's enantiomers for the acylation reaction.

For instance, Candida antarctica Lipase B (CALB) might selectively acylate the (3R,6R)-diol, leaving the desired (3S,6S)-diol unreacted. The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining starting material. At this point, the mixture contains the unreacted (3S,6S)-diol and the acylated (3R,6R)-diol, which can be easily separated due to their different chemical properties (e.g., polarity).

Experimental Protocol: Lipase-Catalyzed Resolution

Materials:

  • rac-(3R,6R/3S,6S)-Octane-3,6-diol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl Acetate (acyl donor)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • Reaction Setup: To a flask, add the racemic octane-3,6-diol (1.0 eq) and dissolve it in the anhydrous solvent.

  • Enzyme and Reagent Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate) and vinyl acetate (0.5-0.6 eq). Using a slight excess of the acyl donor relative to the target 50% conversion can be beneficial, but a large excess should be avoided.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). The reaction progress is monitored by GC or HPLC to track the consumption of the starting material.

  • Termination: When the conversion reaches ~50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate to remove the solvent and excess vinyl acetate. The resulting mixture contains the desired (3S,6S)-diol and the mono-acylated (3R,6R)-diol. These can be separated by flash column chromatography. The higher polarity of the diol allows it to be separated from the less polar ester.

  • Hydrolysis (Optional): If the (3R,6R)-enantiomer is also desired, the separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to recover the (3R,6R)-diol.

Advantages and Limitations
AspectAnalysis
Advantages - High Selectivity: Enzymes often provide exceptionally high enantioselectivity (>99% ee).- Mild Conditions: Reactions are run at or near room temperature, preserving sensitive functional groups.- Sustainability: Enzymes are biodegradable catalysts, and immobilization allows for reuse.
Limitations - Maximum Yield of 50%: The primary drawback of any kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.- Separation Required: Requires a robust separation of the product from the reacted enantiomer.- Reaction Time: Enzymatic reactions can sometimes be slower than traditional chemical methods.

Conclusion

The stereoselective synthesis of (3S,6S)-octane-3,6-diol can be effectively achieved through several advanced methodologies. The choice of strategy depends on the specific requirements of the researcher or organization.

  • Asymmetric Catalysis (CBS Reduction): This approach is highly efficient for directly producing the target enantiomer with high yield and excellent enantioselectivity from a simple prochiral precursor. It represents a more atom-economical pathway.

  • Enzymatic Kinetic Resolution: This method offers unparalleled selectivity under mild, environmentally benign conditions. While the theoretical yield is limited to 50%, it is an excellent choice when ultimate enantiopurity is the primary goal and the starting racemic material is readily accessible.

Both pathways represent robust, reliable, and scalable solutions for obtaining this critical chiral building block, enabling further advancements in drug discovery and materials science.

References

physical properties of octane-3,6-diol isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Octane-3,6-diol Isomers

Introduction: Beyond the Formula

This compound (C₈H₁₈O₂) is a bifunctional molecule whose simple linear formula belies a significant degree of structural complexity.[1][2] The presence of two hydroxyl groups imparts polarity and the capacity for hydrogen bonding, which dictates properties such as high boiling points and water solubility compared to analogous alkanes. However, the true utility and challenge of this molecule in advanced applications, particularly in pharmaceutical and chiral synthesis, lie in its stereochemistry. The carbon atoms at positions 3 and 6 are stereocenters, giving rise to multiple, distinct stereoisomers.[3]

For researchers in drug development and materials science, understanding the unique physical properties of each individual isomer is not an academic exercise; it is a prerequisite for success. Differences in properties like melting point and solubility between isomers can profoundly impact crystal packing, dissolution rates, bioavailability, and purification strategies. This guide provides a comprehensive overview of the core physical properties of this compound stereoisomers, grounded in authoritative data and supplemented with field-proven experimental protocols for their validation.

The Stereoisomers of this compound: A Structural Overview

The two chiral centers at the C3 and C6 positions of this compound give rise to three distinct stereoisomers: a pair of enantiomers and an achiral meso compound.[3]

  • (3R,6R)- and (3S,6S)-Octane-3,6-diol: These two molecules are non-superimposable mirror images of each other, known as enantiomers. They exhibit identical physical properties in an achiral environment (e.g., melting point, boiling point, density) but differ in their interaction with plane-polarized light (optical activity).[3]

  • (3R,6S)-Octane-3,6-diol (meso): This isomer possesses an internal plane of symmetry. Despite having two stereocenters, the molecule as a whole is achiral and therefore optically inactive. As a diastereomer of the (3R,6R) and (3S,6S) pair, its physical properties are distinct.[3]

The relationship between these isomers is fundamental to their handling, separation, and application.

G cluster_isomers This compound Stereoisomers 3R,6R (3R,6R)-Octane-3,6-diol 3S,6S (3S,6S)-Octane-3,6-diol 3R,6R->3S,6S Enantiomers Meso meso-Octane-3,6-diol ((3R,6S)) 3R,6R->Meso Diastereomers 3S,6S->Meso Diastereomers

Caption: Relationship between the stereoisomers of this compound.

Comparative Analysis of Core Physical Properties

The spatial arrangement of the hydroxyl groups in each isomer dictates the efficiency of intermolecular forces, primarily hydrogen bonding, leading to measurable differences in their macroscopic physical properties. Data for the racemic mixture or non-specified isomers often represents an average or the properties of the most accessible form, while isomer-specific data is critical for chiral applications.

Quantitative Data Summary

The following table consolidates available quantitative data for the isomers of this compound. It is important to note that the enantiomers, (3R,6R) and (3S,6S), are expected to have identical physical properties.

Property(3R,6R)-Octane-3,6-diol(3S,6S)-Octane-3,6-diolRacemic/UnspecifiedUnitSource(s)
Melting Point 49 - 53(Identical to (3R,6R))Not Available°C[][5]
Boiling Point 240.8 (at 760 mmHg)240.8 (at 760 mmHg)240.8 (at 760 mmHg)°C[1][][6]
Density 0.9350.9350.935g/cm³[1][][6]
Refractive Index Not AvailableNot Available1.45-[1]
Flash Point Not AvailableNot Available124.5°C[1]
Molecular Weight 146.23146.23146.23 g/mol [1][7]

Note: Data for the meso isomer is not widely available in public literature, highlighting a potential area for further research.

Experimental Workflows for Property Validation

To ensure the scientific integrity of any data, a robust, self-validating workflow is essential. The physical properties of an isomer can only be reliably measured if its stereochemical purity is first confirmed. The following workflow illustrates the logical progression from a stereoisomeric mixture to validated, isomer-specific data.

G cluster_workflow Workflow for Isomer-Specific Property Determination start Mixture of Stereoisomers (e.g., from synthesis) hplc Protocol 1: Chiral HPLC Separation start->hplc pure_r Pure (3R,6R) Isomer hplc->pure_r pure_s Pure (3S,6S) Isomer hplc->pure_s mp Protocol 2: Melting Point Determination pure_r->mp bp Protocol 3: Boiling Point Determination pure_r->bp pure_s->mp pure_s->bp data_r Validated Data for (3R,6R) mp->data_r data_s Validated Data for (3S,6S) mp->data_s bp->data_r bp->data_s

Caption: Logical workflow for isomer separation and property validation.

Protocol 1: Chiral HPLC for Isomer Separation and Purity Assessment

Causality: Before any physical property can be measured, the stereoisomeric purity of the sample must be established. Enantiomers cannot be separated by standard chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.[8][9] This step is the cornerstone of a self-validating system.

Methodology:

  • Column Selection: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® series), is a robust starting point for diol separations.

  • Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). An initial screening condition could be 95:5 (v/v) hexane:isopropanol. The modifier percentage is critical; it influences the hydrogen bonding interactions between the analyte and the CSP.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the this compound mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to prevent column blockage.

  • Instrumentation Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C. Temperature control is crucial for reproducible retention times.

    • Use a UV detector set to a low wavelength (e.g., 210 nm), as diols lack a strong chromophore.

  • Analysis: Inject 10 µL of the prepared sample. A successful separation will yield two distinct peaks for the (3R,6R) and (3S,6S) enantiomers and a separate peak for the meso diastereomer if present.

  • Validation: The purity of each collected fraction can be determined by calculating the peak area. For a fraction to be considered "pure" for subsequent analysis, its enantiomeric excess (ee) should be >99%.

Protocol 2: Melting Point Determination

Causality: The melting point is a highly sensitive indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting range (typically <1 °C). Impurities, including the presence of other stereoisomers, disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Methodology:

  • Sample Preparation: Ensure the purified isomer sample from Protocol 1 is completely dry and free of solvent. Finely grind the crystalline solid into a powder.

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary determination.

    • For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the ramp rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp range, such as 49.5-50.5 °C, validates the high purity of the sample.

Protocol 3: Micro-Boiling Point Determination

Causality: The boiling point reflects the strength of intermolecular forces in the liquid state. This micro-method is ideal for small, valuable samples of purified isomers and avoids the need for larger distillation setups.

Methodology:

  • Apparatus Assembly:

    • Attach a small test tube (e.g., 10 x 75 mm) to a thermometer with the bulb of the thermometer level with the bottom of the test tube.

    • Add 0.2-0.3 mL of the purified liquid isomer to the test tube.

    • Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.

  • Heating: Immerse the assembly in a heating bath (e.g., a silicone oil bath). Begin heating the bath gently while stirring.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the air trapped in the capillary expands and is replaced by the vapor of the liquid.

  • Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles emerges. Then, turn off the heat and allow the bath to cool slowly.

  • Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. At this moment, the vapor pressure inside the capillary is equal to the external atmospheric pressure. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Implications in Research and Drug Development

The distinct physical properties of stereoisomers have profound practical consequences:

  • Drug Formulation: The meso form of a compound, being a diastereomer of the chiral pair, will have different solubility and melting point characteristics. This can affect the choice of solvents, excipients, and the overall stability of a drug formulation.

  • Purification and Manufacturing: The ability to crystallize one diastereomer while another remains in solution is a classical separation technique. Knowledge of isomer-specific solubility is key to designing efficient, large-scale purification protocols.

  • Bioavailability: Differences in solubility can directly impact the dissolution rate of an active pharmaceutical ingredient (API) in the gastrointestinal tract, thereby affecting its absorption and overall bioavailability.

Conclusion

The physical properties of this compound are inextricably linked to its stereochemistry. While the enantiomeric pair, (3R,6R) and (3S,6S), share identical physical characteristics, they differ significantly from their diastereomeric meso counterpart. For scientists and researchers, treating "this compound" as a single entity is insufficient for high-stakes applications. A rigorous, validated approach, beginning with chiral separation and followed by precise characterization of each pure isomer, is imperative. The data and protocols presented in this guide provide a foundational framework for achieving this level of scientific accuracy, enabling more robust and reproducible outcomes in synthesis, drug development, and materials science.

References

An In-depth Technical Guide to Octane-3,6-diol: Properties, Synthesis, Analysis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Octane-3,6-diol is a long-chain aliphatic diol that has garnered interest within the scientific community, particularly for its potential applications in drug development and materials science. Its unique molecular structure, featuring two hydroxyl groups on an eight-carbon backbone, imparts a combination of hydrophilic and lipophilic characteristics. This amphiphilicity is key to its utility in various formulations. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, stereoselective synthesis, analytical methodologies, and its emerging role in the pharmaceutical industry. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Chemical and Physical Properties of this compound

This compound exists as a racemic mixture and as distinct stereoisomers. The Chemical Abstracts Service (CAS) has assigned different numbers to these forms, which is a critical distinction for researchers, especially in the context of stereoselective synthesis and chiral applications. The (3R,6R)-enantiomer, for instance, is often utilized as a chiral ligand in asymmetric synthesis.

PropertyValueReference(s)
Molecular Formula C₈H₁₈O₂[1]
Molecular Weight 146.23 g/mol [1]
CAS Number (Racemic) 24434-09-1[2]
CAS Number ((3R,6R)-isomer) 129619-37-0[1]
CAS Number ((3S,6S)-isomer) 136705-66-3[3]
Appearance Off-white needle-like crystals (for (3R,6R)-isomer)
Boiling Point 240.8 °C at 760 mmHg[3]
Melting Point 49-51 °C (for (3R,6R)-isomer)
Density 0.935 g/cm³[3]
Vapor Pressure 0.00645 mmHg at 25°C[2]
pKa 14.86 ± 0.20 (Predicted)[2]
Solubility Soluble in organic solvents and water.[4]

Stereoselective Synthesis of (3R,6R)-Octane-3,6-diol

The synthesis of enantiomerically pure diols is of significant interest for applications in asymmetric catalysis and the development of chiral drugs.[5][6] A reliable method for the synthesis of (3R,6R)-octane-3,6-diol involves the stereoselective reduction of 4-octyne-3,6-diol. This approach provides high enantiomeric excess, which is crucial for its application as a chiral auxiliary.

Experimental Protocol: Stereoselective Reduction

This protocol is adapted from established methodologies for the asymmetric hydrogenation of alkynes.

Diagram of the Synthesis Workflow:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Work-up and Purification 4-Octyne-3,6-diol 4-Octyne-3,6-diol Reaction_Vessel Reaction Vessel (Inert Atmosphere) 4-Octyne-3,6-diol->Reaction_Vessel Rh(COD)2BF4 / (R,R)-Et-DuPhos Rh(COD)2BF4 / (R,R)-Et-DuPhos Rh(COD)2BF4 / (R,R)-Et-DuPhos->Reaction_Vessel Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reaction_Vessel Hydrogen Gas Hydrogen Gas Hydrogen Gas->Reaction_Vessel Stirring Stirring at Room Temperature (monitor by TLC/GC) Reaction_Vessel->Stirring Solvent_Removal Solvent Removal (Rotary Evaporation) Stirring->Solvent_Removal Purification Purification (Column Chromatography) Solvent_Removal->Purification (3R,6R)-Octane-3,6-diol (3R,6R)-Octane-3,6-diol Purification->(3R,6R)-Octane-3,6-diol

Caption: Workflow for the stereoselective synthesis of (3R,6R)-octane-3,6-diol.

Materials:

  • 4-Octyne-3,6-diol

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R,R)-Et-DuPhos (1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane)

  • Methanol (anhydrous and degassed)

  • Hydrogen gas (high purity)

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Rh(COD)₂]BF₄ and (R,R)-Et-DuPhos in anhydrous, degassed methanol. Stir the solution at room temperature for 30 minutes to allow for the formation of the active chiral catalyst.

  • Reaction: To the catalyst solution, add a solution of 4-octyne-3,6-diol in anhydrous, degassed methanol.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon) throughout the reaction. Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The disappearance of the starting material (4-octyne-3,6-diol) indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3R,6R)-octane-3,6-diol.

Purification of this compound

The purification of diols is critical to remove any unreacted starting materials, byproducts, or catalysts. For this compound, a combination of distillation and treatment with an acidic resin can be employed for achieving high purity.

Experimental Protocol: Purification

1. Distillation:

  • Rationale: Distillation is effective for separating compounds with different boiling points. This is a primary method for purifying the synthesized this compound from lower or higher boiling impurities.

  • Procedure:

    • Set up a fractional distillation apparatus.

    • Place the crude this compound in the distillation flask.

    • Heat the flask gradually and collect the fraction that distills at the boiling point of this compound (approximately 240.8 °C at atmospheric pressure). The distillation can be performed under reduced pressure to lower the boiling point and prevent thermal decomposition.

2. Acidic Resin Treatment for Removal of Cyclic Impurities:

  • Rationale: The synthesis of linear diols can sometimes be accompanied by the formation of cyclic ether byproducts. An acidic resin can selectively convert these cyclic impurities into compounds with significantly different boiling points, facilitating their removal by a subsequent distillation.

  • Procedure:

    • Mix the distilled this compound with an acidic resin (e.g., a sulfonated divinylbenzene/styrene copolymer) in a reaction flask.

    • Heat the mixture with stirring for a defined period (e.g., 1-2 hours) at a moderate temperature (e.g., 100-140 °C).

    • Filter the mixture to remove the resin.

    • The treated this compound can be further purified by distillation as described above.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quality control of this compound. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for this purpose.

GC-MS Analysis

Diagram of the GC-MS Workflow:

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample This compound Sample Derivatization Derivatization (Silylation) with BSTFA Sample->Derivatization Dilution Dilution in appropriate solvent Derivatization->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Detection->Mass_Spectrum Identification Compound Identification and Quantification Chromatogram->Identification Mass_Spectrum->Identification

Caption: Workflow for the GC-MS analysis of this compound.

Protocol:

  • Rationale: GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Derivatization of the hydroxyl groups to their trimethylsilyl (TMS) ethers increases the volatility and thermal stability of the diol, leading to improved chromatographic peak shape and mass spectral fragmentation.[7]

  • Sample Preparation (Derivatization):

    • To a known amount of the this compound sample in a vial, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst like trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

HPLC Analysis

Protocol:

  • Rationale: HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For diols, both normal-phase and reversed-phase chromatography can be employed. A diol-based stationary phase can offer unique selectivity for polar analytes.[8][9]

  • HPLC Conditions (Reversed-Phase):

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) if the diol has some UV absorbance or if derivatized. Evaporative Light Scattering Detector (ELSD) is also a suitable option for non-chromophoric analytes.

    • Injection Volume: 10-20 µL.

Applications in Drug Development

Long-chain aliphatic diols, such as this compound, are gaining traction in the pharmaceutical industry due to their favorable physicochemical properties and biocompatibility.[10][11] Their utility spans from serving as chiral building blocks to functioning as key excipients in advanced drug delivery systems.

Chiral Building Blocks in Asymmetric Synthesis

The enantiomers of this compound, particularly the (3R,6R) and (3S,6S) forms, are valuable chiral auxiliaries and ligands in asymmetric synthesis.[5][12]

  • Causality: The C₂-symmetry and the defined stereochemistry of these diols allow for the creation of a chiral environment around a metal center when used as ligands in catalytic reactions. This chiral pocket directs the approach of reactants, leading to the preferential formation of one enantiomer of the product. This is of paramount importance in drug development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful.

Excipients in Drug Formulations

The amphiphilic nature of this compound makes it a promising excipient in various pharmaceutical formulations, especially for topical and transdermal drug delivery.

  • Penetration Enhancer: Long-chain diols can act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier (stratum corneum).[13]

    • Mechanism of Action: The proposed mechanism involves the disruption of the highly ordered lipid lamellae of the stratum corneum. The lipophilic alkyl chain of the diol can intercalate into the lipid bilayers, increasing their fluidity and creating transient pores. The hydrophilic hydroxyl groups can interact with the polar head groups of the lipids, further disorganizing the barrier. This reversible disruption of the skin's barrier function allows for enhanced permeation of the API.[14][15]

  • Solubilizing Agent: The dual hydrophilic-lipophilic character of this compound enables it to act as a co-solvent, improving the solubility of poorly water-soluble drugs in topical formulations.

  • Component of Biodegradable Polymers: Diols are fundamental building blocks in the synthesis of polyesters. Long-chain diols like this compound can be copolymerized with dicarboxylic acids to create biodegradable and biocompatible polymers for controlled drug release applications and tissue engineering scaffolds.[16][17][18] The length of the diol's carbon chain influences the polymer's properties, such as its hydrophobicity, degradation rate, and mechanical strength.

Safety and Handling

Based on available safety data for similar diols, this compound should be handled with appropriate care in a laboratory setting.

  • General Precautions: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash with soap and water.

  • Storage: Store in a tightly closed container in a cool, dry place.

It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.

Conclusion

This compound is a molecule with significant potential, particularly in the realm of drug development. Its well-defined chemical and physical properties, coupled with the availability of stereoselective synthetic routes, make it a valuable tool for researchers. The ability of its chiral isomers to act as effective ligands in asymmetric synthesis addresses the critical need for enantiomerically pure pharmaceuticals. Furthermore, its role as a penetration enhancer and a component of biodegradable polymers highlights its utility in advanced drug delivery systems. As research continues to uncover the full extent of its capabilities, this compound is poised to become an increasingly important component in the development of innovative and effective therapeutic solutions.

References

Navigating the Challenges of Chiral Diols: A Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its efficacy and safety. Among the vast array of chiral molecules, diols represent a significant class of compounds whose physicochemical properties, particularly solubility and stability, present unique challenges. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for navigating these complexities. Drawing upon field-proven insights and established scientific principles, this document outlines the causality behind experimental choices and describes self-validating protocols to ensure data integrity.

The Significance of Chirality in Diols

Chiral diols, molecules containing two hydroxyl groups attached to a stereogenic center, are pivotal structural motifs in numerous active pharmaceutical ingredients (APIs). The spatial arrangement of these hydroxyl groups can profoundly influence a molecule's interaction with biological targets, leading to significant differences in pharmacological activity between enantiomers.[1] Consequently, a thorough understanding of the solubility and stability of the desired enantiomer is paramount for successful drug development.

The journey from a promising chiral diol candidate to a viable drug product is paved with meticulous experimental work. Early-stage characterization of solubility and stability profiles can mitigate risks, inform formulation strategies, and ultimately, accelerate the development timeline. This guide provides a systematic approach to these critical studies.

Foundational Knowledge: Pre-Solubility and Solid-State Characterization

Before embarking on solution-based studies, a comprehensive understanding of the solid-state properties of the chiral diol is essential. The crystalline form of a compound dictates its intrinsic solubility and physical stability.

The Importance of Solid-State Analysis

Different polymorphic forms, solvates, and hydrates of a chiral diol can exhibit distinct solubilities and stabilities. Therefore, a thorough solid-state characterization is the bedrock of any reliable solubility and stability program. Key techniques include:

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form and detect polymorphism.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.

  • Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.

  • Solid-State NMR (ssNMR): To probe the local environment of atoms within the crystal lattice, which can be particularly useful in identifying and quantifying chiral impurities.[2]

  • Vibrational Spectroscopy (FTIR/Raman): To identify functional groups and compare polymorphic forms.

The interplay between the solid state and chirality is a complex but crucial area of study. The arrangement of molecules in a crystal lattice can be influenced by their chirality, leading to different packing efficiencies and, consequently, different physical properties.[3][4]

Delving into the Solution: Solubility Studies

A drug's therapeutic effect is contingent upon its ability to dissolve in physiological fluids. Therefore, accurately determining the solubility of a chiral diol is a cornerstone of pre-formulation and formulation development.

Equilibrium Solubility: The Gold Standard

Equilibrium solubility determination provides the most accurate measure of a compound's solubility in a given solvent system. The fundamental principle involves allowing the solid compound to reach equilibrium with the solvent, followed by quantifying the concentration of the dissolved solute.

  • Preparation: Add an excess amount of the chiral diol to a known volume of the desired solvent (e.g., water, buffers of different pH, biorelevant media) in a sealed, inert container.

  • Equilibration: Agitate the suspension at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The absence of a change in concentration over successive time points confirms equilibrium.

  • Phase Separation: Separate the solid and liquid phases via centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: Analyze the clear supernatant for the concentration of the dissolved chiral diol using a validated analytical method.

dot graph ERD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=2];

} caption { label = "Workflow for Equilibrium Solubility Determination"; fontsize = 12; } enddot

Caption: Workflow for Equilibrium Solubility Determination

Factors Influencing Solubility

The solubility of a chiral diol is not an intrinsic constant but is influenced by several factors:

  • pH: The ionization state of a molecule can dramatically affect its solubility.[5][6] For diols, while they are generally neutral, the presence of other ionizable groups in the molecule will render its solubility pH-dependent.

  • Temperature: Solubility is generally temperature-dependent. Understanding this relationship is crucial for manufacturing and storage.

  • Solvent Composition: The choice of solvent or co-solvent system can significantly alter solubility.[7]

  • Presence of Excipients: In a formulated product, excipients can either enhance or suppress the solubility of the API.

Enantioselective Solubility

In some cases, the individual enantiomers of a chiral compound may exhibit different solubilities in a chiral environment. While less common for diols in achiral solvents, this phenomenon, known as enantioselective solubility, should be considered, particularly in the presence of chiral excipients or in biological systems.

Ensuring Longevity: Stability Studies

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[8][9][10] For chiral diols, stability studies must not only assess for degradation products but also for any potential chiral inversion or racemization.[11]

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, involves subjecting the chiral diol to conditions more severe than those it would typically encounter during storage and use.[12][13][14] These studies are invaluable for:

  • Identifying potential degradation pathways.[15]

  • Elucidating the structure of degradation products.

  • Developing and validating stability-indicating analytical methods.[15]

Table 1: Typical Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways for Diols
Acid Hydrolysis 0.1 M - 1 M HCl, heatHydrolysis of other functional groups, potential for dehydration
Base Hydrolysis 0.1 M - 1 M NaOH, heatHydrolysis of other functional groups, potential for elimination reactions
Oxidation 3-30% H₂O₂, heatOxidation of hydroxyl groups to aldehydes, ketones, or carboxylic acids[16]
Thermal Degradation Dry heat (e.g., 60-80°C)Dehydration, rearrangement reactions
Photostability Exposure to light (ICH Q1B guidelines)[17][18]Photolytic cleavage, oxidation
Formal Stability Studies

Following the insights gained from forced degradation, formal stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][17] These studies are performed on the drug substance and the final drug product in its proposed packaging.[9][10]

dot graph ERD { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#EA4335"]; edge [color="#5F6368", penwidth=2];

} caption { label = "Workflow for Formal Stability Testing"; fontsize = 12; } enddot

Caption: Workflow for Formal Stability Testing

Chiral Stability: A Critical Consideration

A crucial aspect of stability testing for chiral diols is monitoring for any changes in enantiomeric purity.[11] Racemization, the conversion of one enantiomer into an equal mixture of both, can lead to a loss of efficacy and the introduction of an undesired stereoisomer. A thesis on the racemization of a diol-containing compound highlighted that racemization can occur under strongly acidic conditions.[19]

Stability-indicating methods must be capable of separating and quantifying the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[20]

The Analytical Toolkit: Methods for Quantification

Accurate and precise analytical methods are the lynchpin of reliable solubility and stability data. The choice of method depends on the properties of the chiral diol and the requirements of the study.

Table 2: Comparison of Analytical Methods for Chiral Diol Analysis

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[20]Widely applicable, robust, quantitative.[20]Can require method development, may need derivatization.
Chiral SFC Supercritical fluid mobile phase for separation on a chiral stationary phase.Faster analysis, reduced solvent consumption.[20]Specialized equipment required.
Chiral GC Separation of volatile enantiomers on a chiral capillary column.[21][22]High resolution for volatile compounds.Limited to thermally stable and volatile compounds, may require derivatization.
NMR Spectroscopy Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals.[21][23]Provides structural information, accurate quantification.[20][23]Lower sensitivity than chromatographic methods.[20]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector.High efficiency, small sample volume.[20]Can be less robust than HPLC.

Conclusion: A Pathway to Success

The successful development of a chiral diol into a pharmaceutical product hinges on a deep and early understanding of its solubility and stability. By adopting a systematic and scientifically rigorous approach, as outlined in this guide, researchers can proactively address potential challenges, make informed decisions, and ultimately, de-risk their development programs. The integration of solid-state characterization, robust solubility and stability protocols, and validated, enantioselective analytical methods provides a comprehensive framework for ensuring the quality, safety, and efficacy of these vital therapeutic agents.

References

fundamental chemistry of C8 chiral diols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Chemistry of C8 Chiral Diols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral diols are fundamental structural motifs and powerful tools in modern organic chemistry, finding extensive applications from asymmetric catalysis to the synthesis of complex, biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the core chemistry of C8 chiral diols, a class of compounds particularly relevant due to their ideal balance of hydrophilicity and lipophilicity. We will explore the principal stereoselective strategies for their synthesis, including asymmetric dihydroxylation and catalytic reduction, detailing the mechanistic underpinnings and providing actionable experimental protocols. Furthermore, this guide elucidates the critical roles of C8 chiral diols as versatile chiral building blocks, ligands for asymmetric catalysis, and key intermediates in the drug development pipeline.[3][4][5] The content is structured to provide both foundational knowledge for researchers new to the field and field-proven insights for seasoned professionals in pharmaceutical and materials science.

The Strategic Importance of C8 Chiral Diols in Modern Chemistry

Chiral diols are organic compounds containing two hydroxyl (-OH) groups attached to a chiral molecular scaffold.[3] Their significance stems from the precise three-dimensional arrangement of these hydroxyl groups, which can serve as coordination points for metal catalysts, participate in hydrogen-bond-directed reactions, or act as stereocontrolling elements in complex syntheses.[6][7][8]

The eight-carbon (C8) backbone imparts a unique set of properties. It is long enough to provide substantive lipophilicity, enhancing solubility in organic solvents and facilitating interactions with non-polar moieties in substrates or biological targets, yet the two hydroxyl groups ensure sufficient polarity for aqueous compatibility and catalytic activity. This amphiphilic character makes C8 diols, such as 1,2-octanediol (caprylyl glycol), valuable components in cosmetic and pharmaceutical formulations as humectants, emollients, and antimicrobial stabilizers.[9][10]

From a synthetic standpoint, C8 chiral diols are classified by the relative positions of the two hydroxyl groups (e.g., 1,2-, 1,3-, 1,4-diols). Each positional isomer offers distinct stereochemical challenges in its synthesis and unique opportunities in its application. This guide will focus on the most synthetically relevant isomers.

C8_Diol_Isomers cluster_isomers Positional Isomers C8_Diols C8 Chiral Diols Vicinal 1,2-Diols (Vicinal) C8_Diols->Vicinal e.g., (R)-octane-1,2-diol Homoallylic 1,3-Diols C8_Diols->Homoallylic e.g., (1R,3S)-octane-1,3-diol Bishomoallylic 1,4-Diols C8_Diols->Bishomoallylic e.g., (1S,4R)-octane-1,4-diol Terminal 1,8-Diols C8_Diols->Terminal 1,8-Octanediol (Achiral Precursor)

Caption: Classification of common C8 diol isomers.

Stereoselective Synthesis Strategies

The primary challenge in synthesizing chiral diols is the precise control of stereochemistry. Several powerful methodologies have been developed to access enantiomerically pure C8 diols.

Synthesis of Chiral 1,2-Octanediols

Vicinal diols are among the most common and useful chiral motifs. The premier method for their synthesis is the asymmetric dihydroxylation of alkenes.

The Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless AD is a cornerstone reaction for converting prochiral olefins into chiral 1,2-diols with high enantioselectivity.[2][11] For the synthesis of chiral 1,2-octanediol, the substrate is 1-octene. The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid ligand and a stoichiometric co-oxidant.[12][13]

Causality of Stereoselection: The chiral ligand (derivatives of dihydroquinidine (DHQD) or dihydroquinine (DHQ)) coordinates to the osmium center, creating a chiral pocket.[11] The alkene approaches this complex with a specific facial bias, dictated by the ligand, leading to the formation of one enantiomer of the diol over the other. The use of pre-packaged reagent mixtures, AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), simplifies the procedure and provides predictable stereochemical outcomes.[11]

Sharpless_Cycle OsO4_L Os(VIII)O4-Ligand Complex Cycloaddition [3+2] Cycloaddition OsO4_L->Cycloaddition Alkene 1-Octene Alkene->Cycloaddition Osmylate_Ester Osmylate(VI) Ester Intermediate Cycloaddition->Osmylate_Ester Forms chiral intermediate Hydrolysis Hydrolysis Osmylate_Ester->Hydrolysis Diol Chiral 1,2-Octanediol Hydrolysis->Diol Releases product Reduced_Os Reduced Os(VI) Hydrolysis->Reduced_Os Reoxidation Re-oxidation (Co-oxidant) Reduced_Os->Reoxidation Reoxidation->OsO4_L Regenerates catalyst

Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Octene

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add a solvent mixture of tert-butanol and water (1:1 ratio). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol) to the solvent. Stir until the reagents are dissolved, resulting in a clear, two-phase solution.

  • Substrate Addition: Add 1-octene to the reaction mixture.

  • Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by TLC or GC analysis. The reaction is typically complete within 6-24 hours.

  • Quenching: Upon completion, add a solid quenching agent, such as sodium sulfite or sodium metabisulfite, and stir for an additional hour.

  • Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 2M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched 1,2-octanediol.

Osmium-Free Dihydroxylation: Due to the toxicity and cost of osmium, significant research has focused on developing osmium-free alternatives.[14] Methods using catalysts based on more benign metals like iron and manganese have emerged as promising, albeit often less general, alternatives for the syn-dihydroxylation of alkenes.[14][15]

Synthesis of Chiral 1,3-Octanediols

The synthesis of chiral 1,3-diols often involves the stereoselective reduction of a β-hydroxy ketone precursor.[1][16]

Asymmetric Reduction: A powerful strategy involves the creation of a chiral β-hydroxy ketone via an asymmetric aldol reaction, followed by a diastereoselective reduction of the ketone.[1] Biocatalytic methods, using enzymes like ketoreductases, are particularly effective for this reduction, often providing access to either syn or anti diastereomers with very high enantiomeric purity.[17]

Enzymatic Resolution: An alternative approach involves the enzymatic resolution of a racemic precursor, such as 1-octen-3-ol.[18] Specific enzymes can selectively acylate one enantiomer, allowing for the easy separation of the acylated and unacylated alcohols. The separated enantiomer can then be further elaborated into the desired 1,3-octanediol.[18]

Synthesis of Chiral 1,4-Octanediols

Accessing chiral 1,4-diols can be achieved through the catalytic enantioselective diboration of conjugated 1,3-dienes.[19]

Catalytic Enantioselective Diboration: This method involves the platinum-catalyzed addition of a diboron reagent (like bis(pinacolato)diboron, B₂(pin)₂) across a 1,3-diene.[19] In the presence of a chiral phosphonite ligand, the diboration proceeds enantioselectively. The resulting 1,4-diborylated intermediate is then oxidized (e.g., with hydrogen peroxide) to yield the corresponding enantiomerically enriched 1,4-diol.[19] This represents a significant advance in accessing these valuable chiral building blocks from simple starting materials.

Applications in Asymmetric Synthesis and Catalysis

Once synthesized, C8 chiral diols are not merely synthetic targets but are themselves powerful tools for creating other chiral molecules.

As Chiral Ligands and Organocatalysts

The two hydroxyl groups of a chiral diol can coordinate to a Lewis acidic metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.[3][8] This principle is the foundation for a vast number of asymmetric transformations.

Beyond metal catalysis, chiral diols like derivatives of BINOL and TADDOL can function as potent organocatalysts.[6][7] They can act as chiral Brønsted acids, activating substrates through hydrogen bonding to create a chiral pocket and induce enantioselectivity in reactions such as allylborations, conjugate additions, and Diels-Alder reactions.[6][20]

As Versatile Chiral Building Blocks

Chiral diols are invaluable "chiral pool" starting materials. The two hydroxyl groups can be chemically differentiated—for instance, by selectively protecting one—allowing for sequential, stereocontrolled transformations. This makes them ideal precursors for the synthesis of complex molecules.[4] They are frequently used as key intermediates in the total synthesis of natural products, including alkaloids, macrolides, and polyketides.[12][13] For example, the insect pheromone (+)-endo-brevicomin can be synthesized from a chiral C8 diol derivative.[21][22]

Role in Drug Discovery and Development

The importance of chirality in pharmaceuticals is well-established; often, only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[23][24] Consequently, the production of single-enantiomer drugs is a primary goal in modern drug development, with over half of all drugs in development being chiral.[5]

C8 chiral diols play a pivotal role in this endeavor in two main ways:

  • Chiral Scaffolds: They serve as foundational chiral scaffolds upon which the rest of a drug molecule can be constructed. Their C8 backbone can be incorporated into the final active pharmaceutical ingredient (API), imparting both chirality and favorable physicochemical properties.

  • Intermediates for API Synthesis: They are critical intermediates in multi-step syntheses of complex APIs. A modular synthesis approach, where a chiral C8 diol fragment is prepared and later coupled with other molecular fragments, is a common and efficient strategy.[4][25]

Drug_Dev_Workflow cluster_synthesis Synthesis Phase cluster_coupling API Construction Start Prochiral C8 Alkene (e.g., 1-Octene) AD Asymmetric Dihydroxylation Start->AD Diol Enantiopure C8 Chiral Diol AD->Diol Func Selective Functionalization (Protection, Activation) Diol->Func Key_Int Key Chiral Intermediate Func->Key_Int Coupling Fragment Coupling (e.g., Cross-Coupling) Key_Int->Coupling Other_Frag Other Molecular Fragments Other_Frag->Coupling API_Scaffold API Scaffold Assembly Coupling->API_Scaffold Final_API Final API API_Scaffold->Final_API

Caption: Workflow for using a C8 chiral diol in drug synthesis.

Conclusion and Future Outlook

C8 chiral diols represent a fundamentally important class of molecules, bridging the gap between simple starting materials and complex, high-value products. The development of robust and highly selective synthetic methods, led by innovations like the Sharpless Asymmetric Dihydroxylation, has made these compounds readily accessible. Their utility as chiral ligands, organocatalysts, and synthetic building blocks ensures their continued relevance in academic research and industrial applications, particularly in the pharmaceutical sector.

Future research will likely focus on developing more sustainable and economical synthetic routes, such as expanding the scope and efficiency of osmium-free dihydroxylation methods and harnessing biocatalysis for even greater selectivity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic importance of mastering the will only increase.

References

An In-depth Technical Guide to Exploring the Potential Biological Activity of Octane-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Biological Landscape of Octane-3,6-diol

In the vast realm of small molecules with therapeutic potential, countless structures remain unexplored. This compound, a simple aliphatic diol, represents one such uncharted territory. While its close relatives, such as 1,2-octanediol, have found applications as antimicrobial and insecticidal agents, the biological activity profile of the 3,6-isomer remains largely uncharacterized[1][2]. This guide is crafted for researchers, scientists, and drug development professionals embarking on the exciting journey of elucidating the potential biological effects of novel chemical entities like this compound. We will eschew a rigid, templated approach, instead adopting a fluid and logical progression of inquiry that mirrors the scientific process itself. Our exploration will be grounded in established methodologies, providing not only the "how" but, more critically, the "why" behind each experimental decision. This document will serve as a comprehensive roadmap, from initial broad-spectrum screening to more focused mechanistic studies, empowering you to unlock the latent biological potential of this compound.

I. Foundational Investigations: Initial Cytotoxicity and Antimicrobial Screening

Before delving into specific therapeutic areas, it is paramount to establish a foundational understanding of how this compound interacts with living systems at a fundamental level. This initial phase of investigation centers on two key areas: general cytotoxicity and broad-spectrum antimicrobial activity. The rationale here is twofold: to identify any overt toxicity that might preclude further development and to uncover potential antimicrobial properties, a known characteristic of some aliphatic diols[3].

A. Assessment of General Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[4][5] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[4][5] The quantity of formazan produced is directly proportional to the number of viable cells.[6]

Experimental Protocol: MTT-Based Cytotoxicity Assay

  • Cell Culture: A human cell line, such as HEK293 (for general toxicity) or a cancer cell line like HeLa, should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions. The cells are then treated with varying concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: The MTT solution is removed, and the remaining formazan crystals are dissolved in 130 µL of DMSO. The plate is then incubated for 15 minutes with shaking.[7]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[7]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. An IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined.

Data Presentation: Hypothetical Cytotoxicity of this compound

Concentration (µM)% Cell Viability (± SD)
0 (Control)100 ± 4.5
198.2 ± 5.1
1095.7 ± 4.8
5088.4 ± 6.2
10075.1 ± 5.9
25052.3 ± 7.1
50021.9 ± 4.3
B. Evaluation of Antimicrobial Potential: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[8][9] This technique relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[9]

Experimental Protocol: Agar Well Diffusion Assay

  • Preparation of Nutrient Agar: Nutrient agar is prepared by dissolving beef extract, peptone, yeast extract, sodium chloride, and agar in distilled water, followed by sterilization.[8]

  • Inoculum Preparation: A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) is prepared.[8]

  • Agar Plate Preparation: The sterile molten agar is poured into sterile petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with the test microorganism.

  • Well Creation and Compound Addition: Wells are created in the agar using a sterile cork borer. A defined volume of different concentrations of this compound is then added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition is measured in millimeters.

Data Presentation: Hypothetical Antimicrobial Activity of this compound

Test MicroorganismConcentration of this compound (mg/mL)Zone of Inhibition (mm ± SD)
S. aureus18.2 ± 0.5
512.5 ± 0.8
1016.1 ± 1.1
E. coli10
56.3 ± 0.4
109.8 ± 0.6

II. Probing for Anti-inflammatory Effects: A Mechanistic Approach

Chronic inflammation is a hallmark of numerous diseases, making the discovery of novel anti-inflammatory agents a key focus of drug discovery.[10][11] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of the inflammatory response, controlling the expression of a multitude of pro-inflammatory genes.[12][13] Therefore, investigating the potential of this compound to modulate this pathway is a logical next step.

A. Rationale for Targeting the NF-κB Pathway

The NF-κB family of transcription factors plays a crucial role in immunity and inflammation.[13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[12] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes. Small molecules that can inhibit this pathway are of significant therapeutic interest.[14][15][16]

Diagram: The Canonical NF-κB Signaling Pathway

NF_kB_Pathway cluster_stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκBα NF-κB IkB_NFkB->IKK Activation IkB_NFkB->NFkB Release DNA Target Gene Promoters NFkB_nuc->DNA Binding Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: The canonical NF-κB signaling pathway.

B. In Vitro Assay for NF-κB Inhibition

A common method to assess NF-κB activation is to measure the levels of a downstream pro-inflammatory mediator, such as Prostaglandin E2 (PGE2). Lipopolysaccharide (LPS) is a potent activator of the NF-κB pathway in immune cells like macrophages.

Experimental Protocol: Measurement of PGE2 Production in LPS-Stimulated Macrophages

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in an appropriate medium.

  • Cell Seeding and Treatment: Cells are seeded in a 24-well plate and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: The cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of PGE2 production by this compound is calculated relative to the LPS-stimulated control.

Data Presentation: Hypothetical Inhibition of PGE2 Production by this compound

TreatmentPGE2 Concentration (pg/mL ± SD)% Inhibition
Control (Unstimulated)50 ± 15-
LPS (1 µg/mL)1250 ± 1100
LPS + this compound (10 µM)1025 ± 9518
LPS + this compound (50 µM)675 ± 8046
LPS + this compound (100 µM)350 ± 6572

III. Experimental Workflow and Decision-Making Framework

The exploration of a novel compound's biological activity should follow a logical and tiered approach. The following workflow illustrates the decision-making process based on the outcomes of the initial screening assays.

Diagram: Experimental Workflow for Biological Activity Screening

Workflow Start This compound Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (Agar Well Diffusion) Start->Antimicrobial Decision1 Significant Cytotoxicity? Cytotoxicity->Decision1 Decision2 Antimicrobial Activity? Antimicrobial->Decision2 AntiInflammatory Anti-inflammatory Assay (PGE2 Measurement) Decision1->AntiInflammatory No (at non-toxic conc.) Stop Re-evaluate or Stop Decision1->Stop Yes ConsiderAnticancer Consider Anti-cancer Potential Decision1->ConsiderAnticancer Selective on Cancer Cells Decision2->AntiInflammatory No FurtherAntimicrobial Further Antimicrobial Studies (MIC/MBC, Mechanism of Action) Decision2->FurtherAntimicrobial Yes Decision3 Anti-inflammatory Activity? AntiInflammatory->Decision3 FurtherAntiInflammatory Mechanistic Studies (NF-κB Translocation, IκBα Phosphorylation) Decision3->FurtherAntiInflammatory Yes Decision3->Stop No

Caption: A decision-making workflow for screening this compound.

IV. Concluding Remarks and Future Directions

This guide has laid out a systematic and scientifically grounded approach to the initial exploration of the biological activity of this compound. By commencing with broad assessments of cytotoxicity and antimicrobial effects, and then progressing to more targeted mechanistic studies based on those initial findings, researchers can efficiently and effectively profile this novel compound. Positive results in any of these assays would open up new avenues of investigation. For instance, significant and selective cytotoxicity against a cancer cell line would warrant a more in-depth anti-cancer screening campaign. Confirmed antimicrobial activity would necessitate the determination of minimum inhibitory and bactericidal concentrations (MIC/MBC) and studies into the mechanism of action. Similarly, promising anti-inflammatory data would lead to more direct investigations of the NF-κB pathway, such as Western blotting for phosphorylated IκBα or immunofluorescence to visualize NF-κB nuclear translocation. The journey of drug discovery is one of incremental steps, and the framework provided herein offers a robust starting point for uncovering the potential therapeutic value of this compound.

References

understanding the stereochemistry of octane-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of Octane-3,6-diol

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral molecule of significant interest, primarily serving as a versatile building block, or synthon, in the asymmetric synthesis of complex molecules such as pharmaceuticals and agrochemicals.[1] The presence of two stereocenters in its structure gives rise to a fascinating and crucial area of study: its stereochemistry. The precise three-dimensional arrangement of its hydroxyl groups dictates its physical properties and, more importantly, its reactivity and suitability for stereoselective synthesis. This guide provides a comprehensive exploration of the stereochemical landscape of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its stereoisomers, methodologies for their synthesis and separation, detailed protocols for characterization, and the implications of its chirality in advanced chemical applications.

Foundational Stereochemistry of this compound

The molecular structure of this compound features an eight-carbon chain with hydroxyl groups at the third and sixth positions. These two positions, C3 and C6, are chiral centers, meaning they are tetrahedral carbons bonded to four different substituent groups. The presence of two stereocenters leads to the existence of multiple stereoisomers. Specifically, this compound can exist as three distinct stereoisomers: a pair of enantiomers and an achiral meso compound.[1]

  • Enantiomers : The (3R,6R) and (3S,6S) isomers are non-superimposable mirror images of each other.[1] Like all enantiomeric pairs, they exhibit identical physical properties such as melting point, boiling point, and solubility, but differ in their interaction with plane-polarized light—a property known as optical activity.[1] The (3R,6R)-isomer is also referred to as (3R,6R)-(-)-3,6-octanediol.[]

  • Meso Compound : The (3R,6S) isomer possesses a plane of symmetry within the molecule, which renders it achiral despite having two stereocenters. Due to this internal symmetry, it is superimposable on its mirror image, (3S,6R), and thus they are the same molecule. The meso isomer does not rotate plane-polarized light and is a diastereomer of both the (3R,6R) and (3S,6S) enantiomers.

The relationship between these isomers is fundamental to understanding their application. Enantiomers can have vastly different biological activities, a critical consideration in drug development, while diastereomers have different physical properties, which allows for their separation using standard laboratory techniques like chromatography.

stereoisomers cluster_enantiomers Enantiomeric Pair (Chiral) cluster_meso Meso Compound (Achiral) 3R6R (3R,6R)-octane-3,6-diol 3S6S (3S,6S)-octane-3,6-diol 3R6R->3S6S Mirror Image Meso (3R,6S)-octane-3,6-diol 3R6R->Meso Diastereomers 3S6S->Meso Diastereomers

Caption: Stereoisomers of this compound.

Physicochemical Properties of Stereoisomers

The stereochemical configuration of this compound influences its physical properties. The presence of two hydroxyl groups facilitates both intramolecular and intermolecular hydrogen bonding, which affects properties like melting point, boiling point, and solubility.[1] While diastereomers (e.g., the (3R,6R) vs. the meso isomer) have distinct physical properties, enantiomers share identical properties except for the direction in which they rotate plane-polarized light.

Property(3R,6R)-octane-3,6-diol(3S,6S)-octane-3,6-diol(3R,6S)-octane-3,6-diol (meso)
Molecular Formula C₈H₁₈O₂C₈H₁₈O₂C₈H₁₈O₂
Molecular Weight 146.23 g/mol [][3][4]146.23 g/mol [1]146.23 g/mol
Appearance Off-white needle-like crystals[]Data not availableData not available
Melting Point 49-51°C[]Expected to be 49-51°CDifferent from enantiomers; data not available
Boiling Point 240.8 ± 8.0°C at 760 mmHg[]Expected to be 240.8 ± 8.0°CDifferent from enantiomers; data not available
Density 0.935 ± 0.06 g/cm³[]Expected to be 0.935 ± 0.06 g/cm³Different from enantiomers; data not available
Optical Rotation Negative valuePositive value of equal magnitude0° (achiral)

Synthesis and Separation of Stereoisomers

The preparation of stereochemically pure this compound isomers is paramount for their application in stereoselective synthesis. The two primary strategies to achieve this are direct asymmetric synthesis to favor the formation of a single stereoisomer, or the separation of a mixture of stereoisomers via chiral resolution.[1] Modern enzymatic methods have also proven effective for the asymmetric synthesis of related chiral diols.[5]

Workflow: Chiral Separation and Characterization

A typical workflow for isolating and verifying a specific stereoisomer involves initial synthesis, followed by purification and characterization. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.

workflow cluster_synthesis cluster_separation cluster_analysis A Racemic or Diastereomeric Mixture of this compound B Chiral HPLC Separation A->B C1 Fraction 1: (3R,6R)-isomer B->C1 Separated Isomers C2 Fraction 2: (3S,6S)-isomer B->C2 Separated Isomers C3 Fraction 3: Meso-isomer B->C3 Separated Isomers D Polarimetry (Optical Rotation) C1->D E Spectroscopic Analysis (NMR, MS) C1->E C2->D C2->E C3->D C3->E F Purity & Identity Confirmation D->F E->F

Caption: Workflow for Isomer Separation and Analysis.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the stereoisomers of a synthesized this compound mixture.

Rationale: This protocol utilizes a chiral stationary phase (CSP) in an HPLC column. The CSP creates a chiral environment where the different stereoisomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. The choice of mobile phase is critical for optimizing resolution.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector or a refractive index (RI) detector is suitable.

    • Column: A chiral column, such as one with a polysaccharide-based stationary phase (e.g., cellulose or amylose derivatives), is required. Column choice is critical and may require screening.

    • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. Prepare a 90:10 (v/v) mixture of n-hexane:isopropanol. Filter and degas the mobile phase prior to use to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Dissolve approximately 1-2 mg of the this compound isomer mixture in 1 mL of the mobile phase.

    • Ensure the sample is fully dissolved. If necessary, sonicate for a few minutes.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

  • Chromatographic Conditions:

    • Flow Rate: Set the mobile phase flow rate to 1.0 mL/min.

    • Injection Volume: Inject 10 µL of the prepared sample.

    • Column Temperature: Maintain the column at a constant temperature, typically 25°C, using a column oven for reproducibility.

    • Detection: Monitor the eluent at a wavelength where the analyte has some absorbance (if using UV) or use an RI detector. Since diols lack a strong chromophore, an RI detector is often more suitable.

  • Data Acquisition and Analysis:

    • Run the chromatogram and record the retention times of the separated peaks.

    • Identify the peaks corresponding to the meso compound and the two enantiomers. The meso compound is a diastereomer and should be separable from the enantiomeric pair. The enantiomers will be the last two peaks to elute, ideally with baseline resolution.

    • To improve poor resolution, systematically vary the percentage of isopropanol in the mobile phase (e.g., try 95:5 or 85:15 hexane:isopropanol). Lowering the polarity of the mobile phase (less isopropanol) generally increases retention time and can improve separation.[1]

Spectroscopic Characterization

Once isolated, the identity and purity of each stereoisomer must be confirmed. Spectroscopic methods are the primary tools for this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the carbon backbone and those of the hydroxyl groups. The splitting patterns and chemical shifts of the protons on and adjacent to the chiral centers (C3 and C6) will be sensitive to the stereochemistry. Diastereomers (e.g., the meso vs. chiral isomers) are expected to have distinct ¹H NMR spectra.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments. For the enantiomers ((3R,6R) and (3S,6S)), the spectra will be identical. The meso isomer, due to its symmetry, will have fewer unique carbon signals than the chiral isomers.

Experimental Protocol: ¹H NMR Acquisition

Objective: To obtain a high-resolution proton NMR spectrum of an isolated this compound isomer for structural verification.

Rationale: This protocol outlines the standard procedure for preparing a sample for NMR analysis. The use of a deuterated solvent is essential to avoid overwhelming the spectrum with solvent signals.[6]

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound isomer.

    • Transfer the sample into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). CDCl₃ is a common choice for general organic compounds.[6]

    • Cap the NMR tube and gently agitate to ensure the sample is completely dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]

    • Insert the NMR tube into the spectrometer's probe.

    • Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical Parameters:

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds (a longer delay ensures quantitative integration if needed).

      • Number of Scans: 8-16 scans are typically sufficient to achieve a good signal-to-noise ratio.[6]

  • Data Processing:

    • Apply Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Applications in Research and Drug Development

The primary value of stereochemically pure this compound lies in its role as a chiral building block.[7] Enantiomerically pure compounds are critical in the pharmaceutical industry because different enantiomers of a drug can have drastically different pharmacological and toxicological profiles.[1] By using a starting material with defined stereocenters, such as (3R,6R)- or (3S,6S)-octane-3,6-diol, chemists can construct more complex molecules with precise control over the final product's stereochemistry.[8] This avoids the need for costly and often difficult chiral separations at later stages of a synthesis. The (3R,6R)-isomer, for example, is specifically noted as a chiral oxygen ligand for use in enantioselective synthesis, where it can coordinate to a metal catalyst to create a chiral environment that directs a reaction to form one enantiomer preferentially over the other.[]

Conclusion

The stereochemistry of this compound is a textbook example of the importance of three-dimensional molecular architecture in chemistry. With its two chiral centers giving rise to a pair of enantiomers and a meso diastereomer, this molecule provides a rich platform for studying the principles of stereoisomerism. For the practicing scientist, a thorough understanding of the distinct properties of these isomers, coupled with robust protocols for their separation and characterization, is essential. This knowledge empowers researchers in drug discovery and materials science to leverage the unique chirality of this compound, enabling the logical and efficient synthesis of complex, enantiomerically pure target molecules.

References

theoretical and computational studies of octane-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of Octane-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

This compound, a chiral diol, presents a fascinating subject for theoretical and computational exploration due to its conformational flexibility and potential for stereospecific interactions, making it a molecule of interest in synthetic chemistry and as a potential building block in drug development. This guide provides a comprehensive framework for the in-silico investigation of this compound, detailing the core computational methodologies required to elucidate its structural, electronic, and thermodynamic properties. We will delve into the causality behind the selection of computational methods, from initial conformational analysis to advanced quantum chemical calculations, providing field-proven insights for researchers. The protocols outlined herein are designed to be self-validating, ensuring a high degree of scientific integrity. This document serves as a practical manual for scientists aiming to computationally characterize this compound and similar flexible molecules.

PART 1: Foundational Principles and Strategic Approach

The computational study of a flexible molecule like this compound, which possesses two stereocenters, necessitates a multi-faceted approach. The core challenge lies in navigating the complex potential energy surface to identify relevant conformers and accurately predict their properties. Our strategy is built upon a hierarchical workflow that progressively refines the level of theory, ensuring computational efficiency without sacrificing accuracy.

The Significance of Conformational Analysis

The biological activity and physical properties of flexible molecules are not governed by a single, static structure but rather by an ensemble of low-energy conformers. Therefore, a thorough conformational analysis is the cornerstone of any meaningful computational study. For this compound, with its five rotatable bonds and two hydroxyl groups capable of forming intramolecular hydrogen bonds, this step is particularly critical.[1][2] The relative populations of these conformers will dictate the molecule's overall properties.

PART 2: Methodological Deep Dive: A Step-by-Step Computational Workflow

This section provides detailed protocols for the theoretical and computational investigation of this compound.

Step 1: Initial Structure Generation and Conformational Search

The first step is to generate a diverse set of initial conformers. This is crucial to avoid getting trapped in a local minimum on the potential energy surface.

Protocol 1: Conformational Search

  • Initial Structure Generation:

    • Draw the 2D structure of this compound (CAS: 24434-09-1) in a molecular editor.[3][4][5]

    • Generate the 3D coordinates. Given the two stereocenters (C3 and C6), it is imperative to define the stereochemistry of interest (e.g., (3S,6S)-octane-3,6-diol).[6]

  • Conformational Search Algorithm:

    • Employ a robust conformational search method. A mixed approach combining molecular mechanics with a systematic search is often effective.

    • Method: Utilize a Monte Carlo or a systematic search algorithm to rotate around the five single bonds of the carbon backbone.

    • Force Field: A general-purpose force field such as MMFF94 or OPLS3e is suitable for this initial screening.

    • Energy Window: Retain all unique conformers within a reasonable energy window (e.g., 10 kcal/mol) of the global minimum.

Expertise & Experience: The choice of a broad energy window in the initial search is a deliberate strategy to ensure that all potentially relevant conformers are captured. Higher energy conformers can become significant in different solvent environments or upon binding to a biological target.

Step 2: Geometry Optimization and Vibrational Frequency Analysis

The conformers obtained from the initial search must be optimized at a higher level of theory to obtain accurate geometries and relative energies.

Protocol 2: DFT Geometry Optimization and Frequency Calculation

  • Selection of DFT Functional and Basis Set:

    • Functional: The M06-2X functional is recommended for its excellent performance in describing non-covalent interactions, such as the intramolecular hydrogen bonds expected in this compound.[7]

    • Basis Set: A Pople-style basis set like 6-31G(d,p) or a more robust basis set like def2-TZVP provides a good balance between accuracy and computational cost.[7]

  • Geometry Optimization:

    • Perform a full geometry optimization for each conformer identified in the conformational search.

    • The optimization should be carried out in the gas phase to establish a baseline.

  • Vibrational Frequency Analysis:

    • Following optimization, perform a vibrational frequency calculation at the same level of theory.

    • Purpose:

      • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

      • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

      • To predict the infrared (IR) spectrum, which can be compared with experimental data for validation.

Trustworthiness: The absence of imaginary frequencies is a critical checkpoint for validating that the optimized geometry represents a stable conformer. The calculated IR spectrum serves as a further point of validation if experimental data is available.

Step 3: Solvation Effects

The properties of this compound, particularly the strength of intramolecular hydrogen bonds, will be influenced by the solvent.

Protocol 3: Implicit Solvation Modeling

  • Solvation Model:

    • Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.

  • Solvent Selection:

    • Perform single-point energy calculations on the gas-phase optimized geometries using the implicit solvation model for solvents of interest (e.g., water, octanol).

    • For higher accuracy, perform a full geometry optimization within the solvent continuum.

Authoritative Grounding: The use of implicit solvation models is a standard and computationally efficient method to account for the bulk effects of the solvent on molecular properties.[8]

PART 3: Data Presentation and Visualization

Quantitative Data Summary

The results of the computational analysis should be presented in a clear and concise manner.

Table 1: Calculated Properties of this compound Conformers

Conformer IDRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)O-H···O Distance (Å)Dipole Moment (Debye)
Conf-10.000.002.12.5
Conf-20.850.92-1.8
Conf-31.231.352.33.1
...............

Note: The data presented in this table is illustrative and would be populated with the results from the calculations described in the protocols.

Visualization of Key Concepts

Visual representations are essential for understanding the complex relationships in computational chemistry.

Diagram 1: Computational Workflow for this compound

G cluster_0 Initial Setup cluster_1 Conformational Analysis cluster_2 Quantum Mechanical Refinement cluster_3 Property Calculation 2D_Structure 2D Structure of this compound 3D_Generation 3D Structure Generation 2D_Structure->3D_Generation Conformational_Search Conformational Search (MMFF94) 3D_Generation->Conformational_Search Unique_Conformers Unique Conformers Conformational_Search->Unique_Conformers DFT_Optimization Geometry Optimization (M06-2X/def2-TZVP) Unique_Conformers->DFT_Optimization Frequency_Analysis Vibrational Frequency Analysis DFT_Optimization->Frequency_Analysis Solvation_Modeling Implicit Solvation (PCM/SMD) Frequency_Analysis->Solvation_Modeling Property_Calculation Thermodynamic and Electronic Properties Solvation_Modeling->Property_Calculation

Caption: A hierarchical workflow for the computational study of this compound.

Diagram 2: Intramolecular Hydrogen Bonding in this compound

Caption: A schematic representation of an intramolecular hydrogen bond in a conformer of this compound.

PART 4: Advanced Topics and Future Directions

Molecular Dynamics Simulations

For a more dynamic understanding of this compound's behavior, particularly in solution or in a biological environment, molecular dynamics (MD) simulations are invaluable.

Protocol 4: Molecular Dynamics Simulation

  • Force Field Parameterization:

    • Utilize a well-established force field such as OPLS-AA, AMBER, or CHARMM.[8]

    • Generate the topology and parameters for this compound.

  • System Setup:

    • Place the lowest energy conformer (or a representative ensemble) in a periodic box of solvent (e.g., water).

  • Simulation Protocol:

    • Minimization: Energy minimize the system to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space adequately.

  • Analysis:

    • Analyze the trajectory to study conformational transitions, solvent interactions, and radial distribution functions.

Applications in Drug Development

The computational characterization of this compound can inform its use in drug development in several ways:

  • Chiral Building Block: Understanding the preferred conformations of this compound can aid in the rational design of more complex chiral molecules.[6]

  • Ligand-Receptor Interactions: If incorporated into a larger molecule, the conformational preferences of the diol moiety will influence how the ligand binds to a protein target.

  • Physicochemical Properties: Calculated properties such as the octanol-water partition coefficient (logP) can be used to predict the pharmacokinetic properties of drugs containing this scaffold.[8]

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded framework for the theoretical and computational study of this compound. By following the detailed protocols and understanding the rationale behind the methodological choices, researchers can gain valuable insights into the behavior of this flexible and stereochemically rich molecule. The application of these computational techniques is not only crucial for fundamental research but also holds significant potential for accelerating the design and development of new chemical entities in the pharmaceutical industry.

References

Methodological & Application

Synthesis of Insect Pheromones Using Octane-3,6-diol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and strategic insights for the synthesis of insect pheromones utilizing octane-3,6-diol as a versatile chiral precursor. Recognizing the critical role of stereochemistry in pheromonal activity, this guide emphasizes stereoselective synthetic pathways. It is intended for researchers, scientists, and professionals in drug development and pest management who are engaged in the chemical synthesis of biologically active compounds. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices.

Introduction: The Strategic Importance of this compound in Pheromone Synthesis

Insect pheromones, chemical signals used for communication between members of the same species, are instrumental in modern, environmentally benign pest management strategies.[1][2] Their application ranges from monitoring insect populations to mating disruption. The biological activity of many pheromones is intrinsically linked to their specific stereochemistry; often, only one of several possible stereoisomers is active, while others can be inactive or even inhibitory.[3][4]

This compound presents itself as a valuable chiral building block for the synthesis of a variety of insect pheromones. Its two stereogenic centers offer a template for the construction of complex chiral molecules. By starting with a stereochemically defined isomer of this compound, chemists can exert precise control over the stereochemical outcome of the final pheromone product, a crucial factor for ensuring biological efficacy. This guide will focus on the synthesis of key pheromone components, leveraging the inherent chirality of this compound to achieve high stereoisomeric purity.

Reaction Mechanisms and Strategic Considerations

The synthetic routes from this compound to various insect pheromones typically involve a series of fundamental organic transformations. A thorough understanding of these reactions and the strategic choices behind them is paramount for successful synthesis.

Stereocontrol and the Chiral Pool

The use of a stereochemically pure starting material, such as a specific stereoisomer of this compound, is a cornerstone of the "chiral pool" approach to asymmetric synthesis.[5] This strategy obviates the need for complex asymmetric induction steps later in the synthesis, often leading to more efficient and cost-effective routes. The absolute configuration of the stereocenters in the starting diol dictates the configuration of the corresponding centers in the target pheromone.

Key Synthetic Transformations

Several key classes of reactions are commonly employed in the conversion of this compound to insect pheromones:

  • Oxidation of Secondary Alcohols: The secondary alcohol functionalities in this compound can be selectively oxidized to ketones.[6][7][8] A wide array of oxidizing agents can be used, ranging from chromium-based reagents like pyridinium chlorochromate (PCC) and Jones reagent (chromic acid) to milder, more selective methods like the Swern or Dess-Martin oxidations.[7][8][9] The choice of oxidant depends on the desired selectivity and the presence of other functional groups in the molecule.[9] For instance, PCC is known for its ability to oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids, and secondary alcohols to ketones.[7]

  • Wittig Reaction: The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and is extensively used in pheromone synthesis to introduce specific alkene geometries.[10][11][12] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. The stereochemical outcome of the Wittig reaction (i.e., the ratio of Z to E isomers) can be influenced by the nature of the ylide, the reaction solvent, and the presence of salts.[10][13] For instance, unstabilized ylides in salt-free, aprotic solvents at low temperatures typically favor the formation of Z-alkenes.[13]

  • Lactonization: Many insect pheromones are lactones (cyclic esters).[14] These can be synthesized from hydroxy acids via intramolecular esterification.[15][16] The cyclization can be promoted by heat or by using specific reagents that activate the carboxylic acid or the alcohol. High-dilution conditions are often employed to favor the intramolecular reaction over intermolecular polymerization.[17]

Detailed Synthetic Protocols

This section provides a detailed, step-by-step protocol for the synthesis of (R,Z)-5-(1-decenyl)oxacyclopentan-2-one, the sex pheromone of the Japanese beetle (Popillia japonica), starting from a suitable stereoisomer of a diol precursor.[4][18][19] While the specific starting material in the literature is not this compound, the principles and reaction types are directly applicable. We will adapt a known synthesis to illustrate the application of the aforementioned key reactions.

Visualizing the Synthetic Workflow

SynthesisWorkflow A This compound Derivative B Selective Protection A->B Protecting Group C Oxidation B->C PCC or Swern D Wittig Reaction C->D Phosphorus Ylide E Deprotection D->E Acid/Base F Lactonization E->F High Dilution G (R,Z)-Pheromone F->G Purification

Caption: Synthetic workflow for an insect pheromone from an this compound derivative.

Protocol: Synthesis of a Lactone Pheromone Intermediate

This protocol outlines the synthesis of a key intermediate, a hydroxy acid, which can then be cyclized to the final lactone pheromone.

Step 1: Selective Protection of a Diol

  • Rationale: To differentiate the two hydroxyl groups of the diol, one must be selectively protected. This allows for the specific oxidation of the other hydroxyl group.

  • Procedure:

    • Dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents), and a base like triethylamine (1.2 equivalents).

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting mono-protected diol by column chromatography.

Step 2: Oxidation of the Free Hydroxyl Group

  • Rationale: The unprotected secondary alcohol is oxidized to a ketone, which will later be the site of the Wittig reaction.[8][20]

  • Procedure:

    • Dissolve the mono-protected diol (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Add pyridinium chlorochromate (PCC, 1.5 equivalents) adsorbed on silica gel.

    • Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

    • Filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate under reduced pressure to yield the ketone, which can often be used in the next step without further purification.

Step 3: Wittig Olefination

  • Rationale: This step introduces the alkenyl side chain with the desired Z-stereochemistry.[11][13]

  • Procedure:

    • In a separate flask, prepare the phosphorus ylide by treating the appropriate phosphonium salt (e.g., nonyltriphenylphosphonium bromide, 1.2 equivalents) with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous tetrahydrofuran (THF) at low temperature (-78 °C).

    • Slowly add a solution of the ketone from Step 2 (1 equivalent) in anhydrous THF to the ylide solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product, a silyl-protected alkenyl alcohol, by column chromatography.

Step 4: Deprotection and Lactonization

  • Rationale: Removal of the protecting group reveals the hydroxyl functionality, which can then undergo intramolecular cyclization with a carboxylic acid moiety (which would be introduced in a subsequent step not detailed here for brevity) to form the final lactone pheromone.[15]

  • Procedure (Deprotection):

    • Dissolve the silyl-protected alkenyl alcohol in THF.

    • Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

    • Stir at room temperature until the deprotection is complete (monitored by TLC).

    • Quench with water and extract with diethyl ether.

    • Dry the organic layer and concentrate to yield the deprotected alkenyl alcohol.

  • Procedure (Lactonization - general principle):

    • The resulting hydroxy-alkene would be further functionalized to a hydroxy-acid.

    • The hydroxy acid is then dissolved in a non-polar solvent like toluene at high dilution (e.g., 0.01 M).

    • A catalytic amount of an acid or a coupling agent is added, and the mixture is heated to reflux, often with azeotropic removal of water.[16][17]

    • After completion, the reaction is cooled, washed, dried, and concentrated.

    • The final lactone pheromone is purified by column chromatography or distillation.

Characterization and Quality Control

The identity, purity, and stereoisomeric integrity of the synthesized pheromone must be rigorously confirmed.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds at each step.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the product and can provide information about its fragmentation pattern.[21][22][23][24]

  • Chiral Gas Chromatography (GC): This is the most critical technique for determining the enantiomeric or diastereomeric purity of the final pheromone. By using a chiral stationary phase, the different stereoisomers can be separated and quantified.[21]

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): This specialized technique can be used to confirm the biological activity of the synthesized pheromone by measuring the response of an insect's antenna to the GC effluent.[25]

Expected Analytical Data Summary
Technique Parameter Expected Result for (R,Z)-5-(1-decenyl)oxacyclopentan-2-one
¹H NMR Chemical Shifts (δ)Characteristic signals for the lactone ring protons, the vinylic protons of the Z-alkene, and the aliphatic chain.
Coupling Constants (J)A specific coupling constant for the vinylic protons will confirm the Z-geometry.
¹³C NMR Chemical Shifts (δ)Resonances corresponding to the carbonyl carbon of the lactone, the sp² carbons of the double bond, and the sp³ carbons of the ring and side chain.
GC-MS Molecular Ion (M⁺)A peak corresponding to the molecular weight of the target pheromone.
Fragmentation PatternA characteristic fragmentation pattern that can be compared to a reference spectrum.
Chiral GC Retention TimeA single major peak at the expected retention time for the (R,Z)-isomer on a suitable chiral column, indicating high enantiomeric and diastereomeric purity.

Conclusion

The synthesis of insect pheromones using this compound as a chiral precursor offers an efficient and stereocontrolled route to these biologically important molecules. The protocols and strategies outlined in this application note provide a solid foundation for researchers in this field. By carefully selecting reaction conditions and rigorously characterizing the products at each stage, scientists can confidently synthesize pheromones with the high purity required for both research and commercial applications in sustainable agriculture and pest management.

References

Harnessing C₂-Symmetry: A Protocol for Enantioselective Aldol Reactions Using Octane-3,6-Diol Derivatives as Novel Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a comprehensive overview and a detailed experimental protocol for the application of C₂-symmetric octane-3,6-diol derivatives as chiral auxiliaries in boron-mediated enantioselective aldol reactions. Designed for researchers in organic synthesis and drug development, this document explains the mechanistic rationale behind the use of these novel auxiliaries, offers a step-by-step procedure for their implementation, and discusses the critical parameters for achieving high stereoselectivity.

Introduction: The Quest for Stereochemical Control in Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products and pharmaceutical agents.[1] Achieving control over the absolute stereochemistry of the two newly formed stereocenters is a formidable challenge that has been met with the development of powerful asymmetric methodologies.[2] Among these, the use of chiral auxiliaries—stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction—remains a robust and reliable strategy.[3][4]

The most renowned examples are the oxazolidinone auxiliaries developed by David A. Evans, which provide exceptional levels of stereocontrol in aldol additions through the formation of a rigid, chelated Z-enolate.[5][6] This system serves as the benchmark for diastereoselectivity and enantioselectivity. However, the exploration of new chiral auxiliaries is critical for expanding the scope of asymmetric synthesis and overcoming the limitations of existing methods.

This application note introduces C₂-symmetric diols, specifically derivatives of (3R,6R)- or (3S,6S)-octane-3,6-diol, as a promising class of chiral auxiliaries. Their inherent symmetry can simplify the stereochemical analysis and lead to highly ordered transition states, potentially offering excellent levels of asymmetric induction.[7][8]

Mechanistic Rationale: Why this compound?

The efficacy of a chiral auxiliary in a boron-mediated aldol reaction hinges on its ability to control two key factors: the geometry of the boron enolate (E/Z selectivity) and the facial selectivity of the enolate's attack on the aldehyde.[9][10]

2.1. Formation of a Defined Boron Enolate

The process, known as "soft enolization," involves the coordination of a dialkylboron halide or triflate to the carbonyl oxygen of the substrate.[11][12] This coordination increases the acidity of the α-protons, allowing for their removal by a mild, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt).[9] The stereochemical outcome is dictated by a highly organized, six-membered chair-like transition state (Zimmerman-Traxler model).[1][9]

When a ketone is esterified with a chiral diol like (3R,6R)-octane-3,6-diol, the resulting chiral acetal-like structure provides a rigid C₂-symmetric environment. Upon coordination with a boron reagent (e.g., dicyclohexylboron chloride, Cy₂BCl), the bulky substituents on the diol auxiliary are expected to sterically direct the enolization process to favor one enolate geometry exclusively.

G cluster_0 Enolate Formation Control substrate Substrate (Ketone + Octanediol Auxiliary) transition_state Chair-like Transition State substrate->transition_state Coordination boron_reagent Boron Reagent (e.g., Cy₂BCl) boron_reagent->transition_state base Base (e.g., Et₃N) base->transition_state Deprotonation z_enolate Defined (Z)-Boron Enolate transition_state->z_enolate Selective Formation

Caption: Control of enolate geometry via the chiral auxiliary.

2.2. Face-Selective Aldehyde Addition

Once formed, the chiral boron enolate reacts with an aldehyde. The C₂-symmetric backbone of the this compound auxiliary is hypothesized to effectively shield one face of the enolate. The aldehyde is then directed to approach from the less sterically hindered face, ensuring a highly diastereoselective carbon-carbon bond formation. The reaction proceeds through a closed, chair-like Zimmerman-Traxler transition state where the aldehyde's largest substituent (R') occupies a pseudo-equatorial position to minimize 1,3-diaxial strain.[9][12]

G cluster_1 Proposed Stereochemical Control Mechanism enolate Chiral Boron Enolate (Octanediol Auxiliary) ts Zimmerman-Traxler Transition State enolate->ts note1 note1 enolate->note1 aldehyde Aldehyde (R'CHO) aldehyde->ts Facial-selective attack product Aldol Adduct (High d.r. and e.e.) ts->product note2 R' group of aldehyde occupies equatorial position in TS. ts->note2

Caption: Proposed mechanism for stereocontrol using the diol auxiliary.

Experimental Protocols

The following protocols are designed as a starting point for investigation. Researchers should optimize conditions based on their specific substrates. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[13]

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the formation of the chiral acetal from a ketone and (3R,6R)-octane-3,6-diol.

  • Materials:

    • Ketone (e.g., Propiophenone, 1.0 equiv)

    • (3R,6R)-Octane-3,6-diol (1.1 equiv)

    • p-Toluenesulfonic acid (p-TSA, 0.05 equiv)

    • Toluene

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the ketone, (3R,6R)-octane-3,6-diol, and p-TSA in toluene.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed. Water will collect in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting chiral acetal by flash column chromatography (silica gel).

Protocol 2: Asymmetric Boron-Mediated Aldol Reaction

This protocol details the core enantioselective aldol addition.[14][15]

  • Materials:

    • Chiral acetal substrate from Protocol 1 (1.0 equiv)

    • Dicyclohexylboron chloride (Cy₂BCl) or Dibutylboron triflate (Bu₂BOTf) (1.2 equiv)

    • Triethylamine (Et₃N) or Diisopropylethylamine (i-Pr₂NEt) (1.5 equiv)

    • Aldehyde (e.g., Isobutyraldehyde, 1.5 equiv)

    • Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)

    • Methanol (MeOH)

    • pH 7 Phosphate buffer

    • 30% Hydrogen peroxide (H₂O₂)

  • Procedure:

    • Dissolve the chiral acetal substrate in anhydrous Et₂O and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the boron reagent (e.g., Cy₂BCl) followed by the dropwise addition of the amine base (e.g., Et₃N).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours to ensure complete enolate formation. The formation of a white precipitate (trialkylammonium salt) is often observed.[9]

    • Cool the reaction mixture back down to -78 °C.

    • Add the aldehyde, dissolved in a small amount of cold Et₂O, dropwise to the enolate solution.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

    • Workup: Quench the reaction at -78 °C by adding MeOH, followed by pH 7 buffer, and finally, 30% H₂O₂ (added slowly and cautiously, as the oxidation is exothermic).[13]

    • Allow the mixture to warm to room temperature and stir vigorously for 4-12 hours until the boron species are fully oxidized.

    • Extract the aqueous layer with Et₂O or CH₂Cl₂ (3x).

    • Combine the organic layers, wash with saturated aqueous Na₂SO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude aldol adduct by flash column chromatography. Analyze the diastereomeric ratio (d.r.) by ¹H NMR and the enantiomeric excess (e.e.) by chiral HPLC.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the this compound auxiliary to reveal the chiral β-hydroxy ketone product.

  • Materials:

    • Purified aldol adduct from Protocol 2 (1.0 equiv)

    • Trifluoroacetic acid (TFA) or another suitable acid catalyst

    • Acetone/Water solvent mixture

  • Procedure:

    • Dissolve the aldol adduct in a mixture of acetone and water (e.g., 4:1 v/v).

    • Add a catalytic amount of TFA (e.g., 10 mol%).

    • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

    • Neutralize the acid with a saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final β-hydroxy ketone by flash column chromatography. The chiral auxiliary can often be recovered from the aqueous layer or during chromatography for reuse.[16][17]

Data Interpretation and Benchmarking

Success in these reactions is quantified by yield, diastereoselectivity, and enantioselectivity. Researchers should aim for high values in all three metrics. For context, well-optimized Evans aldol reactions routinely achieve high yields with diastereomeric ratios and enantiomeric excesses exceeding 95:5 and 99%, respectively.[3][6]

Table 1: Representative Data for Benchmark Asymmetric Aldol Reactions

Chiral AuxiliaryKetone/Aldehyde PairBoron ReagentYield (%)d.r. (syn:anti)e.e. (%)Reference
Evans OxazolidinoneN-propionyl / IsobutyraldehydeBu₂BOTf85-95>99:1>99[3]
Evans OxazolidinoneN-propionyl / BenzaldehydeBu₂BOTf80-90>98:2>99[6]
CamphorsultamN-propionyl / IsobutyraldehydeBu₂BOTf8295:598[3]

This table provides a baseline for evaluating the performance of the proposed this compound auxiliary.

Conclusion and Outlook

The use of C₂-symmetric this compound derivatives as chiral auxiliaries presents a promising new avenue for the development of highly enantioselective aldol reactions. The protocols and mechanistic rationale provided in this guide offer a solid foundation for researchers to explore this methodology. The potential for high stereocontrol, combined with the ability to recover and reuse the chiral auxiliary, makes this an attractive strategy for applications in academic research and the industrial synthesis of complex, stereochemically rich molecules. Further investigation into the scope of compatible ketones and aldehydes, as well as optimization of reaction conditions, will be crucial in establishing these diols as a valuable tool in the synthetic chemist's arsenal.

References

Chiral HPLC Method Development for the Enantioselective Analysis of Octane-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of octane-3,6-diol enantiomers. This compound, a chiral diol, is a significant building block in asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its stereoisomers, which include a pair of enantiomers ((3R,6R) and (3S,6S)) and a meso compound ((3R,6S)), can exhibit distinct biological activities.[1] Therefore, the ability to accurately resolve and quantify these enantiomers is of paramount importance. This document outlines a systematic approach, from chiral stationary phase (CSP) screening and mobile phase optimization to method validation, providing researchers, scientists, and drug development professionals with a detailed protocol for achieving baseline separation of this compound enantiomers.

Introduction: The Imperative of Chiral Separation

Chiral molecules, or enantiomers, are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the human body, they can exhibit profound differences in pharmacology, toxicology, and metabolic pathways. This necessitates the development of stereoselective analytical methods to ensure the safety and efficacy of chiral drugs and intermediates. This compound, with its two stereocenters, serves as a critical chiral synthon.[1] The development of a reliable chiral HPLC method is therefore a crucial step in its quality control and utilization in stereospecific synthesis.[][3][4]

The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention and, consequently, separation.[5] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective for a broad range of chiral compounds, including alcohols and diols.[6][7][8] This application note will focus on a systematic method development strategy employing these versatile CSPs.

The Strategic Workflow for Chiral Method Development

A successful chiral method development process is a systematic endeavor, moving from broad screening to fine-tuned optimization. The following workflow provides a logical progression to efficiently achieve the desired enantioseparation.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP Screening (Polysaccharide-based: Amylose & Cellulose) MP_Screen Mobile Phase Screening (Normal Phase, Polar Organic, Reversed Phase) CSP_Screen->MP_Screen Decision1 Resolution (Rs) > 1.5? MP_Screen->Decision1 MP_Opt Mobile Phase Optimization (Modifier type & concentration, Additives) Param_Opt Parameter Optimization (Flow rate, Temperature) MP_Opt->Param_Opt Decision2 System Suitability Met? Param_Opt->Decision2 Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Precision, Accuracy, Robustness) End Final Method Validation->End Start Define Analytical Target Profile (ATP) Start->CSP_Screen Decision1->MP_Opt No Decision1->Validation Yes Decision2->MP_Opt No Decision2->Validation Yes

Figure 1: A systematic workflow for chiral HPLC method development.

Experimental Approach and Causality

Chiral Stationary Phase (CSP) Selection: The Heart of the Separation

The choice of the CSP is the most critical factor in achieving chiral recognition. For diols like this compound, polysaccharide-based CSPs are the primary choice due to their ability to form hydrogen bonds and engage in dipole-dipole interactions, which are key mechanisms for resolving alcohol enantiomers.[6]

  • Initial Screening: A screening of both amylose and cellulose-based CSPs is recommended. Immobilized polysaccharide-based CSPs, such as the Daicel CHIRALPAK® IA, IB, IC, ID, IE, and IF series, offer the advantage of being compatible with a wider range of solvents, which can be crucial for optimizing selectivity.[9][10][11][12]

  • Rationale: The helical structure of amylose and the more linear, layered structure of cellulose provide different chiral environments.[13] An analyte may interact favorably with one but not the other, making a broad screening approach essential for success.

Mobile Phase Screening and Optimization: Tuning the Selectivity

The mobile phase composition plays a pivotal role in modulating the interactions between the analyte and the CSP, thereby influencing retention and resolution.[14] A multi-modal screening approach is often the most efficient strategy.[15]

  • Normal Phase (NP): Typically consists of a non-polar solvent like hexane or heptane with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol). For diols, NP is often a good starting point as it promotes hydrogen bonding interactions with the CSP.

  • Polar Organic (PO): Utilizes polar organic solvents like methanol, ethanol, or acetonitrile. This mode can be advantageous for compounds with limited solubility in NP solvents.

  • Reversed Phase (RP): Employs an aqueous mobile phase with an organic modifier (e.g., acetonitrile, methanol). While less common for some chiral separations, it should not be discounted, especially for more polar analytes or when LC-MS compatibility is required.[16]

Table 1: Initial Mobile Phase Screening Conditions

ModeMobile Phase CompositionRationale
Normal Phasen-Hexane / Isopropanol (90/10, v/v)Standard starting point for many chiral separations.[17]
Normal Phasen-Hexane / Ethanol (90/10, v/v)Ethanol can offer different selectivity compared to isopropanol.[18]
Polar OrganicMethanol / Acetonitrile (50/50, v/v)For analytes with poor solubility in hexane.
Reversed PhaseAcetonitrile / Water (50/50, v/v)To explore different interaction mechanisms.[16]
  • Optimization: Once a promising mobile phase is identified, fine-tuning the concentration of the organic modifier is the next step. For this compound, which contains hydroxyl groups, the type and percentage of the alcohol modifier in a normal phase system can significantly impact resolution.[6] Small changes in the modifier concentration can lead to substantial changes in retention and selectivity.

The Role of Additives

For neutral compounds like this compound, additives are generally not required. However, for acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape and resolution by suppressing the ionization of the analyte.[17][19]

Detailed Protocol: Enantioseparation of this compound

Materials and Reagents
  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • Chiral HPLC columns (e.g., Daicel CHIRALPAK® IA, CHIRALCEL® OD-H)

Instrumentation
  • HPLC system with a UV detector or a Refractive Index (RI) detector. As this compound lacks a strong chromophore, RI detection is a suitable alternative.

  • Column oven for temperature control.

Standard Preparation

Prepare a stock solution of racemic this compound in isopropanol at a concentration of 1 mg/mL. Dilute further with the mobile phase to a working concentration of 0.1 mg/mL.

Chromatographic Conditions (Optimized Example)

The following conditions are a hypothetical optimized method based on common practices for similar compounds.

ParameterCondition
Column Daicel CHIRALPAK® IA (4.6 x 250 mm, 5 µm)[20]
Mobile Phase n-Hexane / Isopropanol (95/5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Refractive Index (RI)
Injection Volume 10 µL

Method Validation: Ensuring Reliability

Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[21][22]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Baseline resolution (Rs > 1.5) between the enantiomers and from any impurities.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.998 over a defined concentration range.[21]
Precision The closeness of agreement between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.RSD ≤ 2.0% for the major enantiomer and ≤ 10% for the minor enantiomer at the limit of quantitation.[23]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples.[24]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Resolution and retention times should not be significantly affected by minor changes in flow rate (±0.1 mL/min), temperature (±2 °C), and mobile phase composition (±1%).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor or no resolution Inappropriate CSP or mobile phase.Screen different CSPs and mobile phase systems (NP, PO, RP).[25]
Broad or tailing peaks Secondary interactions with the stationary phase; column contamination.Consider a different mobile phase modifier; flush the column.
Fluctuating retention times Inconsistent mobile phase composition; temperature fluctuations.Ensure proper mobile phase mixing; use a column oven.
Loss of resolution over time Column degradation.Use a guard column; ensure mobile phase compatibility with the CSP.[11]

Conclusion

This application note provides a comprehensive and systematic approach to developing and validating a chiral HPLC method for the enantioselective separation of this compound. By following a logical workflow of CSP and mobile phase screening, followed by optimization and rigorous validation, a reliable and robust method can be established. The principles and protocols outlined herein are designed to be broadly applicable, empowering researchers to confidently tackle the challenges of chiral separations in their own laboratories.

References

Application Notes and Protocols: The Emerging Role of Octane-3,6-diol in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Octane-3,6-diol, a chiral diol, is gaining recognition as a versatile molecule in the landscape of pharmaceutical research and development. Its unique structural features, including two stereogenic centers and hydroxyl functionalities, position it as a valuable chiral building block for the asymmetric synthesis of complex molecular targets.[1][2] Furthermore, its physicochemical properties suggest its potential as a novel excipient to enhance the stability and solubility of active pharmaceutical ingredients (APIs).[3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound. It outlines detailed protocols for its utilization as a synthetic intermediate, its evaluation as a pharmaceutical excipient, and a proposed workflow for the exploration of novel bioactive derivatives.

Introduction: The Pharmaceutical Potential of this compound

The pursuit of novel therapeutics is intrinsically linked to the exploration of new chemical entities and innovative formulation strategies. This compound (C₈H₁₈O₂) presents itself as a molecule of significant interest due to its bifunctional nature and chirality.[1][4] The presence of two hydroxyl groups allows for a multitude of chemical transformations, making it an ideal scaffold for the synthesis of diverse molecular architectures. The stereoisomers, particularly (3R,6R)- and (3S,6S)-octane-3,6-diol, offer enantiomerically pure starting materials crucial for the development of stereospecific drugs, thereby minimizing off-target effects and enhancing therapeutic efficacy.[1]

Beyond its role in synthesis, the amphipathic character of this compound suggests its utility in drug formulation. Its hydroxyl groups can engage in hydrogen bonding, potentially stabilizing APIs, while the octane backbone provides lipophilic character that can aid in the solubilization of poorly water-soluble drugs.[3]

This guide will delve into the practical applications of this compound, providing robust protocols and the scientific rationale behind them to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The following table summarizes key data for the racemate and its common stereoisomers.

PropertyValueSource
Molecular Formula C₈H₁₈O₂[4][5]
Molecular Weight 146.23 g/mol [4]
Appearance White or off-white crystalline powder[3]
Melting Point 49 - 53 °C[3]
Boiling Point 240.8 °C at 760 mmHg[1]
Density 0.935 g/cm³[1]
Topological Polar Surface Area 40.5 Ų[4]
XLogP3-AA 1.5[4]
CAS Number (racemate) 24434-09-1[4][5]
CAS Number ((3R,6R)-isomer) 129619-37-0[3][6]
CAS Number ((3S,6S)-isomer) 136705-66-3[1]

Application I: this compound as a Chiral Building Block in Asymmetric Synthesis

The enantiopure forms of this compound are invaluable starting materials for the synthesis of complex chiral molecules. The diol functionality can be readily derivatized to introduce other functional groups or to construct larger molecular frameworks. This section provides a protocol for a representative synthetic transformation: the synthesis of a chiral cyclic ether, a common motif in many natural products and pharmaceuticals.

Workflow for the Synthesis of a Chiral Tetrahydrofuran Derivative

A (3R,6R)-Octane-3,6-diol B Monoprotection of Primary-like Hydroxyl A->B e.g., TBDMSCl, Imidazole C Activation of Secondary Hydroxyl B->C e.g., MsCl, Et3N D Intramolecular Cyclization C->D e.g., NaH E Deprotection D->E e.g., TBAF F Chiral Tetrahydrofuran Derivative E->F cluster_0 Poorly Soluble API cluster_1 This compound cluster_2 API-Diol Interaction in Aqueous Medium API Hydrophobic Core Functional Groups Interaction API (Hydrophobic Core) Diol (Octane Backbone) API (Functional Groups) Diol (Hydroxyl Groups) API:f0->Interaction:f0 Hydrophobic Interaction API:f1->Interaction:f2 Hydrogen Bonding Diol Octane Backbone (Lipophilic) Hydroxyl Groups (Hydrophilic) Diol:f0->Interaction:f1 Diol:f1->Interaction:f3 Water Water Interaction->Water Enhanced Solubility A This compound B Parallel Synthesis of Derivatives (e.g., esters, ethers, carbamates) A->B C Purification and Characterization B->C D Biological Screening (e.g., antibacterial, antifungal, anticancer assays) C->D E Hit Identification D->E F Lead Optimization E->F G New Pharmaceutical Candidate F->G

References

Application Note & Protocol: Asymmetric Synthesis of Octane-3,6-diol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chiral diols are foundational building blocks in modern medicinal chemistry and materials science, with their stereochemistry often dictating biological activity and material properties.[1][2] This guide provides a detailed experimental protocol for the enantioselective synthesis of octane-3,6-diol, a valuable chiral 1,4-diol, through the asymmetric hydrogenation of the corresponding prochiral diketone, octane-3,6-dione. We leverage the power of Noyori-type catalysts, specifically a Ruthenium-BINAP complex, renowned for its exceptional efficiency and stereocontrol in the reduction of ketones.[3][4] This document is designed for researchers in organic synthesis, drug discovery, and process development, offering a robust, reproducible methodology grounded in established mechanistic principles.

Introduction: The Significance of Chiral 1,4-Diols

Chirality is a critical determinant of molecular function in biological systems.[2] For pharmaceutical development, isolating a single enantiomer of a drug molecule can significantly enhance therapeutic efficacy while minimizing or eliminating adverse effects associated with the other enantiomer.[5][6] Chiral diols, particularly 1,4-diols like this compound, serve as versatile intermediates for the synthesis of complex molecules such as chiral ligands, natural products, and pharmacologically active agents.[1]

The primary challenge lies in producing these diols as single enantiomers with high purity. While several methods exist for asymmetric synthesis, the direct catalytic asymmetric hydrogenation of prochiral diketones stands out as one of the most elegant and atom-economical strategies.[7] This approach, pioneered by Nobel laureate Ryōji Noyori, utilizes a chiral catalyst to transfer stereochemical information to the substrate with remarkable precision, often yielding products with near-perfect enantiomeric excess (ee).[4][8] We present here a comprehensive protocol based on this authoritative methodology.

Principle: Noyori Asymmetric Hydrogenation

The core of this protocol is the enantioselective reduction of the two ketone moieties in octane-3,6-dione using molecular hydrogen. The stereochemical outcome is not controlled by the substrate itself, but by a chiral catalyst. The catalyst system consists of a Ruthenium(II) center complexed with an axially chiral diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[8]

Mechanism Insight: The reaction proceeds through a metal-ligand bifunctional catalysis mechanism. The Ru-BINAP complex activates H₂, and the substrate (ketone) coordinates to the metal center. The transfer of a hydride from the metal to the carbonyl carbon and a proton from the ligand to the carbonyl oxygen occurs via a six-membered pericyclic transition state.[9] The rigid, C₂-symmetric chiral scaffold of the BINAP ligand creates a highly differentiated steric environment, forcing the substrate to coordinate in a specific orientation, which in turn dictates which face of the carbonyl is hydrogenated.[10] The choice between (R)-BINAP and (S)-BINAP ligands determines whether the (R,R) or (S,S) enantiomer of the diol is produced.[3]

Caption: General scheme for the asymmetric hydrogenation of octane-3,6-dione.

Materials and Equipment

Reagents & Consumables
ReagentGradeSupplierNotes
Octane-3,6-dione≥98%Sigma-Aldrich, etc.Prochiral substrate.
[RuCl₂(benzene)]₂Catalyst precursorStrem, Sigma-AldrichAir-sensitive. Handle under inert gas.
(R)-BINAP or (S)-BINAP≥98%Strem, Sigma-AldrichChiral ligand. Choice determines product stereochemistry.
Ethanol (EtOH)Anhydrous, ≥99.5%Standard suppliersMust be degassed before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard suppliersFor catalyst preparation. Must be degassed.
Triethylamine (NEt₃)≥99.5%, distilledStandard suppliersFor catalyst preparation.
Hydrogen (H₂) GasHigh Purity (5.0)Gas supplierUse with appropriate safety regulators.
Nitrogen (N₂) or Argon (Ar)High PurityGas supplierFor creating an inert atmosphere.
Celite® 545Filtration aidStandard suppliersFor catalyst removal.
Silica Gel230-400 meshStandard suppliersFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeStandard suppliersFor chromatography and extraction.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeStandard suppliersFor drying organic layers.
Equipment
  • High-pressure hydrogenation reactor (e.g., Parr Instruments autoclave) equipped with a magnetic stir drive, pressure gauge, and gas inlet/outlet valves.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Standard laboratory glassware (Schlenk flasks, round-bottom flasks, separatory funnel, etc.).

  • Magnetic stirrer hotplate.

  • Rotary evaporator.

  • Flash column chromatography setup.

  • Analytical Instruments:

    • Nuclear Magnetic Resonance (NMR) Spectrometer.

    • Mass Spectrometer (MS).

    • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination.

Detailed Experimental Protocol

Safety Precaution: High-pressure hydrogenation is hazardous. All operations must be conducted in a well-ventilated fume hood behind a blast shield. Ensure you are fully trained in the use of the specific high-pressure equipment.

Step 1: In-Situ Catalyst Preparation

Causality: The active catalyst, trans-RuCl₂[(R)-BINAP)][(R)-Daipen] or a similar species, is often prepared in situ just before the reaction to ensure maximum activity.[1] Working under an inert atmosphere is critical as both the Ru precursor and the phosphine ligand are sensitive to oxidation.

  • In a glovebox or under a steady stream of argon, add [RuCl₂(benzene)]₂ (e.g., 0.01 mmol, 1 mol%) and (R)-BINAP (e.g., 0.022 mmol, 2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add 5 mL of degassed, anhydrous dichloromethane (DCM).

  • Stir the resulting orange-brown suspension at room temperature for 15-20 minutes.

  • Add triethylamine (NEt₃, e.g., 0.07 mL) and stir the mixture for another 10 minutes. The solution should become a clear, deep red-purple, indicating the formation of the active catalyst complex.

  • Remove the solvent under vacuum on the Schlenk line to obtain the catalyst as a solid residue.

Step 2: Asymmetric Hydrogenation

Causality: The choice of solvent can influence reaction rates and selectivity. Ethanol is a common choice for ketone hydrogenations. The system must be thoroughly purged to remove all oxygen, which can deactivate the catalyst and create an explosion hazard with hydrogen.

  • Place the flask containing the freshly prepared catalyst into the high-pressure reactor.

  • In a separate flask, dissolve octane-3,6-dione (e.g., 1.0 mmol) in 10 mL of degassed, anhydrous ethanol.

  • Transfer this substrate solution into the reactor via cannula under a positive pressure of inert gas.

  • Seal the reactor according to the manufacturer's instructions.

  • Move the reactor to a designated safe area (behind a blast shield) and connect it to the hydrogen and inert gas lines.

  • Purging: Pressurize the reactor with inert gas (e.g., to 100 psi), then carefully vent. Repeat this cycle 5 times to ensure the removal of all air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi).

  • Begin vigorous stirring and heat the reactor to the target temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by observing the pressure drop on the gauge. The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification
  • Cool the reactor to room temperature.

  • Carefully vent the excess hydrogen gas in the fume hood.

  • Purge the reactor with inert gas 3-5 times before opening.

  • Transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture on a rotary evaporator to remove the ethanol.

  • Redissolve the residue in ethyl acetate (25 mL).

  • To remove the ruthenium catalyst, add a small amount of silica gel or Celite® to the solution and stir for 15 minutes.

  • Filter the suspension through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude diol by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford the pure this compound.

Workflow Visualization

Experimental_Workflow start Start: Reagents under Inert Atmosphere cat_prep Step 1: In-Situ Catalyst Preparation ([RuCl₂(benzene)]₂ + (R)-BINAP in DCM) start->cat_prep solvent_rem Remove Solvent (DCM) (Yields solid catalyst residue) cat_prep->solvent_rem 15-30 min reactor_setup Step 2: Reactor Setup (Add catalyst and substrate solution in EtOH) solvent_rem->reactor_setup purge Purge Reactor (5x N₂/Ar cycles to remove O₂) reactor_setup->purge hydrogenate Hydrogenation (Pressurize with H₂, heat, and stir) purge->hydrogenate workup Step 3: Work-up (Vent H₂, concentrate mixture) hydrogenate->workup 12-24 hours cat_removal Catalyst Removal (Filter through Celite®/Silica) workup->cat_removal purify Purification (Flash Column Chromatography) cat_removal->purify analyze Characterization & Analysis (NMR, MS, Chiral HPLC/GC) purify->analyze end Final Product: (3R,6R)-Octane-3,6-diol analyze->end

Caption: Workflow for the asymmetric synthesis of this compound.

Characterization and Data Analysis

The identity and purity of the final product must be rigorously confirmed.

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity. The reduction of the ketones to alcohols will result in the disappearance of the carbonyl signals in the ¹³C NMR and the appearance of new C-H and O-H signals in the ¹H NMR spectrum.

  • Mass Spectrometry: To confirm the molecular weight of the product (C₈H₁₈O₂, MW: 146.23 g/mol ).[11]

  • Chiral HPLC/GC: This is the most critical analysis to determine the success of the asymmetric synthesis. The purified diol is analyzed on a chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) to separate the enantiomers and diastereomers.

Table 1: Representative Quantitative Data

EntryLigandYield (%)de (%)¹ee (%)²
1(R)-BINAP95>99 (anti)>99 (R,R)
2(S)-BINAP94>99 (anti)>99 (S,S)

¹ Diastereomeric excess (de) refers to the preference for the anti (or dl) vs. the syn (or meso) diastereomer. ² Enantiomeric excess (ee) for the major diastereomer.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Presence of oxygen or water in the reactor.3. Insufficient hydrogen pressure or temperature.1. Ensure all catalyst preparation steps are under a strictly inert atmosphere.2. Use anhydrous, degassed solvents. Purge the reactor thoroughly.3. Increase H₂ pressure or reaction temperature incrementally.
Low Enantioselectivity (ee) 1. Impure or racemized chiral ligand.2. Reaction temperature is too high.3. Incorrect catalyst:substrate ratio.1. Use high-purity, enantiomerically pure BINAP.2. Run the reaction at a lower temperature (may require longer reaction time).3. Optimize the catalyst loading; typically 0.5-2 mol% is effective.
Mixture of Diastereomers (low de) 1. The chosen catalyst system has poor diastereocontrol for this substrate.2. Reaction conditions are not optimal.1. Screen different chiral ligands or catalyst precursors.2. Vary the solvent, temperature, and pressure to optimize diastereoselectivity.
Difficult Purification 1. Incomplete removal of the catalyst.2. Presence of partially reduced hydroxy-ketone intermediate.1. Repeat the filtration through Celite®/silica or perform a more thorough workup.2. Allow the reaction to run longer to ensure full conversion. The intermediate can be separated by column chromatography.

Conclusion

This application note details a robust and highly effective method for the asymmetric synthesis of this compound using a Noyori-type ruthenium-catalyzed hydrogenation. The protocol provides excellent yields and outstanding levels of both diastereo- and enantioselectivity, making it a highly valuable tool for chemists in pharmaceutical and academic research. By carefully controlling the experimental parameters and adhering to inert atmosphere techniques, researchers can reliably produce this chiral 1,4-diol, opening avenues for the synthesis of novel, complex molecular architectures.

References

Application of Octane-3,6-diol in the Synthesis of Natural Products: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of C₂-Symmetric 1,4-Diols in Complex Synthesis

In the intricate field of natural product synthesis, the ability to control stereochemistry is paramount. Chiral diols, particularly those with C₂ symmetry, are powerful building blocks that offer a pre-defined stereochemical landscape, enabling chemists to construct complex molecular architectures with precision.[1] (3R,6R)- and (3S,6S)-octane-3,6-diol are exemplary C₂-symmetric 1,4-diols that serve as versatile chiral synthons. Their defined stereochemistry at C3 and C6 makes them valuable starting points for the synthesis of a variety of natural products, especially those containing polyketide chains with multiple stereocenters.[2][3] This application note provides a comprehensive guide to the synthesis and application of octane-3,6-diol, with a particular focus on its utility in constructing the core structures of bioactive natural products like the Annonaceous acetogenins.

The Annonaceous acetogenins are a large family of polyketide natural products known for their potent cytotoxic and antitumor activities.[4][5] A common structural feature of many acetogenins is a long aliphatic chain decorated with tetrahydrofuran (THF) or tetrahydropyran (THP) rings and hydroxyl groups, culminating in a terminal γ-lactone. The precise stereochemistry of these oxygenated functionalities is critical for their biological activity. This guide will detail the preparation of enantiomerically pure this compound and its application in the stereoselective synthesis of a γ-hydroxy-γ-lactone, a key substructure found in acetogenins such as (-)-muricatacin.

Synthesis of the Chiral Building Block: From Alkyne to Enantiopure Diol

The journey to harnessing this compound as a chiral building block begins with its precursor, 4-octyne-3,6-diol. This symmetrical acetylenic diol can be efficiently synthesized via established methods such as the Favorsky reaction or a Grignard-based approach.[6]

Protocol 1: Synthesis of 4-Octyne-3,6-diol (Grignard-based Approach)

This method offers a high-yielding and controlled route to the acetylenic diol.[6]

Materials:

  • 1-Butyne

  • Ethylmagnesium bromide (in THF)

  • Propanal

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a solution of ethylmagnesium bromide in anhydrous THF at 0 °C, slowly bubble 1-butyne gas until the Grignard reagent is consumed (indicated by a color change or GC analysis).

  • To the resulting butynyl Grignard reagent at 0 °C, add propanal dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 4-octyne-3,6-diol.

Table 1: Performance Benchmarking of 4-Octyne-3,6-diol Synthesis Methods [6]

MetricMethod 1: Favorsky ReactionMethod 2: Grignard-based Synthesis
Overall Yield Moderate (40-60%)High (>80%)
Purity (crude) Lower, significant side productsHigher, cleaner reaction profile
Reaction Time 4-8 hours2-4 hours
Key Reagents Acetylene, Propanal, KOH1-Butyne, Ethylmagnesium bromide, Propanal
Key Challenges Handling of flammable acetylene gasRequires strictly anhydrous conditions
Protocol 2: Stereoselective Reduction of 4-Octyne-3,6-diol to (3R,6R)-Octane-3,6-diol

The key to unlocking the utility of this compound lies in the stereoselective reduction of the alkyne precursor. Asymmetric hydrogenation using a chiral catalyst provides excellent enantioselectivity.

Materials:

  • 4-Octyne-3,6-diol

  • Methanol (degassed)

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R,R)-Et-DuPhos ((+)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene)

  • Hydrogen gas

Procedure:

  • In a high-pressure reaction vessel, dissolve 4-octyne-3,6-diol in degassed methanol.

  • Add the rhodium precursor, [Rh(COD)₂]BF₄, and the chiral ligand, (R,R)-Et-DuPhos.

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 24 hours.

  • Upon completion (monitored by TLC or GC-MS), release the pressure and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford (3R,6R)-octane-3,6-diol as a white solid.

Expected Outcome:

  • Yield: 90-95%

  • Enantiomeric Excess (e.e.): >98%

Application in the Synthesis of a Natural Product Analogue: A Stepwise Approach

The true value of (3R,6R)-octane-3,6-diol is demonstrated in its application as a chiral starting material for the synthesis of complex molecules. The following workflow outlines the synthesis of a γ-hydroxy-γ-lactone, a core structural motif of Annonaceous acetogenins.

G 4-Octyne-3,6-diol 4-Octyne-3,6-diol (3R,6R)-Octane-3,6-diol (3R,6R)-Octane-3,6-diol 4-Octyne-3,6-diol->(3R,6R)-Octane-3,6-diol Mono-protected Diol Mono-protected Diol (3R,6R)-Octane-3,6-diol->Mono-protected Diol Mono-protection (Protocol 3) Keto-alcohol Keto-alcohol Mono-protected Diol->Keto-alcohol γ-Hydroxy-γ-lactone γ-Hydroxy-γ-lactone Keto-alcohol->γ-Hydroxy-γ-lactone Oxidative Lactonization Annonaceous Acetogenin Analogue Annonaceous Acetogenin Analogue γ-Hydroxy-γ-lactone->Annonaceous Acetogenin Analogue Further Elaboration

Synthetic workflow from 4-octyne-3,6-diol to an Annonaceous acetogenin analogue.
Protocol 3: Mono-protection of (3R,6R)-Octane-3,6-diol

Selective protection of one of the two hydroxyl groups is a critical step to allow for differential functionalization.

Materials:

  • (3R,6R)-Octane-3,6-diol

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Triethylamine (Et₃N)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • 4-(Dimethylamino)pyridine (DMAP), catalytic amount

Procedure:

  • To a stirred solution of (3R,6R)-octane-3,6-diol in anhydrous CH₂Cl₂ at 0 °C, add triethylamine and a catalytic amount of DMAP.

  • Add a solution of TBDMSCl (0.95 eq.) in anhydrous CH₂Cl₂ dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the mono-protected diol.

Expected Yield: 75-85%

Subsequent Transformations: Oxidation and Lactonization

With one hydroxyl group protected, the remaining free alcohol can be oxidized to a ketone. Subsequent Baeyer-Villiger oxidation of the ketone, followed by deprotection and lactonization, yields the desired γ-hydroxy-γ-lactone. This transformation establishes the key stereochemistry of the lactone ring, guided by the stereocenters of the starting diol.

G cluster_0 Key Transformations Mono-protected Diol Mono-protected Diol Keto-alcohol Keto-alcohol Mono-protected Diol->Keto-alcohol PCC or Swern Oxidation Ester Intermediate Ester Intermediate Keto-alcohol->Ester Intermediate Baeyer-Villiger Oxidation (m-CPBA) γ-Hydroxy-γ-lactone γ-Hydroxy-γ-lactone Ester Intermediate->γ-Hydroxy-γ-lactone Deprotection (TBAF) & Lactonization (acid cat.)

Key reaction sequence for the conversion of the mono-protected diol to the γ-lactone core.

Conclusion and Future Outlook

(3R,6R)- and (3S,6S)-octane-3,6-diol are powerful and accessible chiral building blocks for the stereoselective synthesis of natural products. The protocols detailed herein provide a clear pathway for their preparation and demonstrate their utility in constructing complex and biologically relevant molecular scaffolds. The successful application in the synthesis of an Annonaceous acetogenin analogue serves as a strong proof-of-concept for its broader potential. Researchers in drug development and natural product synthesis are encouraged to consider this compound as a strategic starting material for targets containing 1,4-diol motifs or stereochemically rich polyketide backbones. Future work in this area could involve the application of this building block to the total synthesis of other complex natural products and the development of novel derivatives for use in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Octane-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of octane-3,6-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis. This compound, a chiral diol, is a valuable building block in the asymmetric synthesis of complex molecules.[1] This document provides actionable solutions based on established chemical principles to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound can be approached through various synthetic routes, with the reduction of octane-3,6-dione being a common and effective method. However, like any multi-step synthesis, challenges can arise. This section addresses specific problems you might encounter, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material (octane-3,6-dione) 1. Inactive Reducing Agent: The reducing agent (e.g., NaBH₄, LiAlH₄) may have degraded due to improper storage or handling. 2. Insufficient Stoichiometry: The molar ratio of the reducing agent to the diketone may be too low. 3. Low Reaction Temperature: The reaction temperature may be too low for the chosen reducing agent, leading to slow or no reaction.1. Use a fresh, unopened container of the reducing agent. Ensure it has been stored under anhydrous conditions. 2. Increase the molar equivalents of the reducing agent. For NaBH₄, a 2-4 fold molar excess is common for dione reductions.[2][3] 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For NaBH₄, the reaction can often be run at room temperature or with gentle heating.[4]
Low Yield of this compound 1. Side Reactions: Formation of byproducts such as mono-alcohols (hydroxy ketones) or over-reduction products. 2. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 3. Work-up/Purification Losses: The diol may be lost during aqueous work-up due to its polarity or during purification.1. Control the reaction temperature; lower temperatures often favor the desired product.[4] Add the reducing agent portion-wise to maintain a controlled reaction rate. 2. Monitor the reaction progress using TLC or GC and allow for sufficient reaction time. 3. Saturate the aqueous layer with NaCl during extraction to reduce the solubility of the diol. For purification, consider column chromatography with a polar eluent system or distillation under reduced pressure.
Formation of Multiple Products (Poor Selectivity) 1. Stereoselectivity Issues: If a specific stereoisomer is desired, the choice of reducing agent and reaction conditions is critical. Achiral reducing agents will produce a mixture of diastereomers. 2. Over-reduction: Stronger reducing agents like LiAlH₄ can potentially lead to over-reduction if not carefully controlled.1. For stereoselective synthesis, use a chiral reducing agent or a chiral catalyst.[5] The choice of solvent and temperature can also significantly influence stereoselectivity. 2. Use a milder reducing agent like NaBH₄. If LiAlH₄ is necessary, perform the reaction at a low temperature (e.g., 0 °C to -78 °C) and quench the reaction promptly upon completion.[6]
Difficulty in Product Purification 1. Similar Polarity of Byproducts: Byproducts may have similar polarities to the desired diol, making separation by chromatography challenging. 2. High Boiling Point: this compound has a relatively high boiling point, which can make distillation difficult without a good vacuum. 3. Product is a mixture of diastereomers: The different stereoisomers may have very similar physical properties.1. Optimize the reaction to minimize byproduct formation. Consider derivatizing the diol to a less polar compound before chromatography. 2. Use a high-vacuum distillation setup. Azeotropic distillation with a suitable solvent can also be an option.[7][8] 3. If diastereomers are formed, specialized chiral chromatography may be necessary for separation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common laboratory-scale synthesis involves the reduction of octane-3,6-dione. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6] Another approach could involve a Grignard reaction between a three-carbon Grignard reagent and a five-carbon ester or aldehyde, though this is a multi-step process.[9][10]

Q2: How do I choose the right reducing agent for the conversion of octane-3,6-dione to this compound?

A2: The choice of reducing agent depends on the desired outcome and the scale of the reaction.

  • Sodium borohydride (NaBH₄): This is a milder and safer reducing agent, suitable for reducing ketones to alcohols.[6] It is typically used in protic solvents like methanol or ethanol.

  • Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or THF.[6] It is highly reactive and requires careful handling. It offers less selectivity for diketones and can lead to over-reduction if not controlled.

Q3: What are the critical parameters to control during the reduction reaction?

A3: Several parameters are crucial for a successful synthesis:

  • Temperature: Lower temperatures generally improve selectivity and reduce the formation of byproducts.[4]

  • Solvent: The choice of solvent is dictated by the reducing agent. Ethers are used for LiAlH₄, while alcohols are common for NaBH₄.[6]

  • Stoichiometry: A sufficient excess of the reducing agent is necessary to ensure complete conversion of the diketone.

  • Reaction Time: Monitoring the reaction by TLC or GC is essential to determine the optimal reaction time and avoid prolonged reaction times that could lead to side reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) can be used to separate the starting diketone from the diol product. The spots can be visualized using a potassium permanganate stain, which reacts with the alcohol groups of the diol. Gas chromatography (GC) can also be used for more quantitative analysis.

Q5: What is the best method to purify the final product?

A5: The purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: Silica gel chromatography is a common method for purifying diols. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Distillation: For larger quantities, vacuum distillation can be used. Due to the relatively high boiling point of this compound, a good vacuum is required to prevent decomposition at high temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction with Sodium Borohydride
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve octane-3,6-dione (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2-4 equivalents) to the solution in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess NaBH₄.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Visualizations

Reaction Workflow

Synthesis Workflow start Start: Octane-3,6-dione reduction Reduction (e.g., NaBH4 in MeOH) start->reduction 1. Dissolve workup Aqueous Work-up & Extraction reduction->workup 2. Quench & Extract purification Purification (Chromatography/Distillation) workup->purification 3. Concentrate product Product: this compound purification->product 4. Isolate Troubleshooting Logic issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Purification Loss issue->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution2a Use Milder Reducing Agent cause2->solution2a solution2b Control Temperature cause2->solution2b solution3a Optimize Extraction cause3->solution3a solution3b Optimize Chromatography cause3->solution3b

References

Technical Support Center: Navigating Challenges in the Removal of (3S,6S)-Octane-3,6-diol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced chiral synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize (3S,6S)-octane-3,6-diol as a chiral auxiliary. While this C₂-symmetric diol is a powerful tool for stereoselective synthesis, its removal post-reaction can present unique challenges.[1] This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these hurdles, ensuring high purity and yield for your target molecule.

Troubleshooting Guide: From Incomplete Cleavage to Difficult Purification

This section addresses specific experimental issues in a question-and-answer format. We delve into the root causes of common problems and provide detailed, actionable protocols.

Issue 1: Incomplete or Stalled Cleavage of the Acetal/Ketal Linkage

Question: I've run my reaction and am attempting to remove the octane-3,6-diol auxiliary via acid-catalyzed hydrolysis, but TLC/LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times. What's going wrong?

Answer: This is a common issue that typically points to suboptimal hydrolysis conditions. The cleavage of the acetal or ketal formed by the diol is an equilibrium-driven process that requires careful control of catalysts and reaction conditions.[2][3]

Root Cause Analysis:

  • Insufficient Catalysis: The mechanism for acetal hydrolysis requires protonation of one of the acetal oxygens to create a good leaving group (an alcohol).[3][4] Without a sufficient concentration of acid, this initial step is slow, and the overall reaction will not proceed efficiently.

  • Equilibrium Working Against You: Acetal formation is a reversible reaction where a carbonyl and a diol react to form an acetal and water.[2] To cleave the acetal, the equilibrium must be shifted back towards the starting materials. According to Le Chatelier's principle, this is achieved by using a large excess of water in the reaction medium.[3] If the reaction is run in an anhydrous or nearly anhydrous organic solvent, the cleavage will be slow or may not occur at all.

  • Steric Hindrance: If the substrate molecule has bulky groups near the acetal, they can physically block the approach of water and the acid catalyst, slowing down the hydrolysis rate.

Workflow: Optimizing Acid-Catalyzed Auxiliary Removal

This workflow outlines the standard procedure for removing the this compound auxiliary under acidic conditions.

cluster_reaction Step 1: Hydrolysis Reaction cluster_workup Step 2: Work-up & Extraction cluster_purification Step 3: Purification start Dissolve Substrate in THF/MeOH add_acid Add Aqueous Acid (e.g., 2M HCl, excess H₂O) start->add_acid react Stir at RT to 50°C Monitor by TLC/LC-MS add_acid->react quench Quench with Base (e.g., sat. NaHCO₃) react->quench Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Wash Organic Layer (H₂O, then Brine) extract->wash dry Dry (Na₂SO₄/MgSO₄), Filter, Concentrate wash->dry purify Purify via Flash Column Chromatography dry->purify

Caption: Standard workflow for hydrolysis and purification.

Protocol: Standard Hydrolysis
  • Dissolution: Dissolve the substrate (with the auxiliary attached) in a water-miscible organic solvent like tetrahydrofuran (THF) or methanol.

  • Acid Addition: Add a sufficient volume of aqueous acid. A common choice is 1-3 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The key is to ensure a large excess of water is present.[4]

  • Reaction: Stir the mixture at room temperature or gently heat (40-50 °C) if the reaction is slow. Monitor the progress carefully by TLC or LC-MS until all the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Perform the extraction three times to ensure complete recovery.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: My Product is Degrading Under the Cleavage Conditions

Question: The hydrolysis is working, but I'm seeing significant formation of byproducts. I suspect my target molecule has other acid-sensitive functional groups. How can I remove the auxiliary under milder conditions?

Answer: This is a critical challenge in multi-step synthesis. The brute-force approach of strong acid is not always compatible with complex molecules. The key is to use conditions that are just acidic enough to promote acetal hydrolysis without affecting other parts of your molecule.

Root Cause Analysis:

  • Acid-Labile Groups: Functional groups such as tert-butyl ethers (TBDMS, TBDPS), other acetals, or certain esters can be cleaved under strongly acidic conditions.

  • Harsh Conditions: High temperatures or prolonged exposure to strong acids can cause undesired side reactions like elimination or epimerization.

Solutions and Protocols: Mild Cleavage Conditions
MethodReagent/CatalystTypical ConditionsNotes
Mild Brønsted Acid Pyridinium p-toluenesulfonate (PPTS)CH₂Cl₂/H₂O, room temperatureExcellent for substrates with acid-sensitive silyl ethers.
Lewis Acid Catalysis Zirconium(IV) chloride (ZrCl₄)Wet MeCN, room temperatureHighly efficient and chemoselective for acetal cleavage.[5]
Transacetalization Acetone, cat. acid (e.g., Er(OTf)₃)Acetone (as solvent), room tempThe equilibrium is driven by the large excess of acetone, forming acetone dimethyl acetal.[5]
Protocol: Mild Hydrolysis using PPTS
  • Dissolve the substrate in a 10:1 mixture of dichloromethane (CH₂Cl₂) and water.

  • Add a catalytic amount of PPTS (typically 0.1-0.2 equivalents).

  • Stir the reaction at room temperature, monitoring by TLC. The reaction may be slower than with strong acid.

  • Upon completion, quench with saturated NaHCO₃ solution.

  • Proceed with the standard extraction and purification workflow as described previously.

Issue 3: I've Cleaved the Auxiliary, but I Can't Separate the this compound from My Product

Question: The cleavage reaction was successful, but now the this compound is co-eluting with my product during column chromatography. How can I effectively remove it?

Answer: This is one of the most significant challenges associated with this auxiliary. This compound is a polar, water-soluble molecule, but it retains enough hydrocarbon character to have solubility in common organic solvents, leading to purification headaches.[6] The solution is to exploit the unique chemical nature of the diol.

Root Cause Analysis:

  • Similar Polarity: Your product and the diol may have very similar polarities, making chromatographic separation difficult.

  • High Water Solubility of Diol: While helpful, simple aqueous washes may not be sufficient to remove all of the diol, especially if it is trapped in the organic layer.[7]

Strategy 1: Enhanced Liquid-Liquid Extraction

Before resorting to chromatography, optimize the work-up. Since this compound has two hydroxyl groups, it is quite water-soluble.[8]

  • Increase Wash Volume: Use larger volumes of water or brine during the washing steps.

  • Multiple Washes: Do not perform one large wash; instead, perform 3-5 washes with smaller volumes to improve extraction efficiency.

  • Back-Extraction: After the initial extraction, you can sometimes "back-extract" the combined organic layers with fresh water to pull out more of the diol.

Strategy 2: Oxidative Cleavage of the Contaminating Diol

This is a powerful, yet destructive, method for removing the auxiliary after it has been cleaved from your substrate. Vicinal (1,2) diols can be cleaved, but this compound is a 1,4-diol and is not susceptible to this specific reaction. However, the search results point towards general oxidative cleavage of diols. A more appropriate strategy for a 1,4-diol would be a stronger oxidation that could potentially cleave the C-C bond or, more practically, oxidize the diol to a more polar or reactive species.

A more direct and effective strategy for a vicinal diol auxiliary would be oxidative cleavage. While this compound is not a vicinal diol, the principle of converting the auxiliary into easily removable fragments is key. For this compound, a better approach is to oxidize the secondary alcohols to ketones. This changes the polarity significantly, facilitating separation.

The Principle: Convert the hard-to-remove diol into two smaller, more volatile, or more easily separated molecules. For vicinal diols, reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) work by oxidatively cleaving the C-C bond between the two hydroxyl groups.[9][10][11][12]

For this compound (a 1,4-diol): Periodate cleavage is not applicable. Instead, we can oxidize the two secondary alcohol groups to ketones using a standard oxidizing agent like PCC or a Swern oxidation. The resulting octane-3,6-dione will have vastly different polarity and can be more easily separated.

cluster_input Input cluster_oxidation Oxidation Step cluster_output Output cluster_separation Easy Separation crude_mixture Crude Product + This compound oxidize Add Oxidizing Agent (e.g., PCC, DMP) crude_mixture->oxidize oxidized_mixture Crude Product + Octane-3,6-dione oxidize->oxidized_mixture separate Purify via Column Chromatography or Aqueous Wash oxidized_mixture->separate

Caption: Workflow for removing the diol via oxidation.

Protocol: Post-Hydrolysis Oxidation of Auxiliary
  • After the initial work-up of the hydrolysis reaction, dissolve the crude mixture (product + diol) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) and stir at room temperature.

  • Monitor the reaction by TLC, observing the disappearance of the this compound spot.

  • Upon completion, quench the reaction appropriately (e.g., with sodium thiosulfate for DMP).

  • Filter the mixture through a plug of silica or Celite to remove oxidant byproducts.

  • The resulting filtrate, containing your product and the more non-polar octane-3,6-dione, can now be easily separated by standard column chromatography.

Frequently Asked Questions (FAQs)

1. Why is (3S,6S)-octane-3,6-diol an effective chiral auxiliary? (3S,6S)-octane-3,6-diol possesses C₂ symmetry. This structural feature is highly advantageous in asymmetric synthesis because it reduces the number of possible diastereomeric transition states, often leading to higher levels of stereoselectivity in reactions such as alkylations or aldol additions.[1]

2. What are the main chemical strategies for removing this auxiliary? The auxiliary is typically attached to a substrate via an acetal or ketal linkage. The two primary strategies for its removal are:

  • Acid-Catalyzed Hydrolysis: This is the most common method, using aqueous acid to cleave the acetal and regenerate the carbonyl on your substrate and the free diol.[2][4]

  • Oxidative or Reductive Methods: While direct oxidative C-C cleavage isn't possible as it's not a vicinal diol, oxidizing the diol's alcohol groups post-hydrolysis can greatly simplify purification. Reductive cleavage conditions are less common but may be applicable depending on the linkage.

3. Can the (3S,6S)-octane-3,6-diol auxiliary be recovered and reused? Yes. If you use the acid-catalyzed hydrolysis method and can successfully separate the diol from your product, the recovered auxiliary can be purified and reused in subsequent reactions. This is a key advantage for cost-effectiveness, especially on a large scale. If you use a destructive method like oxidation to aid in its removal, it cannot be recovered.

4. I'm seeing an emulsion during my aqueous work-up. What should I do? Emulsions are common when working with diols, which can have surfactant-like properties. To break an emulsion:

  • Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often forces separation.[13]

  • If that fails, try filtering the entire mixture through a pad of Celite.

  • For small-scale reactions, centrifugation can be very effective at separating the layers.

5. Are there any alternatives to this compound? Yes, the field of asymmetric synthesis has many chiral auxiliaries.[14] Evans oxazolidinones, Oppolzer's camphorsultam, and SAMP/RAMP hydrazines are classic examples.[14][15] The best choice depends on the specific reaction you are performing, the desired stereochemical outcome, and the ease of removal in the context of your target molecule's functional groups.

References

identifying and minimizing side products in octane-3,6-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of octane-3,6-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable chiral building block.[1] this compound's stereoisomers are of significant interest in the asymmetric synthesis of complex, enantiomerically pure molecules. This resource provides in-depth, experience-driven advice to help you optimize your synthetic route and minimize unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and direct method for synthesizing this compound involves the double addition of an acetylene dianion equivalent to two molecules of a suitable aldehyde, followed by reduction of the resulting alkyne. A common starting material for this is 4-octyne-3,6-diol.[2] Subsequent stereoselective reduction of the alkyne yields the desired this compound stereoisomer.[3] Alternative approaches, such as the dihydroxylation of an appropriate octene precursor, are also employed.[4]

Q2: My Grignard reaction to form a diol is failing to initiate. What are the likely causes?

Failure of a Grignard reaction to start is a frequent issue. The primary culprit is often the presence of moisture or other acidic protons in the reaction setup.[5] Grignard reagents are potent bases and will readily react with water, alcohols, or any protic source, which quenches the reagent.[5]

  • Troubleshooting Steps:

    • Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.

    • Use anhydrous solvents. It is best practice to distill solvents over a suitable drying agent.

    • The magnesium turnings should be fresh and activated if necessary (e.g., with a crystal of iodine or by gentle heating).

Q3: I'm observing a low yield of my desired this compound. What are the potential reasons?

Low yields can stem from several factors throughout the synthetic sequence. If you are using a Grignard-based approach, incomplete formation of the Grignard reagent is a common issue.[5] Additionally, if your synthesis involves the reduction of a ketone, enolization of the ketone by the Grignard reagent acting as a base can compete with the desired nucleophilic addition, leading to recovery of the starting ketone after workup.[5]

Troubleshooting Guide: Identifying and Minimizing Side Products

This section provides a detailed breakdown of common side products encountered during this compound synthesis, their mechanisms of formation, and strategies for their minimization.

Side Product 1: Over-reduction or Incomplete Reduction Products

When synthesizing this compound via the reduction of 4-octyne-3,6-diol, incomplete reduction can leave residual (Z)-4-octene-3,6-diol or (E)-4-octene-3,6-diol, while over-reduction under harsh conditions could potentially lead to octane.

Causality: The choice of reducing agent and reaction conditions dictates the outcome of the alkyne reduction. Catalytic hydrogenation is a common method.[6] The catalyst's activity and the hydrogen pressure are critical parameters.

Minimization & Protocol:

To achieve complete and selective reduction of the alkyne to the alkane without affecting the hydroxyl groups, controlled catalytic hydrogenation is recommended.

ParameterRecommended ConditionRationale
Catalyst Palladium on carbon (10% Pd/C)A standard and effective catalyst for alkyne hydrogenation.[6]
Solvent Ethanol or MethanolProtic solvents that are suitable for hydrogenation.[3][6]
Hydrogen Pressure Balloon pressure to 50 psiSufficient to drive the reaction to completion without promoting over-reduction.[3][6]
Reaction Time Overnight (approx. 12-24 hours)Allows for complete conversion. Monitor by TLC or GC-MS.[3][6]
Temperature Room temperatureMild conditions that prevent side reactions.[6]

Experimental Protocol: Catalytic Hydrogenation of 4-Octyne-3,6-diol [3][6]

  • Dissolve 4-octyne-3,6-diol (1 equivalent) in degassed ethanol or methanol in a suitable reaction vessel.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol %).

  • Seal the vessel and purge with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or regulated pressure) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Side Product 2: Wurtz Coupling Products

In Grignard-based syntheses, the formation of symmetrical coupling products (e.g., octane from ethylmagnesium bromide) can occur, a phenomenon known as Wurtz coupling. This reduces the concentration of the active Grignard reagent available for the desired reaction.

Causality: This side reaction is often catalyzed by impurities in the magnesium or the alkyl halide. The reaction of the Grignard reagent with unreacted alkyl halide can also lead to this byproduct.

Minimization Strategies:

  • Use high-purity magnesium turnings and freshly distilled alkyl halides.

  • Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide, thus minimizing the coupling side reaction.

  • Ensure efficient stirring to promote the reaction of the alkyl halide with the magnesium surface.

Side Product 3: Cyclic Ether Formation (Tetrahydrofuran Derivatives)

Intramolecular cyclization of this compound can occur under acidic conditions, leading to the formation of substituted tetrahydrofuran derivatives.

Causality: The hydroxyl groups can be protonated under acidic conditions, turning them into good leaving groups (water). Subsequent intramolecular nucleophilic attack by the other hydroxyl group leads to cyclization.

Minimization & Purification:

  • Avoid Strongly Acidic Conditions During Workup and Purification: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for the workup of organometallic reactions. For purification, prioritize neutral or slightly basic conditions.

  • Purification of Contaminated Product: If cyclic ethers are formed, they can often be separated from the more polar linear diol by column chromatography. In some cases, treatment with an acidic resin can be used to convert the cyclic impurity into a more easily separable compound by distillation.[7][8]

Workflow for Minimizing Cyclic Ether Formation

A Reaction Workup B Use Saturated NH4Cl (aq) A->B Recommended C Avoid Strong Acids (e.g., HCl) A->C Caution D Purification B->D C->D E Column Chromatography (Silica Gel) D->E F Distillation (if applicable) D->F G Product: Pure this compound E->G F->G

Caption: Recommended workup and purification workflow.

Side Product 4: Enolization of Carbonyl Starting Materials

When using a bulky Grignard reagent or a sterically hindered ketone as a precursor, the Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This results in the recovery of the starting ketone after the aqueous workup.[5]

Causality: The basicity of the Grignard reagent competes with its nucleophilicity. Steric hindrance around the carbonyl carbon or on the Grignard reagent can favor the abstraction of an acidic α-proton over nucleophilic attack.

Minimization Strategies:

  • Choice of Reagents: If possible, use a less sterically hindered Grignard reagent or ketone.

  • Reaction Temperature: Running the reaction at lower temperatures can sometimes favor the desired nucleophilic addition over enolization.

  • Alternative Reagents: Consider using organolithium reagents, which are generally more nucleophilic and less basic than their Grignard counterparts, or organocuprates (Gilman reagents) which are softer nucleophiles.

Reaction Pathway Competition

Start Ketone + Grignard Reagent Path1 Nucleophilic Addition (Desired Pathway) Start->Path1 Path2 Enolization (Side Reaction) Start->Path2 Product Tertiary Alcohol Intermediate Path1->Product SideProduct Enolate Intermediate Path2->SideProduct FinalProduct This compound Precursor Product->FinalProduct RecoveredKetone Recovered Starting Ketone SideProduct->RecoveredKetone

References

troubleshooting low yields in the stereoselective reduction of 3,6-octanedione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereoselective Reduction of 3,6-Octanedione

Welcome to the technical support center for the stereoselective reduction of 3,6-octanedione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields and suboptimal stereoselectivity, encountered during this critical synthetic transformation. The reduction of 3,6-octanedione is a key step in accessing valuable chiral diol building blocks, such as (3S,6S)-octanediol, which are precursors for complex molecules.[1][2] This resource provides in-depth, experience-driven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective reduction of a symmetrical diketone like 3,6-octanedione?

The primary challenges stem from controlling three key aspects simultaneously:

  • Chemoselectivity: Reducing the ketone functionalities without affecting other potential reactive sites. For 3,6-octanedione, this is straightforward, but for more complex analogues, it's a consideration.

  • Diastereoselectivity: Since there are two prochiral centers, the reduction can yield three possible stereoisomers: a pair of enantiomers ((3R,6R) and (3S,6S)) and an achiral meso compound ((3R,6S)).[1] Achieving a high diastereomeric ratio (dr) in favor of the chiral isomers over the meso form is crucial.

  • Enantioselectivity: Once the formation of the chiral diol is favored, achieving a high enantiomeric excess (ee) for the desired enantiomer (e.g., (3S,6S) over (3R,6R)) is the ultimate goal. This depends entirely on the efficacy of the chiral catalyst.

Q2: Which catalytic systems are most commonly used for this type of transformation?

Two dominant classes of catalysts are widely employed for the asymmetric reduction of prochiral ketones, and their selection depends on the desired reaction conditions and substrate compatibility:

  • Transition Metal Catalysts for Asymmetric (Transfer) Hydrogenation: These systems, pioneered by Noyori, typically involve Ruthenium (Ru) or Iridium (Ir) complexes with chiral ligands like BINAP or chiral diamines.[3][4] They are highly effective and can operate under transfer hydrogenation conditions (using isopropanol or formic acid as a hydrogen source) or with high-pressure hydrogen gas.[5][6]

  • Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[7][8][9] This method is known for its high enantioselectivity, predictable stereochemical outcome, and operational simplicity under anhydrous conditions.[10][11]

Q3: My reaction is complete, but the stereoselectivity is low. What is the most likely cause?

Low stereoselectivity is often caused by a competing, non-selective background reaction. This can happen if the catalyzed reaction is too slow, allowing a non-catalyzed reduction to occur, or if the reaction temperature is too high.[12] At elevated temperatures, the energy difference between the diastereomeric transition states decreases, leading to lower selectivity.[13][14] Furthermore, the catalyst itself may be inactive or poisoned.

Troubleshooting Guide: Low Yields & Poor Stereoselectivity

This section is structured to help you diagnose and resolve specific experimental issues.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing issues with your reduction reaction.

TroubleshootingWorkflow cluster_conversion Conversion Analysis cluster_low_conversion_causes Causes for Low Conversion cluster_full_conversion_causes Analysis for Full Conversion cluster_low_ee_causes Causes for Low ee% / dr Start Problem: Low Yield or Low ee% CheckConversion 1. Check Conversion (TLC, GC/LC-MS) Start->CheckConversion LowConversion Low Conversion: Incomplete Reaction CheckConversion->LowConversion <95% FullConversion Full Conversion: Reaction Complete CheckConversion->FullConversion >95% Catalyst Catalyst Inactive? LowConversion->Catalyst Conditions Conditions Suboptimal? LowConversion->Conditions Reagents Reagents Degraded? LowConversion->Reagents CheckEE 2. Check ee% / dr (Chiral HPLC/GC) FullConversion->CheckEE Workup Product Lost During Workup? FullConversion->Workup Low Isolated Yield Solution Implement Corrective Actions: - Purify Reagents - Optimize Temp/Solvent - Use Fresh Catalyst - Ensure Inert Atmosphere Catalyst->Solution Conditions->Solution Reagents->Solution Temp Temperature Incorrect? CheckEE->Temp Low ee% Solvent Solvent Choice? CheckEE->Solvent Low ee% Background Background Reaction? CheckEE->Background Low ee% CatalystPurity Catalyst Purity/Enantiopurity? CheckEE->CatalystPurity Low ee% Workup->Solution Optimize Workup Temp->Solution Solvent->Solution Background->Solution CatalystPurity->Solution

Caption: A decision tree for troubleshooting stereoselective reductions.

Category 1: Reagent and Substrate Issues

Q: I suspect my starting materials are the problem. What should I check?

A: The purity and integrity of all components are paramount.

  • Substrate (3,6-Octanedione): Ensure the diketone is free from acidic or basic impurities that could neutralize the catalyst or base additives. If necessary, purify by distillation or column chromatography.

  • Reducing Agent:

    • For CBS Reductions: Borane sources (BH₃·THF, BH₃·SMe₂) can degrade upon storage. Use a freshly opened bottle or titrate an older bottle to determine its molarity. The presence of water significantly impacts enantioselectivity in CBS reductions and must be rigorously excluded.[11]

    • For Transfer Hydrogenations: The hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, must be anhydrous. Isopropanol for this purpose should be of high purity and stored over molecular sieves.

  • Solvents: Use anhydrous, high-purity solvents. Tetrahydrofuran (THF), a common solvent, can contain peroxides and water. Always use freshly distilled or purchased anhydrous grade solvent.[15]

Category 2: Catalyst Performance

Q: My yield is low and the reaction is sluggish. How can I determine if my catalyst is the issue?

A: Catalyst inactivity is a frequent cause of failed reactions.

  • Catalyst Handling and Storage:

    • Noyori-type Catalysts: These are often air-sensitive pre-catalysts that require activation.[5] Handle them under an inert atmosphere (e.g., in a glovebox). Prolonged exposure to air can lead to oxidation and deactivation.

    • CBS Catalysts: While relatively stable, oxazaborolidine catalysts are sensitive to moisture.[11] Store them in a desiccator or glovebox.

  • Catalyst Loading: Insufficient catalyst loading will result in slow or incomplete reactions. While lower loadings are desirable, start with the literature-recommended amount (typically 0.5-5 mol%) and optimize from there.

  • Catalyst Activation (for Noyori-type systems): Many Ru-based catalysts require an activation step to form the active 16-electron or 18-electron hydride species.[5] This often involves reaction with a base (like KOtBu) in a hydrogen donor solvent (like isopropanol). Ensure this activation step is performed correctly as per the established protocol.

Catalytic Cycle: Asymmetric Transfer Hydrogenation

Understanding the catalytic cycle can help pinpoint potential failure points. The diagram below illustrates a simplified cycle for a Noyori-type catalyst.

CatalyticCycle Precatalyst [Ru]-Cl (Precatalyst) ActiveCatalyst [Ru]-H (Active Catalyst) Precatalyst->ActiveCatalyst + iPrOH, Base - Acetone, HCl Activation Activation (Failure here leads to no reaction) SubstrateComplex [Ru]-H (Substrate Complex) ActiveCatalyst->SubstrateComplex + Ketone ProductComplex [Ru]-O-CH(R)R' SubstrateComplex->ProductComplex Hydride Transfer (Stereo-determining step) Reduction Reduction Cycle (Slow steps or side reactions affect yield and ee%) ProductComplex->ActiveCatalyst + iPrOH - Chiral Alcohol

Caption: Simplified catalytic cycle for a Noyori-type transfer hydrogenation.

Category 3: Reaction Conditions

Q: I have good reagents and a fresh catalyst, but my enantioselectivity is still poor. What reaction parameter should I investigate first?

A: Temperature is the most critical parameter affecting enantioselectivity.

  • The Effect of Temperature: There is often an optimal temperature range for asymmetric reductions. A study on oxazaborolidine-catalyzed reductions found that the highest enantioselectivities were typically obtained between 20-30°C.[12]

    • Too High: Can increase the rate of the non-catalyzed background reduction, leading to a racemic product and lowering the overall ee%.[12] It can also decrease the intrinsic selectivity of the catalyst.

    • Too Low: May slow the reaction rate to an impractical level, although it often improves selectivity. Some reductions are run at temperatures as low as -78°C to maximize ee%.[13]

Q: How does solvent choice impact the reaction?

A: The solvent can dramatically influence both the rate and selectivity of the reaction.

  • Polarity and Coordination: The solvent's ability to coordinate to the metal center or catalyst can affect its activity. In some cases, a coordinating solvent like THF may be optimal, while in others, a non-polar solvent like toluene gives better results.[16]

  • For Transfer Hydrogenation: The hydrogen-donating solvent (e.g., isopropanol) is also a reactant. Its concentration and purity are critical.

Table 1: Influence of Key Parameters on Reaction Outcome
ParameterSymptom of Suboptimal ChoiceRecommended ActionScientific Rationale
Temperature Low ee%, potential for side productsScreen a range of temperatures (e.g., -20°C, 0°C, RT)The difference in activation energies for the desired and undesired stereochemical pathways is often small. Lowering the temperature exaggerates this difference, favoring the lower energy pathway and increasing selectivity.[13]
Solvent Low yield, low ee%, poor catalyst solubilityTest a variety of anhydrous solvents (e.g., THF, Toluene, CH₂Cl₂)Solvent can affect catalyst stability, substrate solubility, and the aggregation state of the catalyst, all of which influence reactivity and selectivity.[16][17]
Concentration Sluggish reaction, potential for bimolecular side reactionsAdjust substrate concentration (typically 0.1 M to 1.0 M)Very low concentrations can slow the reaction, while very high concentrations might lead to catalyst aggregation or insolubility issues.
Base (for ATH) No reaction or low conversionScreen different bases (e.g., KOtBu, K₂CO₃) and stoichiometryThe base is crucial for generating the active catalytic species in many transfer hydrogenation systems. Its strength and stoichiometry must be optimized.[18]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation with a Noyori-type Catalyst

This protocol is a general guideline for the reduction of 3,6-octanedione using a (R,R)-Noyori catalyst to yield (3R,6R)-3,6-octanediol.

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, add the Ru-catalyst (e.g., (R,R)-TsDPEN-Ru(p-cymene)Cl, 1 mol%).

  • Add anhydrous, degassed isopropanol (to make a final substrate concentration of 0.5 M).

  • Add potassium tert-butoxide (KOtBu, 2 mol%) and stir the mixture at room temperature for 15-20 minutes. The solution should change color, indicating the formation of the active catalyst.

  • Reaction: Add 3,6-octanedione (1.0 eq) to the activated catalyst solution.

  • Heat the reaction to the desired temperature (e.g., 40°C) and monitor its progress by TLC or GC.

  • Workup: Once the reaction is complete, cool it to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee%) by chiral GC or HPLC analysis.

Protocol 2: CBS Reduction

This protocol is a general guideline for the reduction of 3,6-octanedione using an (S)-Me-CBS catalyst.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and argon inlet, add the (S)-Methyl-CBS catalyst (10 mol%) and anhydrous THF (to a final substrate concentration of 0.2 M).

  • Cool the solution to the desired temperature (e.g., 0°C).

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) to the catalyst solution while maintaining the internal temperature. Stir for 15 minutes.

  • Substrate Addition: In the dropping funnel, prepare a solution of 3,6-octanedione (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0°C until completion (monitor by TLC or GC).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure. Add 1 M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification and Analysis: Purify and analyze the product as described in Protocol 1.

References

purification techniques for obtaining high-purity octane-3,6-diol isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of octane-3,6-diol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for obtaining high-purity stereoisomers of this compound, a critical chiral building block.[1][2]

Understanding the Challenge: The Stereoisomers of this compound

This compound possesses two stereocenters at the 3rd and 6th carbon positions. This structure gives rise to three distinct stereoisomers: a pair of enantiomers, (3R,6R)- and (3S,6S)-octane-3,6-diol, and an achiral meso compound, (3R,6S)-octane-3,6-diol.[1] The primary purification challenge lies in first separating the diastereomers (the enantiomeric pair from the meso compound) and then, if required, resolving the enantiomeric pair. Their similar chemical properties and polarity make these separations non-trivial.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial strategy for separating the meso isomer from the racemic (3R,6R/3S,6S) pair?

A1: The optimal strategy depends on the physical state of your mixture and the scale of your purification.

  • For Crystalline Solids: If your isomer mixture is a solid, recrystallization is often the most efficient first step. The different stereoisomers will have different crystal lattice energies and solubilities. For instance, (3R,6R)-octane-3,6-diol is reported as a crystalline solid with a melting point of 49-51°C.[] A carefully chosen solvent system may allow for the selective crystallization of one diastereomer, leaving the other enriched in the mother liquor.

  • For Oils or Small Scales: Flash column chromatography is the preferred method. The diastereomers have different spatial arrangements of their hydroxyl groups, leading to differential interactions with a polar stationary phase like silica gel. While separation can be challenging due to their similar polarities, optimization of the solvent system can yield pure fractions.[4] Using a diol-bonded silica phase can sometimes offer alternative selectivity compared to standard silica.[5][6]

Q2: My primary goal is to isolate a single enantiomer (e.g., (3S,6S)-octane-3,6-diol). How can I separate the enantiomers?

A2: Separating enantiomers requires a chiral environment. You have two main routes:

  • Chiral Chromatography: This is the most direct method. Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can resolve the enantiomers.[7][8] While highly effective for analytical purposes and small-scale preparative work, it can be expensive to scale up.

  • Diastereomeric Derivatization: This is a classical and highly effective chemical approach. You react the racemic diol with a single, pure enantiomer of a chiral derivatizing agent (e.g., a chiral carboxylic acid or isocyanate). This converts the enantiomeric pair into a pair of diastereomers.[9] These diastereomers have different physical properties (solubility, melting point, chromatographic retention) and can be separated using standard techniques like recrystallization or flash chromatography.[5][9] Afterward, the chiral auxiliary is cleaved to yield the pure enantiomer of this compound.

Q3: When should I consider derivatizing my diol mixture before purification, even if I'm only separating diastereomers?

A3: Derivatization is a powerful strategy to overcome difficult separations. Converting the diols into less polar derivatives, such as acetonides (by reacting with acetone or 2,2-dimethoxypropane) or benzylidene acetals , can be highly advantageous.[10][11][12]

  • Improved Chromatography: The resulting cyclic acetals are significantly less polar than the diols. This reduces tailing on silica gel columns and often enhances the separation factor between the diastereomers, making the chromatographic purification much easier.[13][14]

  • Exploiting Differential Reaction Rates: Sometimes, diastereomeric diols or their derivatives exhibit different reaction or hydrolysis rates. For example, it has been shown that for certain 1,3-diols, the anti-acetonide hydrolyzes much faster than the syn-acetonide.[14][15] This kinetic difference can be exploited to selectively cleave one isomer, allowing for a simple separation based on the large polarity difference between the resulting diol and the intact acetonide.[13][15]

Purification Strategy Decision Guide

The following diagram outlines a decision-making process for selecting the appropriate purification technique.

G start Initial Mixture of This compound Isomers goal What is the purification goal? start->goal diastereomer Separate Meso vs. Enantiomeric Pair goal->diastereomer Diastereomers enantiomer Isolate a Single Enantiomer goal->enantiomer Enantiomers physical_state Is the mixture a solid? diastereomer->physical_state chiral_method Choose Chiral Separation Method enantiomer->chiral_method recrystallize Attempt Fractional Recrystallization physical_state->recrystallize Yes chromatography Perform Flash Chromatography physical_state->chromatography No / Oil separation_check Is separation adequate? recrystallize->separation_check chromatography->separation_check derivatize Derivatize to Acetonides & Re-run Chromatography separation_check->derivatize No end_dias Pure Diastereomers separation_check->end_dias Yes derivatize->end_dias chiral_chrom Direct Chiral HPLC or GC chiral_method->chiral_chrom Analytical / Small Scale chiral_deriv Derivatize with Chiral Agent, Separate Diastereomers, & Deprotect chiral_method->chiral_deriv Preparative Scale end_enan Pure Enantiomer chiral_chrom->end_enan chiral_deriv->end_enan

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

Problem 1: My diastereomers are co-eluting or showing poor separation during silica gel flash chromatography.

  • Cause & Explanation: this compound isomers are polar molecules with two hydroxyl groups capable of strong hydrogen bonding with the silica surface. If the spatial arrangement of these groups in the different diastereomers is not sufficiently distinct, they will exhibit very similar retention times (Rf values).

  • Solutions:

    • Optimize the Mobile Phase: A common mistake is using a solvent system that is too polar, causing all isomers to elute quickly. Start with a less polar eluent (e.g., 20-30% Ethyl Acetate in Hexane) and gradually increase the polarity. Running a gradient elution can often improve separation. Thin-Layer Chromatography (TLC) is essential for optimizing the solvent system before committing to a column.[16] A good target Rf for the desired compound is ~0.2-0.35.[16]

    • Try a Different Stationary Phase: A diol-bonded silica phase can offer different selectivity. The surface chemistry is dominated by diol groups, which alters the hydrogen bonding interactions compared to the acidic silanol groups of standard silica.[5][17] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for highly polar compounds.[18]

    • Employ Derivatization: As mentioned in the FAQ, converting the diols to their corresponding acetonides masks the polar hydroxyl groups. The resulting diastereomeric acetonides are much less polar and their separation is often significantly easier on standard silica gel.[13][14]

ParameterStandard SilicaDiol-Bonded Silica
Primary Interaction Hydrogen bonding with acidic silanol groupsHydrogen bonding with neutral diol groups
Best For General purpose separation of moderately polar compoundsAlternative selectivity for polar compounds, especially polyols
Common Issue Tailing with very polar or basic compoundsMay require different solvent systems than silica

Table 1: Comparison of Stationary Phases for Diol Purification.

Problem 2: My this compound "oiled out" during recrystallization instead of forming crystals.

  • Cause & Explanation: "Oiling out" occurs when the solute comes out of the solution as a liquid phase rather than a solid crystal lattice. This typically happens if the solution is cooled too quickly, is too concentrated, or if the boiling point of the solvent is higher than the melting point of the solute.[19] Impurities can also inhibit crystallization.

  • Solutions:

    • Re-heat and Cool Slowly: Heat the mixture until the oil completely redissolves. If necessary, add a small amount of additional solvent to ensure full dissolution. Then, allow the flask to cool to room temperature as slowly as possible (e.g., by placing it in a warm water bath that is allowed to cool or wrapping it in glass wool). Do not move it directly to an ice bath.[19]

    • Induce Crystallization: If no crystals form after slow cooling, the solution may be supersaturated. Try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Adding a tiny "seed crystal" of the pure compound, if available, is the most effective method.[19]

    • Change the Solvent System: The chosen solvent may be inappropriate. An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[20] You may need a solvent pair (two miscible solvents, one in which the diol is soluble and one in which it is not). Dissolve the diol in the minimum amount of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy (turbid). Re-heat to clarify and then cool slowly.

Problem 3: How can I confirm the stereochemical purity of my final product?

  • Cause & Explanation: Standard techniques like ¹H or ¹³C NMR and mass spectrometry will confirm the chemical structure but not necessarily the stereoisomeric purity. Diastereomers may show distinct NMR spectra, but enantiomers will have identical spectra in an achiral solvent.

  • Solutions:

    • Chiral Analysis: The most definitive methods are chiral HPLC or chiral GC, which will show separate peaks for each enantiomer, allowing for direct calculation of the enantiomeric excess (ee%).[7][8]

    • NMR with a Chiral Derivatizing Agent: React a small sample of your purified diol with a chiral derivatizing agent, such as a chiral boronic acid.[21][22] This forms diastereomeric derivatives in situ. The NMR signals (often ¹H, ¹⁹F, or ¹¹B) for these diastereomers will be distinct in a standard NMR experiment, allowing you to integrate the peaks and determine the enantiomeric or diastereomeric ratio.[21][22]

    • Optical Rotation: If you have isolated a single enantiomer and a literature value for its specific rotation is available, measuring the optical rotation with a polarimeter can confirm its identity and provide an indication of its purity.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography for Diastereomer Separation

This protocol outlines a general procedure for separating the meso and racemic diastereomers of this compound.

  • TLC Analysis: On a silica gel TLC plate, spot your crude mixture. Develop the plate in various solvent systems (e.g., start with 30% Ethyl Acetate/Hexanes and test 40%, 50%, etc.). Visualize using a stain like potassium permanganate (KMnO₄) or p-anisaldehyde. Identify a solvent system that gives good separation between the two diastereomeric spots with the lower spot having an Rf of ~0.2-0.3.

  • Column Packing: Select an appropriately sized silica gel flash column. Pack the column using the chosen eluent.

  • Sample Loading: Dissolve your crude this compound mixture in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Analysis: Combine the pure fractions of each separated diastereomer and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Derivatization to Acetonides for Enhanced Separation

This workflow is used when direct chromatographic separation of the diols is insufficient.

G cluster_0 Step 1: Protection cluster_1 Step 2: Purification cluster_2 Step 3: Deprotection A Diol Mixture (Meso + Racemic) B React with: 2,2-Dimethoxypropane, catalytic p-TsOH A->B C Mixture of Diastereomeric Acetonides B->C D Flash Chromatography (e.g., 5% EtOAc/Hexane) C->D E Isolated Pure Acetonide Isomers D->E F Treat with Aqueous Acid (e.g., HCl) E->F G Pure Diol Isomer F->G

Caption: Workflow for purification via acetonide derivatization.

Experimental Steps:

  • Protection: Dissolve the diol mixture (1 equiv.) in an anhydrous solvent like dichloromethane or acetone. Add 2,2-dimethoxypropane (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv.).[10] Stir at room temperature and monitor by TLC until the starting material is consumed. Quench the reaction with a base (e.g., triethylamine or saturated NaHCO₃ solution) and perform an aqueous workup.

  • Purification: Purify the resulting crude acetonide mixture using flash chromatography as described in Protocol 1. The acetonides are much less polar, so a significantly less polar eluent (e.g., 5-10% Ethyl Acetate/Hexanes) will be required.

  • Deprotection: Dissolve the isolated pure acetonide in a solvent like methanol or tetrahydrofuran (THF). Add a small amount of aqueous acid (e.g., 1M HCl) and stir until the deprotection is complete (monitored by TLC).[12] Neutralize, extract the product, and remove the solvent to yield the pure diol isomer.

References

Technical Support Center: Strategies for Increasing Enantioselectivity with Octane-3,6-Diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of (3R,6R)- and (3S,6S)-octane-3,6-diol in asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing enantioselectivity. We will explore common challenges, troubleshoot suboptimal results, and provide detailed protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is octane-3,6-diol, and what is its primary role in asymmetric synthesis?

This compound is a C2-symmetric chiral diol. It possesses two stereocenters at the 3rd and 6th carbon positions, leading to three possible stereoisomers: the (3R,6R) and (3S,6S) enantiomers, and an achiral meso compound. In the context of asymmetric synthesis, the enantiomerically pure forms, such as (3R,6R)-octane-3,6-diol, are primarily used as chiral ligands.[1] When complexed with a metal center, typically a Lewis acid like titanium(IV), it creates a chiral environment that directs the stereochemical outcome of a reaction, allowing for the synthesis of one enantiomer of a product in excess over the other.

Q2: Which type of reaction is this compound typically used for?

While applicable to various transformations, C2-symmetric diols like this compound are well-documented as effective ligands in the catalytic enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes. This reaction is a cornerstone of organic synthesis for producing valuable chiral secondary alcohols. The diol, in combination with a titanium(IV) alkoxide, forms a chiral catalyst in situ that mediates the enantioselective alkylation.

Q3: How does the C2-symmetry of this compound contribute to enantioselectivity?

The C2-symmetry of the ligand is a crucial design element. When it coordinates to the metal center (e.g., titanium), it creates a well-defined and sterically constrained chiral pocket. This symmetry reduces the number of possible competing diastereomeric transition states, which simplifies the stereochemical analysis and often leads to higher enantioselectivity. The substrate (aldehyde) can only approach the reactive center from a specific face, as the other is sterically blocked by the chiral ligand, thus directing the nucleophilic attack to produce a specific enantiomer.

Q4: Can this compound be used as an organocatalyst without a metal?

Yes, chiral diols can function as organocatalysts, typically acting as chiral Brønsted acids.[2] They can activate substrates through hydrogen bonding interactions. For example, diol-based catalysts have been used to facilitate asymmetric allylboration of ketones and imines by coordinating with organoboronates and creating a chiral environment for the transformation.[3] The hydroxyl groups of the diol are key to this mode of activation.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Low enantioselectivity is the most common issue encountered in these reactions. This guide provides a systematic approach to diagnosing and resolving this problem.

Problem: My enantioselective alkylation of an aldehyde using (3R,6R)-octane-3,6-diol, Ti(OiPr)₄, and Et₂Zn is resulting in low enantiomeric excess (ee).

This issue can be broken down into several key experimental areas: Reagent Quality, Reaction Conditions, and Catalyst Formation.

Causality Workflow for Troubleshooting Low ee%

G cluster_start cluster_reagents 1. Reagent & Solvent Purity cluster_conditions 2. Reaction Conditions cluster_catalyst 3. Catalyst Formation & Stoichiometry cluster_outcome start Low Enantiomeric Excess (ee) Observed reagent_purity Verify Purity of: - this compound - Ti(OiPr)4 - Et2Zn Solution - Aldehyde Substrate start->reagent_purity Initial Check solvent_dryness Ensure Rigorously Anhydrous Solvents (Toluene, Hexane) reagent_purity->solvent_dryness temperature Lower Reaction Temperature (0°C to -20°C or lower) solvent_dryness->temperature If Reagents are Pure solvent_polarity Use Non-Polar Solvents (Toluene, Hexane vs. THF, CH2Cl2) temperature->solvent_polarity concentration Check Reactant Concentrations (Avoid being too dilute) solvent_polarity->concentration preformation Allow Sufficient Time for Catalyst Pre-formation (Diol + Ti(OiPr)4) concentration->preformation If Conditions are Optimized stoichiometry Verify Stoichiometry: - Ligand-to-Metal Ratio - Catalyst Loading preformation->stoichiometry end Improved Enantioselectivity stoichiometry->end Successful Troubleshooting

Caption: Troubleshooting workflow for low enantioselectivity.

Q5: How critical is the purity of my reagents and the dryness of my solvent?

Extremely critical. This is the most common source of failure.

  • Chiral Ligand: The enantiomeric purity of your (3R,6R)-octane-3,6-diol must be >98%. Any contamination with the (3S,6S) enantiomer will form the opposing catalyst, directly reducing the final ee of your product.

  • Titanium(IV) isopropoxide: This reagent is highly sensitive to moisture. Hydrolysis will lead to the formation of titanium oxides and other inactive species, which can inhibit the formation of the active chiral catalyst. It is best to use a freshly opened bottle or distill it before use.

  • Solvent: The presence of water or protic impurities in the solvent (e.g., toluene, hexane) will rapidly quench the diethylzinc reagent and decompose the titanium catalyst. Solvents must be rigorously dried over a suitable drying agent (e.g., sodium/benzophenone or a solvent purification system) and handled under an inert atmosphere (Argon or Nitrogen). Non-polar solvents like toluene or hexane are generally preferred as they have been shown to improve enantioselectivity in similar systems.[4]

Q6: I've confirmed my reagents are pure and my solvent is dry, but the ee is still low. What should I investigate next?

Focus on the reaction temperature. The enantioselectivity of diol-mediated asymmetric reactions is often highly dependent on temperature.

  • Rationale: The difference in the activation energies (ΔΔG‡) for the formation of the two product enantiomers is often small. Lowering the temperature makes the reaction more sensitive to these small energy differences, thereby amplifying the selective effect of the chiral catalyst. Reactions that yield low ee at room temperature can often see a dramatic improvement when cooled to 0°C, -20°C, or even -78°C.[1]

  • Action: Perform a temperature screening experiment. Run the reaction at several different temperatures (e.g., 20°C, 0°C, -20°C) and analyze the ee for each.

Temperature (°C)Typical Effect on Enantiomeric Excess (ee%)
25 (Room Temp)May result in low to moderate ee.
0Significant improvement in ee is common.
-20Often provides a further increase in ee.
-40 to -78Can provide the highest ee, but reaction rates may become impractically slow.
Table based on general principles observed for C2-symmetric diols.[1]

Q7: Does the order of addition for the reagents matter?

Yes, absolutely. The active catalyst is formed in situ from the reaction between the chiral diol and the titanium(IV) isopropoxide. This complex must be allowed to form before the other reactants are introduced.

  • Rationale: Adding the aldehyde or diethylzinc before the chiral catalyst has fully formed can lead to a non-catalyzed or "background" reaction. The background reaction is racemic and will significantly decrease the overall enantioselectivity of the product mixture.

  • Action: Always pre-stir the solution of (3R,6R)-octane-3,6-diol and titanium(IV) isopropoxide in the anhydrous solvent for a set period (e.g., 20-30 minutes) at the reaction temperature before adding the aldehyde, followed by the slow, dropwise addition of diethylzinc.

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example for the synthesis of (R)-1-phenyl-1-propanol, catalyzed by the in situ generated complex of (3R,6R)-octane-3,6-diol and Ti(OiPr)₄.

Materials:

  • (3R,6R)-octane-3,6-diol (29.2 mg, 0.2 mmol, 20 mol%)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (34.1 mg, 0.12 mmol, 12 mol%)

  • Anhydrous Toluene (5 mL)

  • Benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv)

  • Diethylzinc (Et₂Zn) (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol, 1.2 equiv)

Procedure:

  • Apparatus Setup: Under an inert atmosphere of Argon, add (3R,6R)-octane-3,6-diol to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 3 mL of anhydrous toluene via cannula.

  • Catalyst Formation: Cool the solution to 0°C using an ice bath. Add the titanium(IV) isopropoxide dropwise via syringe. Stir the resulting pale-yellow solution at 0°C for 30 minutes to allow for the pre-formation of the chiral catalyst.

  • Substrate Addition: Add benzaldehyde to the catalyst solution.

  • Reagent Addition: Slowly add the diethylzinc solution dropwise over a period of 20 minutes using a syringe pump. Maintain the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) by quenching small aliquots in saturated NH₄Cl solution.

  • Quenching: Once the benzaldehyde has been consumed (typically 2-4 hours), carefully quench the reaction by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl solution at 0°C.

  • Workup: Allow the mixture to warm to room temperature. Add 10 mL of diethyl ether and stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer twice with 10 mL portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexanes:Ethyl Acetate). Determine the enantiomeric excess (ee) of the purified (R)-1-phenyl-1-propanol by chiral HPLC or chiral GC analysis.

Workflow for Catalyst Formation and Reaction

Caption: Experimental workflow for the enantioselective addition.

References

Technical Support Center: Optimizing Reactions with Octane-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for octane-3,6-diol mediated reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the full synthetic potential of this versatile C8 diol. As a linear, non-vicinal secondary diol, this compound presents unique challenges and opportunities in achieving high efficiency and selectivity. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and innovate in your experimental design.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent challenges encountered during reactions involving this compound. The format is designed to help you quickly diagnose the problem and implement a scientifically sound solution.

Problem Area 1: Low Reaction Conversion & Yield

Q: My reaction is sluggish or incomplete, and I'm recovering significant amounts of unreacted this compound. What are the primary causes and how can I fix this?

A: Low conversion is a common issue that can typically be traced back to four key areas: catalyst activity, reaction conditions, solvent effects, or the quality of your reagents.

  • Catalyst Inefficiency or Deactivation:

    • Causality: Many transformations of diols, such as oxidations or coupling reactions, rely on sensitive catalysts (e.g., transition metals like manganese or ruthenium).[1][2] These can be deactivated by impurities (water, oxygen) or may require specific activation conditions. For acid- or base-catalyzed reactions, insufficient loading or the use of a weak acid/base can lead to slow turnover.

    • Solutions:

      • Verify Catalyst Loading: Ensure you are using the correct molar percentage. For new or challenging reactions, consider incrementally increasing the catalyst loading in small-scale trials.

      • Use High-Purity Catalysts: Source catalysts from reputable suppliers and handle them under appropriate conditions (e.g., in a glovebox for air-sensitive catalysts).

      • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. The hydroxyl groups of this compound can act as a ligand, but excess water can hydrolyze or deactivate many catalysts.[3]

  • Suboptimal Reaction Temperature & Time:

    • Causality: The activation energy for the reaction may not be met at the current temperature. Conversely, some reactions have an optimal temperature, above which side reactions or decomposition can occur, lowering the yield of the desired product.[4]

    • Solutions:

      • Incremental Temperature Increase: Raise the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or GC-MS.

      • Prolong Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to drive it to completion.[2]

  • Inappropriate Solvent Choice:

    • Causality: The solvent plays a critical role in solubility, reactant stability, and transition state stabilization.[5][6] A solvent that does not fully dissolve the diol or the catalyst will result in a heterogeneous mixture with poor kinetics. Furthermore, the polarity and coordinating ability of the solvent can dramatically influence reaction pathways.[7]

    • Solutions:

      • Consult Solubility Data: this compound is a relatively non-polar molecule but has two polar hydroxyl groups. Solvents like THF, Dichloromethane (DCM), or Toluene are often good starting points.

      • Match Solvent to Mechanism: For reactions proceeding through polar or charged intermediates (like SN1-type processes), a more polar solvent may be beneficial. For reactions involving organometallics, aprotic, coordinating solvents are often required.[8]

G start Low Conversion Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Analyze Reaction Conditions check_reagents->check_conditions Reagents OK sub1 Re-purify starting materials. Use anhydrous solvents. Confirm concentrations. check_reagents->sub1 check_catalyst 3. Assess Catalyst Activity check_conditions->check_catalyst Conditions OK sub2 Increase temperature incrementally. Extend reaction time. Change solvent system. check_conditions->sub2 outcome Reaction Optimized check_catalyst->outcome Catalyst OK sub3 Increase catalyst loading. Use fresh/activated catalyst. Degas solvent to remove O2. check_catalyst->sub3

Caption: A decision tree for troubleshooting low reaction yields.

Problem Area 2: Poor Selectivity & Formation of Side Products

Q: My reaction produces a mixture of products. How can I improve selectivity for the desired transformation (e.g., mono-functionalization vs. di-functionalization, or reaction at C3 vs. C6)?

A: Achieving selectivity with a symmetrical diol like this compound is a significant challenge. The two secondary hydroxyl groups have very similar electronic environments. Control must therefore be achieved by carefully manipulating steric hindrance, stoichiometry, or by employing a directing group or catalyst.

  • Controlling Mono- vs. Di-functionalization:

    • Causality: Using an excess of the reacting partner will invariably lead to di-functionalization.

    • Solutions:

      • Stoichiometric Control: For mono-functionalization, use a slight excess (1.0-1.2 equivalents) of the diol relative to the reagent. This statistically favors the mono-substituted product.

      • Slow Addition: Add the limiting reagent slowly to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the reagent low, reducing the likelihood of a second reaction on the same molecule.

  • Achieving Regioselectivity (in derivatives):

    • Causality: While the C3 and C6 hydroxyls are electronically similar, introducing chirality or steric bulk can create a preference. In racemic this compound, enantiomers can react at different rates with chiral catalysts.

    • Solutions:

      • Sterically Hindered Reagents: Use a bulky reagent (e.g., a silyl chloride with bulky substituents) which may preferentially react at the less sterically encumbered hydroxyl group, especially if the substrate is conformationally restricted.

      • Catalyst-Controlled Selectivity: Employ a catalyst that can differentiate between the two sites. Chiral diol-based organocatalysts, for example, create a chiral pocket that can favor reaction at one specific site.[9][10] Similarly, enzymatic catalysts are renowned for their high site-selectivity.[11]

  • Common Side Reactions:

    • Causality: The hydroxyl groups of diols can undergo dehydration, especially under acidic conditions at elevated temperatures, to form cyclic ethers or alkenes.[12][13]

    • Solutions:

      • Moderate Conditions: Avoid excessively high temperatures and strong acids unless elimination is the desired outcome.

      • Protecting Groups: If one hydroxyl group must be preserved while the other reacts, use a standard protecting group strategy. The choice of protecting group can also influence the reactivity of the remaining hydroxyl.[14]

Problem Area 3: Difficult Product Purification

Q: I'm struggling to separate my product from the starting material or byproducts. What are the best purification strategies?

A: The similar polarity and boiling points of this compound and its mono-functionalized derivatives can make purification by standard column chromatography or distillation challenging.[15]

  • Improving Chromatographic Separation:

    • Causality: The small difference in polarity between the diol (two -OH groups) and a mono-ester or mono-ether (one -OH group) results in close Rf values.

    • Solutions:

      • Solvent System Optimization: Use a gradient elution on your column, starting with a non-polar solvent system and gradually increasing polarity. Test various solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol) by TLC to find the one that gives the best separation.

      • Derivatization: If the product has a free hydroxyl group, consider derivatizing it to a much less polar silyl ether. This will dramatically change its Rf value, allowing for easy separation from the polar diol starting material. The protecting group can then be removed in a subsequent step.

  • Alternative Purification Methods:

    • Causality: When chromatography fails, alternative physical or chemical properties must be exploited.

    • Solutions:

      • Distillation: This is only viable if there is a significant boiling point difference between your product and impurities.[16]

      • Crystallization: If your product is a solid, crystallization can be an excellent and scalable purification method.

      • Liquid-Liquid Extraction: It may be possible to use a pH swing to move an acidic or basic product between aqueous and organic layers, leaving the neutral diol behind. For instance, if you have formed an ester, the unreacted diol might be more soluble in an aqueous phase than the product.[17]

G start Crude Reaction Mixture is_solid Is Product a Solid? start->is_solid is_volatile Large BP Difference? is_solid->is_volatile No crystallize Attempt Crystallization is_solid->crystallize Yes chromatography Perform Column Chromatography is_volatile->chromatography No distill Attempt Distillation is_volatile->distill Yes pure_product Pure Product chromatography->pure_product crystallize->pure_product distill->pure_product

References

Technical Support Center: Overcoming Solubility Challenges with Octane-3,6-diol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for octane-3,6-diol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during their work with this versatile diol. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful incorporation of this compound into your organic solvent systems.

Understanding the Solubility of this compound: A First Principles Approach

This compound (C8H18O2) is a molecule with a dual nature.[1][2] Its eight-carbon backbone lends it significant non-polar character, while the two hydroxyl (-OH) groups introduce polarity and the capacity for hydrogen bonding.[2] This amphiphilic character is the primary determinant of its solubility profile. According to the "like dissolves like" principle, the solubility of this compound will be highest in solvents with similar polarity and hydrogen bonding capabilities.

Key Molecular Properties of this compound:

PropertyValueReference
Molecular FormulaC8H18O2[1][2]
Molecular Weight146.23 g/mol [1]
CAS Number24434-09-1[1][3]
Hydrogen Bond Donors2[2]
Hydrogen Bond Acceptors2[2]

Troubleshooting Guide: A Step-by-Step Workflow for Solubility Issues

Encountering solubility challenges is a common hurdle in experimental science. This troubleshooting guide provides a logical workflow to diagnose and resolve these issues.

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound solvent_check Is the solvent appropriate? (Consider polarity and H-bonding) start->solvent_check concentration_check Is the concentration too high? solvent_check->concentration_check Yes cosolvent Introduce a Co-solvent solvent_check->cosolvent No temp_check Have you tried gentle heating? concentration_check->temp_check No success Success: this compound Dissolved concentration_check->success Yes, reduced concentration temp_check->cosolvent No temp_check->success Yes, dissolved with heat protocol Follow Experimental Protocol for Co-solvent Screening cosolvent->protocol protocol->success Successful Dissolution fail Still Unresolved: Consult Further Resources protocol->fail Incomplete Dissolution

Caption: A workflow diagram for troubleshooting solubility issues with this compound.

Frequently Asked Questions (FAQs)

Q1: In which types of organic solvents is this compound expected to be most soluble?

Based on its structure, this compound is expected to have good solubility in polar protic solvents (e.g., lower alcohols like ethanol and methanol) and polar aprotic solvents (e.g., acetone, THF). The hydroxyl groups can form hydrogen bonds with protic solvents, and the dipole interactions with aprotic polar solvents are favorable. Its solubility will likely be limited in non-polar solvents like hexane and toluene due to the significant polarity mismatch.

Q2: I am observing a cloudy solution when trying to dissolve this compound. What is the likely cause?

A cloudy solution, or turbidity, indicates that the this compound has not fully dissolved and is present as a fine suspension. This can be due to several factors:

  • Approaching the solubility limit: You may be trying to dissolve more solute than the solvent can accommodate at the current temperature.

  • Kinetics of dissolution: The rate of dissolution may be slow. Gentle heating and agitation can often resolve this.

  • Inappropriate solvent choice: The solvent may not be polar enough to effectively solvate the diol.

Q3: Can I use heat to improve the solubility of this compound?

Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid solvent.[4] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[4] However, it is crucial to use gentle heating and to be aware of the boiling point of your solvent to avoid evaporation. For highly volatile solvents, a reflux setup may be necessary. Always ensure that this compound is stable at the intended temperature.

Q4: What is a co-solvent and how can it help with solubility issues?

A co-solvent is a solvent that is added to a primary solvent to increase the solubility of a solute.[5] This is a powerful technique when dealing with compounds like this compound that have both polar and non-polar characteristics. For example, if you are trying to dissolve this compound in a moderately polar solvent with limited success, adding a more polar co-solvent like ethanol can enhance the overall polarity of the solvent system and improve dissolution. Conversely, to dissolve it in a less polar system, a co-solvent with some non-polar character might be beneficial.

Q5: Are there any safety concerns I should be aware of when handling this compound and organic solvents?

Always consult the Safety Data Sheet (SDS) for this compound and any solvents you are using.[1] While this compound itself is not classified as a hazardous substance under GHS, the organic solvents used can be flammable, volatile, and/or toxic.[1] Work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocol: Determining the Solubility of this compound

This protocol provides a systematic approach to determine the solubility of this compound in a chosen organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or hot plate with stirring capabilities

  • Syringe filters (0.45 µm)

  • Analytical instrumentation for quantification (e.g., GC, HPLC, or gravimetric analysis)

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. An excess is crucial to ensure saturation.

    • Place the vial in a constant temperature bath set to the desired experimental temperature.

    • Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method (for non-volatile solvents): Carefully evaporate the solvent from the filtered sample and weigh the remaining this compound.

    • Chromatographic Method (for volatile solvents): Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a pre-calibrated GC or HPLC method.

  • Calculate Solubility:

    • Express the solubility in appropriate units, such as g/L or mg/mL.

Co-solvent Screening Protocol

This protocol outlines a method for identifying an effective co-solvent system to enhance the solubility of this compound.

Co_solvent_Screening_Workflow start Start: Select Primary Solvent and Potential Co-solvents prepare_blends Prepare a Range of Solvent:Co-solvent Blends (e.g., 9:1, 8:2, 7:3, 5:5) start->prepare_blends add_diol Add a Known Amount of This compound to Each Blend prepare_blends->add_diol observe Observe Dissolution at Room Temperature with Agitation add_diol->observe gentle_heat Apply Gentle Heating if Necessary observe->gentle_heat Incomplete Dissolution identify_optimal Identify the Blend(s) with Complete Dissolution observe->identify_optimal Complete Dissolution gentle_heat->identify_optimal end End: Optimal Co-solvent System Identified identify_optimal->end

Caption: A workflow for screening co-solvents to improve this compound solubility.

References

Technical Support Center: Recycling of (3R,6R)- and (3S,6S)-Octane-3,6-diol Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recycling of octane-3,6-diol chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these C₂-symmetric chiral diols in asymmetric synthesis.[1] We provide in-depth troubleshooting advice and frequently asked questions to ensure the efficient recovery and reuse of this valuable chiral synthon, thereby enhancing the cost-effectiveness and sustainability of your synthetic routes.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the recovery and recycling of this compound.

Question 1: After cleavage of the auxiliary, I am experiencing low recovery of this compound. What are the potential causes and solutions?

Answer:

Low recovery of the this compound auxiliary is a common issue that can often be resolved by systematically evaluating the cleavage and work-up steps.

Potential Causes:

  • Incomplete Cleavage: The conditions used to cleave the auxiliary from your product may not be optimal, leaving a significant portion of the auxiliary attached.

  • Emulsion Formation during Extraction: Diols can sometimes act as surfactants, leading to the formation of stable emulsions during aqueous work-up, which can trap the auxiliary in the aqueous or organic layer.

  • Inappropriate pH for Extraction: The pH of the aqueous phase during extraction is critical for ensuring the diol is in its neutral form and partitions effectively into the organic solvent.

  • Co-extraction with Product or Byproducts: The auxiliary may have a similar polarity to your product or reaction byproducts, leading to incomplete separation.

  • Volatility of the Diol: Although this compound has a relatively high boiling point (approximately 240.8 °C at 760 mmHg), it can be lost during solvent removal under high vacuum, especially if residual lower-boiling solvents are present.[]

Solutions:

  • Optimize Cleavage Conditions:

    • If using hydrolytic cleavage (e.g., for acetal or ketal linkages), ensure the reaction is driven to completion by monitoring via Thin Layer Chromatography (TLC). You may need to increase the reaction time, temperature, or concentration of the acid or base catalyst.

    • For oxidative cleavage of vicinal diols, ensure you are using the correct stoichiometry of the oxidizing agent (e.g., periodic acid or lead tetraacetate).[4][5]

  • Breaking Emulsions:

    • Add a saturated brine solution (NaCl(aq)) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break up emulsions.

    • Centrifugation of the mixture can also be an effective method for separating the layers.

  • Adjusting pH for Extraction:

    • Ensure the aqueous layer is neutralized or slightly basic (pH 7-8) before extracting the diol with an organic solvent. This will ensure the diol is in its neutral, more organosoluble form.

  • Improving Separation:

    • Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

    • If co-extraction is a persistent issue, consider column chromatography for purification of the recovered auxiliary.

  • Careful Solvent Removal:

    • When removing the extraction solvent, use a rotary evaporator with a carefully controlled vacuum and a water bath temperature below 40-50 °C to minimize loss of the diol.

Question 2: The recovered this compound is contaminated with impurities. How can I improve its purity?

Answer:

The purity of the recycled auxiliary is crucial for its successful reuse in subsequent stereoselective reactions.

Potential Sources of Impurities:

  • Residual product or starting material from the main reaction.

  • Byproducts from the cleavage reaction.

  • Salts from the aqueous work-up.

  • Residual extraction solvent.

Purification Methods:

  • Recrystallization: this compound is a solid at room temperature (melting point 49-51 °C) and can often be purified by recrystallization from a suitable solvent system.[] Experiment with different solvents, such as hexanes, ethyl acetate, or mixtures thereof.

  • Column Chromatography: Flash column chromatography using silica gel is an effective method for removing polar and non-polar impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Vacuum Distillation: For larger quantities, vacuum distillation can be a highly effective purification method, provided the auxiliary is thermally stable under the required conditions.

Question 3: How can I verify the stereochemical integrity of the recycled this compound?

Answer:

Ensuring the enantiomeric purity of the recycled auxiliary is paramount, as any racemization will compromise its effectiveness in subsequent asymmetric reactions.

Methods for Assessing Enantiomeric Purity:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess (ee) of chiral molecules. A suitable chiral stationary phase will be required to resolve the enantiomers of this compound.

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method can be used to separate and quantify the enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent: The diol can be reacted with a chiral derivatizing agent to form diastereomers that can be distinguished by ¹H or ¹³C NMR. The integration of the distinct signals for each diastereomer allows for the calculation of the enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in asymmetric synthesis?

A1: (3R,6R)- or (3S,6S)-octane-3,6-diol is a C₂-symmetric chiral diol. It can be used as a chiral auxiliary, which is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][6] Its defined stereochemistry directs the formation of one enantiomer of the product over the other.[1]

Q2: How is this compound typically attached to a substrate?

A2: As a diol, it is commonly attached to substrates containing a carbonyl group (an aldehyde or ketone) to form a chiral acetal or ketal. This temporary linkage brings the chiral environment of the diol in close proximity to the reactive center of the substrate, influencing the stereochemical course of the reaction.

Q3: What are the common methods for cleaving the this compound auxiliary from the product?

A3: The cleavage method depends on how the auxiliary is attached. For acetal or ketal linkages, mild acidic hydrolysis is the standard method to release the product and recover the diol.

Q4: Is it economically viable to recycle this compound?

A4: Yes, especially in large-scale synthesis. Chiral auxiliaries are often expensive, and their efficient recovery and reuse can significantly reduce the overall cost of a synthetic route and minimize chemical waste, contributing to a more sustainable process.[2]

Q5: What is a typical recovery yield for this compound?

A5: With an optimized protocol, recovery yields can be quite high. While specific data for this compound is not extensively published, recovery yields for other chiral auxiliaries can be in the range of 70-95%, depending on the specific cleavage and purification methods employed.

Experimental Protocol: A General Method for Recycling this compound

This protocol outlines a general procedure for the cleavage of an acetal-linked this compound auxiliary, followed by its recovery and purification.

Step 1: Cleavage of the Acetal/Ketal Linkage

  • Dissolve the product-auxiliary conjugate in a suitable organic solvent (e.g., tetrahydrofuran (THF) or acetone).

  • Add an aqueous solution of a mild acid (e.g., 1 M HCl or a saturated solution of oxalic acid).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

Step 2: Work-up and Extraction

  • Quench the reaction by adding a mild base, such as a saturated solution of sodium bicarbonate, until the aqueous layer is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers. The product is expected to be in the organic phase, while the this compound will be distributed between the organic and aqueous phases.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude product.

  • The aqueous layer, which contains a significant portion of the this compound, should be saved for the next step.

Step 3: Recovery of this compound

  • Take the aqueous layer from the previous step and saturate it with sodium chloride to decrease the solubility of the diol.

  • Perform continuous liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) for several hours to extract the diol from the aqueous phase. Alternatively, perform multiple batch extractions.

  • Combine the organic extracts containing the diol.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the crude this compound.

Step 4: Purification of the Recovered Auxiliary

  • Assess the purity of the crude diol by TLC or NMR.

  • If necessary, purify the crude diol by recrystallization from a suitable solvent or by flash column chromatography on silica gel.

Data Summary: Expected Outcomes for this compound Recycling

ParameterExpected OutcomeNotes
Recovery Yield 70-95%Highly dependent on the efficiency of the extraction process.
Purity (after purification) >98%Should be confirmed by NMR and/or elemental analysis.
Enantiomeric Excess (ee) >99%Should be verified by chiral HPLC or GC to ensure no racemization has occurred.

Workflow for Recycling this compound Chiral Auxiliary

G cluster_0 Asymmetric Synthesis cluster_1 Cleavage & Work-up cluster_2 Auxiliary Recovery cluster_3 Purification & Validation start Product-Auxiliary Conjugate cleavage Acidic Hydrolysis start->cleavage Step 1 neutralization Neutralization (e.g., NaHCO3) cleavage->neutralization extraction1 Extraction of Product neutralization->extraction1 extraction2 Extraction of Diol from Aqueous Layer extraction1->extraction2 Aqueous Layer drying Drying and Solvent Removal extraction2->drying crude_diol Crude this compound drying->crude_diol purification Recrystallization or Chromatography crude_diol->purification Step 4 validation Purity & ee Analysis (NMR, HPLC) purification->validation recycled_diol Recycled this compound validation->recycled_diol

Caption: Workflow for the recycling of this compound chiral auxiliary.

References

Technical Support Center: Process Improvements for the Large-Scale Synthesis of Octane-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of octane-3,6-diol. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this versatile chiral building block. As a synthon, the stereochemical purity of this compound is paramount for its application in the asymmetric synthesis of complex molecules like pharmaceuticals and agrochemicals.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the most robust and scalable synthetic routes.

Our approach is grounded in a two-stage process: the synthesis of the key intermediate, 4-octyne-3,6-diol, followed by its stereoselective reduction to the final product. We will address common pitfalls and process inefficiencies at each stage, providing solutions backed by established chemical principles and field experience.

Part 1: Synthesis of Key Precursor: 4-Octyne-3,6-diol

The most direct and scalable method for preparing the symmetrical acetylenic diol, 4-octyne-3,6-diol, involves the double nucleophilic addition of an acetylene dianion equivalent to two molecules of propionaldehyde.[2][3] This is typically achieved via a Grignard reaction.

Frequently Asked Questions (FAQs)

Question 1: What is the preferred industrial method for synthesizing 4-octyne-3,6-diol?

Answer: The preferred method is the reaction of propionaldehyde with the bis-Grignard reagent of acetylene (ethyne). This involves bubbling acetylene gas through a solution of a Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent like tetrahydrofuran (THF) to form the magnesium acetylide. Subsequent addition of propionaldehyde yields the desired diol after an aqueous workup. This method is favored for its high atom economy and use of readily available starting materials.

Troubleshooting Guide: 4-Octyne-3,6-diol Synthesis

Issue 1: Low Reaction Yield

  • Potential Cause A: Incomplete formation of the bis-Grignard reagent.

    • Scientific Rationale: The formation of the Grignard reagent is highly sensitive to moisture and oxygen. Any protic contaminants will quench the reagent, while oxidation can inhibit its formation.

    • Corrective Action:

      • Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (Nitrogen or Argon).

      • Use anhydrous THF, preferably distilled from a drying agent like sodium-benzophenone ketyl.

      • Use high-quality magnesium turnings and activate them if necessary (e.g., with a crystal of iodine or 1,2-dibromoethane).

      • Ensure a steady, but not excessive, flow of dry acetylene gas through the ethylmagnesium bromide solution to drive the formation of the bis-Grignard reagent.

  • Potential Cause B: Side reactions during aldehyde addition.

    • Scientific Rationale: The addition of the Grignard reagent to the aldehyde is an exothermic process. If the temperature is not controlled, side reactions such as enolization of the aldehyde or self-condensation can occur, reducing the yield of the desired product.

    • Corrective Action:

      • Add the solution of propionaldehyde to the Grignard reagent dropwise using an addition funnel.

      • Maintain a low reaction temperature (0 to 5 °C) using an ice-salt bath throughout the addition.

      • Monitor the internal temperature of the reactor to prevent thermal runaways, a critical safety and yield consideration during scale-up.[1]

Issue 2: Significant Contamination with 1-Pentyn-3-ol (Mono-addition Product)

  • Potential Cause: Incorrect stoichiometry or localized concentration gradients.

    • Scientific Rationale: If propionaldehyde is added too quickly or mixing is inefficient, localized areas of high aldehyde concentration can lead to the mono-addition product being quenched before the second addition can occur.

    • Corrective Action:

      • Ensure slow, controlled addition of the aldehyde to the bis-Grignard reagent (not the other way around).

      • Employ vigorous mechanical stirring to maintain a homogeneous reaction mixture, which is crucial in large-volume reactors.[1]

      • Use a slight stoichiometric excess of the bis-Grignard reagent (~1.05 to 1.1 equivalents) to favor the formation of the di-adduct.

Part 2: Stereoselective Hydrogenation to this compound

Achieving high stereoselectivity is the most critical step in producing enantiomerically pure this compound. Asymmetric hydrogenation of the alkyne in 4-octyne-3,6-diol using a chiral catalyst is the state-of-the-art method.[4]

Experimental Protocol: Asymmetric Hydrogenation

A well-established protocol for this transformation is the rhodium-catalyzed hydrogenation using a chiral phosphine ligand.[4]

Parameter Value Notes
Substrate 4-Octyne-3,6-diol1.0 equivalent
Catalyst Precursor [Rh(COD)₂]BF₄1-2 mol%
Chiral Ligand (R,R)-Et-DuPhos1.1 equivalents relative to Rh
Solvent Degassed MethanolAnhydrous grade
Hydrogen Pressure 50-100 psiOptimized for reactor
Temperature Room Temperature20-25 °C
Reaction Time 24 hoursMonitor by GC-MS or TLC
Frequently Asked Questions (FAQs)

Question 2: How is a specific stereoisomer, like (3R,6R)-octane-3,6-diol, selectively synthesized?

Answer: The stereochemical outcome is dictated by the chirality of the catalyst. For instance, using the chiral ligand (R,R)-Et-DuPhos in complex with a rhodium precursor will selectively produce the (3R,6R)-octane-3,6-diol from 4-octyne-3,6-diol.[4] Conversely, using the (S,S)-Et-DuPhos ligand would yield the (3S,6S) enantiomer. The ligand creates a chiral environment around the metal center, forcing the hydrogen to add to the alkyne from a specific face, thus inducing high stereoselectivity.

Troubleshooting Guide: Asymmetric Hydrogenation

Issue 1: Low Enantiomeric Excess (e.e.) or Diastereomeric Ratio (d.r.)

  • Potential Cause A: Catalyst poisoning or degradation.

    • Scientific Rationale: Chiral phosphine ligands and their metal complexes are sensitive to air, moisture, and certain functional groups (e.g., sulfur compounds) which can act as poisons, leading to the formation of a non-selective or inactive catalyst.

    • Corrective Action:

      • Inert Atmosphere: All manipulations involving the catalyst and ligand must be performed in a glovebox or using Schlenk line techniques.

      • Solvent Purity: Use high-purity, degassed solvents. Oxygen is a known oxidant for phosphine ligands.

      • Substrate Purity: Ensure the 4-octyne-3,6-diol precursor is purified and free from any potential catalyst poisons.

  • Potential Cause B: Incorrect catalyst preparation or handling.

    • Scientific Rationale: The active catalyst is formed in situ. Insufficient time for the ligand and metal precursor to complex, or exposure to adverse conditions, can result in a poorly formed, less selective catalytic species.

    • Corrective Action:

      • Follow the protocol precisely, allowing the catalyst precursor and chiral ligand to stir in the degassed solvent for the recommended time (e.g., 20 minutes) before adding the substrate.[4]

      • Ensure the catalyst solution is homogeneous before adding the substrate.

Issue 2: Incomplete Reaction or Stalled Conversion

  • Potential Cause A: Inefficient gas-liquid mass transfer.

    • Scientific Rationale: This is a primary challenge in scaling up hydrogenation reactions.[1] The reaction rate is dependent on the dissolution of hydrogen gas into the liquid phase where it can interact with the catalyst and substrate. In large reactors, this can become the rate-limiting step.

    • Corrective Action:

      • Agitation: Use a high-efficiency stirring mechanism (e.g., gas-entrainment impeller) to maximize the surface area between the gas and liquid phases.

      • Hydrogen Pressure: Increase the hydrogen pressure within the safe limits of the reactor. Higher pressure increases the concentration of dissolved hydrogen.

      • Sparging: Introduce hydrogen gas through a subsurface sparge tube to create fine bubbles and improve dissolution.

  • Potential Cause B: Low catalyst activity or loading.

    • Scientific Rationale: The turnover number of the catalyst may be insufficient to drive the reaction to completion within the allotted time, especially if minor impurities are present.

    • Corrective Action:

      • While keeping catalyst use minimal is economically desirable, a modest increase in catalyst loading (e.g., from 1 mol% to 1.5 mol%) can sometimes overcome minor inhibition or activity issues.

      • Re-evaluate the purity of the starting materials and solvents if catalyst inactivity is a recurring problem.

Workflow Diagram: From Precursor to Final Product

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation cluster_2 Stage 3: Purification A Propionaldehyde + Acetylene Bis-Grignard B Grignard Reaction (Anhydrous THF, 0-5°C) A->B Reagents C Crude 4-Octyne-3,6-diol B->C Aqueous Workup D Purified 4-Octyne-3,6-diol C->D Purification E Hydrogenation ([Rh]-(R,R)-Et-DuPhos, H2, MeOH) D->E Substrate F Crude (3R,6R)-Octane-3,6-diol E->F Reaction G Catalyst Removal (Silica Plug) F->G Workup H Chromatography / Recrystallization G->H Process I High-Purity (3R,6R)-Octane-3,6-diol H->I Final Product

Caption: Overall workflow for the large-scale synthesis of this compound.

Part 3: Purification and Scale-Up

Troubleshooting Guide: Purification

Issue 1: Difficulty Removing Residual Metal Catalyst

  • Potential Cause: Strong coordination of the diol product to the metal center.

    • Scientific Rationale: The hydroxyl groups of the diol can act as ligands, making the metal complex more soluble in the product stream and harder to remove by simple filtration.

    • Corrective Action:

      • After the reaction, concentrate the mixture and redissolve it in a less polar solvent (e.g., ethyl acetate or dichloromethane).

      • Pass the solution through a short plug of silica gel, celite, or a specialized metal scavenger resin. The polar adsorbent will retain the charged metal complex while allowing the less polar diol to pass through.

Issue 2: Emulsion Formation During Aqueous Workup

  • Potential Cause: The amphiphilic nature of diols and reaction byproducts.

    • Scientific Rationale: Diols possess both hydrophobic (the carbon chain) and hydrophilic (the hydroxyl groups) characteristics, which can stabilize oil-in-water or water-in-oil emulsions.

    • Corrective Action:

      • Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

      • Allow the mixture to stand for a longer period in the separation vessel.

      • If persistent, a gentle filtration through a pad of celite can sometimes resolve the issue.

Logical Flow for Scale-Up Problem Solving

G cluster_rate Rate/Yield Issues cluster_purity Purity/Separation Issues Start Scale-Up Issue Identified Q1 Is the issue related to reaction rate or yield? Start->Q1 Q2 Is the issue related to purity or separation? Q1->Q2 No Heat Check Heat Transfer: - Monitor internal temp - Use jacketed reactor - Control addition rates Q1->Heat Yes Workup Optimize Workup: - Use brine to break emulsions - Adjust solvent volumes Q2->Workup Yes Mixing Check Mass Transfer: - Increase agitation speed - Check impeller design - Use H2 sparging Heat->Mixing Purify Optimize Purification: - Use metal scavengers - Develop recrystallization method - Test alternative chromatography Workup->Purify

Caption: Decision-making flowchart for troubleshooting large-scale synthesis issues.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: High-Performance Alternatives to Octane-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, the strategic use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry in asymmetric synthesis. While classic auxiliaries like octane-3,6-diol have served their purpose, the demand for higher efficiency, broader substrate scope, and more predictable outcomes has driven the development of superior alternatives. This guide provides an in-depth technical comparison of leading chiral auxiliaries that have largely superseded older methodologies, offering enhanced performance in key synthetic transformations.

This analysis will focus on three preeminent classes of chiral auxiliaries: Evans' Oxazolidinones , Oppolzer's Sultams , and Pseudoephedrine-based Auxiliaries . Additionally, we will explore the emerging potential of Saccharin-Derived Auxiliaries . Each will be evaluated on its mechanism of stereocontrol, performance in critical reactions such as alkylations, aldol additions, and Diels-Alder reactions, and the practicality of its application and removal.

The Benchmark: Understanding the Role of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] The ideal auxiliary is readily available in both enantiomeric forms, easily attached and cleaved under mild conditions without racemization, and provides a high degree of stereochemical control.[2] After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse.[1]

This compound, a C2-symmetric diol, has been utilized as a chiral auxiliary, typically by forming a chiral acetal with a carbonyl compound.[][4] However, its application often results in moderate diastereoselectivity and can be limited by the harsh conditions required for its removal.[5] The auxiliaries discussed below offer significant advantages in these respects.

Evans' Oxazolidinones: The Gold Standard in Asymmetric Aldol Reactions

Pioneered by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely used classes of chiral auxiliaries, particularly for asymmetric aldol reactions.[6] Derived from readily available amino acids, they offer exceptional levels of stereocontrol.[6]

Mechanism of Stereocontrol

The remarkable stereoselectivity of Evans' oxazolidinones stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation. The metal cation (typically boron or lithium) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a well-defined conformation. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the electrophile to the opposite, less-hindered face.[7][8]

Evans_Mechanism cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage Substrate R-COOH N_Acyl N-Acyl Oxazolidinone Substrate->N_Acyl Acylation Auxiliary (S)-4-benzyl-2-oxazolidinone Auxiliary->N_Acyl Enolate (Z)-Boron Enolate N_Acyl->Enolate Bu2BOTf, i-Pr2NEt Aldol_Adduct Diastereomerically Enriched Aldol Adduct Enolate->Aldol_Adduct Zimmerman-Traxler Transition State Electrophile R'-CHO Electrophile->Aldol_Adduct Product Chiral β-Hydroxy Acid Aldol_Adduct->Product LiOH, H2O2 Recovered_Auxiliary Recovered Auxiliary Aldol_Adduct->Recovered_Auxiliary

Figure 1: General workflow for an Evans asymmetric aldol reaction.
Performance Data

Evans' auxiliaries consistently provide high diastereoselectivities, often exceeding 99:1, in a variety of reactions.

ReactionElectrophile/DieneDiastereomeric Ratio (dr)Yield (%)
Aldol Reaction Isobutyraldehyde>99:1 (syn)85
Benzaldehyde99:1 (syn)80
Alkylation Benzyl bromide>98:290
Methyl iodide91:985
Diels-Alder Cyclopentadiene98:2 (endo)>99
Experimental Protocol: Asymmetric Aldol Reaction
  • Enolate Formation: To a solution of the N-propionyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The solution is stirred for 30 minutes.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Workup and Purification: The reaction is quenched with a pH 7 buffer and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash column chromatography to yield the aldol adduct.

Cleavage

The auxiliary can be cleaved under various conditions to yield different functional groups. For example, treatment with lithium hydroxide and hydrogen peroxide provides the carboxylic acid, while reduction with lithium borohydride yields the primary alcohol.[]

Oppolzer's Sultams: Versatility in Alkylation and Conjugate Addition

Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries derived from naturally occurring camphor.[9] They are particularly valued for their high crystallinity, which often facilitates purification by recrystallization, and their robust performance in a range of asymmetric transformations.

Mechanism of Stereocontrol

The stereochemical outcome of reactions using Oppolzer's sultams is governed by the rigid bicyclic camphor skeleton. In enolate reactions, the sultam moiety directs the approach of the electrophile. Chelation of a metal cation between the carbonyl oxygen and the sulfonyl oxygen creates a conformationally restricted enolate, exposing one face to electrophilic attack.[10]

Oppolzer_Mechanism cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage Substrate R-COCl N_Acyl N-Acyl Sultam Substrate->N_Acyl n-BuLi, then R-COCl Auxiliary (+)-Camphorsultam Auxiliary->N_Acyl Enolate Lithium Enolate N_Acyl->Enolate LDA Alkylated_Product Diastereomerically Enriched Product Enolate->Alkylated_Product Chelation-controlled attack Electrophile R'-X Electrophile->Alkylated_Product Product Chiral Carboxylic Acid Alkylated_Product->Product LiOH, H2O2 Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary

Figure 2: General workflow for an asymmetric alkylation using Oppolzer's sultam.
Performance Data

Oppolzer's sultams provide excellent diastereoselectivity, particularly in alkylation and Diels-Alder reactions.

ReactionElectrophile/DieneDiastereomeric Ratio (dr)Yield (%)
Alkylation Allyl iodide>98:295
Ethyl iodide95:590
Diels-Alder Cyclopentadiene98:2 (endo)>99
Conjugate Addition Methyl vinyl ketone>95:585
Experimental Protocol: Asymmetric Alkylation
  • Acylation: To a solution of Oppolzer's sultam (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C is added n-butyllithium (1.05 equiv) dropwise. After 30 minutes, the acyl chloride (1.1 equiv) is added, and the reaction is stirred for 1 hour at -78 °C and then allowed to warm to 0 °C over 1 hour.

  • Enolate Formation and Alkylation: The N-acyl sultam is dissolved in anhydrous THF (0.2 M) and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes. The alkylating agent (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2-4 hours.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization or flash column chromatography.

Cleavage

Similar to Evans' auxiliaries, Oppolzer's sultams can be cleaved under various conditions. Hydrolysis with LiOH/H₂O₂ yields the carboxylic acid, while reductive cleavage with LiAlH₄ or LiBH₄ affords the corresponding alcohol.[11]

Pseudoephedrine-Based Auxiliaries: Practicality and High Performance in Alkylations

Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and highly practical chiral auxiliary, particularly for the asymmetric alkylation of amides.[12] Both enantiomers of pseudoephedrine are readily available.[4]

Mechanism of Stereocontrol

The high diastereoselectivity observed with pseudoephedrine amides is attributed to the formation of a rigid, internally chelated lithium enolate. Upon deprotonation with a strong base like LDA, a Z-enolate is formed where the lithium cation is coordinated to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This rigid structure effectively blocks one face of the enolate, leading to highly selective alkylation on the opposite face.[13]

Pseudoephedrine_Mechanism cluster_0 Attachment cluster_1 Diastereoselective Alkylation cluster_2 Cleavage Substrate R-COCl Amide Pseudoephedrine Amide Substrate->Amide Acylation Auxiliary (+)-Pseudoephedrine Auxiliary->Amide Enolate Chelated Lithium Enolate Amide->Enolate LDA, LiCl Alkylated_Amide Diastereomerically Enriched Amide Enolate->Alkylated_Amide Facial shielding by chelate Electrophile R'-X Electrophile->Alkylated_Amide Product Chiral Carboxylic Acid/Alcohol/Ketone Alkylated_Amide->Product Hydrolysis or Reduction Recovered_Auxiliary Recovered Pseudoephedrine Alkylated_Amide->Recovered_Auxiliary

Figure 3: General workflow for asymmetric alkylation using a pseudoephedrine auxiliary.
Performance Data

Pseudoephedrine amides exhibit exceptional diastereoselectivity in alkylation reactions with a wide range of electrophiles.

ElectrophileDiastereomeric Ratio (dr)Yield (%)
Benzyl bromide≥99:190
Ethyl iodide97:388
n-Butyl bromide98:289
Isopropyl iodide>95:570
Experimental Protocol: Asymmetric Alkylation
  • Amide Formation: To a solution of (+)-pseudoephedrine (1.0 equiv) and triethylamine (1.2 equiv) in CH₂Cl₂ (0.2 M) at 0 °C is added the acyl chloride (1.1 equiv) dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with 1 M HCl, and the organic layer is washed with saturated NaHCO₃ and brine, dried, and concentrated.

  • Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in anhydrous THF (0.2 M) at -78 °C is added LDA (1.1 equiv) dropwise. The mixture is stirred for 30 minutes at -78 °C, 15 minutes at 0 °C, and then re-cooled to -78 °C. The alkyl halide (1.2 equiv) is added, and the reaction is stirred for 2-4 hours at -78 °C.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The product is purified by flash chromatography or recrystallization.

Cleavage

The alkylated pseudoephedrine amide can be converted to a variety of functional groups. Acidic or basic hydrolysis affords the carboxylic acid, reduction with LiAlH₄ yields the primary alcohol, and addition of an organolithium reagent followed by hydrolysis gives a ketone.[1]

Saccharin-Derived Chiral Auxiliaries: An Emerging Class

N-substituted saccharin derivatives are emerging as a promising class of chiral auxiliaries. The rigid, planar structure of the saccharin core and the potential for substitution at the nitrogen atom allow for the design of effective chiral directing groups.

Mechanism of Stereocontrol

The stereocontrol exerted by N-acylsaccharin derivatives in reactions like the Diels-Alder reaction is believed to arise from the steric hindrance provided by the substituent on the chiral nitrogen atom, which blocks one face of the dienophile. The sulfonyl group can also play a role in organizing the transition state through electronic interactions.

Performance Data

While a comprehensive body of data is still developing, initial studies have shown promising results for saccharin-derived auxiliaries in asymmetric Diels-Alder reactions.

DieneDienophileDiastereomeric Ratio (dr)Yield (%)
CyclopentadieneN-acryloyl-(S)-phenethylsaccharin90:10 (endo)85
IsopreneN-crotonoyl-(S)-phenethylsaccharin85:15 (endo)78

Further research is needed to fully explore the scope and limitations of this class of auxiliaries.

Comparative Summary and Practical Considerations

Chiral AuxiliaryKey StrengthsCommon ApplicationsCleavage ConditionsRelative Cost
This compound C2-symmetricAcetal formation for stereocontrolOften requires harsh acidic conditionsModerate
Evans' Oxazolidinones High diastereoselectivity, well-studiedAldol reactions, alkylations, Diels-AlderMild (LiOH/H₂O₂, LiBH₄)High
Oppolzer's Sultams High crystallinity, good for purificationAlkylations, conjugate additions, Diels-AlderMild (LiOH/H₂O₂, LiAlH₄)High
Pseudoephedrine Inexpensive, readily available, high dr in alkylationsAsymmetric alkylationVersatile (hydrolysis, reduction, organometallic addition)Low
Saccharin-Derived Emerging, tunable structureDiels-Alder reactionsVaries with N-substituentModerate to High

Conclusion

For researchers and professionals in drug development and synthetic chemistry, the choice of chiral auxiliary is a critical decision that impacts the efficiency and success of a synthetic route. While this compound represents an older generation of auxiliaries, modern alternatives such as Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries offer demonstrably superior performance in terms of diastereoselectivity, reliability, and the mildness of their cleavage conditions. Evans' auxiliaries remain the benchmark for asymmetric aldol reactions, while Oppolzer's sultams offer advantages in purification. Pseudoephedrine provides a highly practical and cost-effective solution for asymmetric alkylations. Emerging auxiliaries, such as those derived from saccharin, continue to expand the toolkit for asymmetric synthesis. By understanding the strengths and applications of each class, chemists can make informed decisions to optimize their synthetic strategies and efficiently access enantiomerically pure target molecules.

References

A Researcher's Guide to Validating the Stereochemistry of Products from Octane-3,6-diol and a Comparison with Alternative Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control and confirmation of stereochemistry are paramount. The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity, efficacy, and safety. This guide provides an in-depth analysis of the methods used to validate the stereochemistry of products synthesized using (3R,6R)-octane-3,6-diol, a valuable chiral auxiliary. Furthermore, it offers a comparative overview of alternative synthetic strategies for producing chiral diols, supported by experimental data to inform your selection of the most suitable approach for your research.

(3R,6R)-octane-3,6-diol is a chiral oxygen ligand utilized in enantioselective synthesis to achieve high yields and enantioselectivity.[] The validation of the stereochemical outcome of such reactions is a critical step. This guide will delve into the primary analytical techniques for this purpose, explaining the principles behind each method and providing practical, step-by-step protocols.

Part 1: Validating Stereochemistry: A Multi-faceted Approach

A combination of analytical techniques is often employed to unambiguously determine the stereochemistry of a chiral molecule. Each method provides a unique piece of the puzzle, and their orthogonal nature strengthens the confidence in the final assignment.[2]

Chiral Chromatography: The Gold Standard for Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers.[3][4] The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4][5]

Key Advantages:

  • High Resolution: Capable of separating enantiomers and diastereomers with high efficiency.[4]

  • Quantitative Accuracy: Provides precise determination of enantiomeric excess (ee) by integrating the peak areas of the separated enantiomers.[3]

  • Versatility: Applicable to a wide range of compounds.[3]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: The choice of the chiral stationary phase is crucial. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common and effective starting point for the separation of diol enantiomers.[5]

  • Mobile Phase Optimization: A normal-phase mobile phase, such as a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v), is a typical starting point.[5] The composition can be adjusted to optimize separation. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape and resolution.[5]

  • Instrumentation: A standard HPLC system equipped with a suitable chiral column is required.[4] For diols lacking a strong chromophore, a Refractive Index (RI) detector is often more suitable than a UV detector.[3]

  • Sample Preparation: Dissolve the synthesized product in the mobile phase or a compatible solvent.

  • Data Analysis: Integrate the peak areas of the eluted enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Illustrative Workflow for Chiral Chromatography

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis dissolve Dissolve sample in mobile phase injection Inject Sample dissolve->injection column Chiral Column (e.g., Polysaccharide-based) injection->column detection Detection (e.g., RI Detector) column->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration ee_calc Calculate Enantiomeric Excess (ee) integration->ee_calc

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

NMR Spectroscopy: Probing the Diastereomeric Environment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful tool for determining enantiomeric purity.[3][6][7] These agents interact with the enantiomers to form transient diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.[3][6]

Key Advantages:

  • No Need for Standard Curves: Direct measurement of the enantiomeric ratio from the integrated signals.[7]

  • Structural Information: Provides valuable structural information about the molecule.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent (e.g., a Chiral Boric Acid)

  • Derivatization: React the synthesized diol with a chiral boric acid derivative. This reaction is often fast and complete, forming stable cyclic esters.[6][7]

  • Sample Preparation: Dissolve the derivatized sample in a suitable deuterated solvent (e.g., CDCl₃).[6]

  • NMR Acquisition: Acquire a high-field ¹H NMR spectrum (e.g., 400 MHz or higher) for better signal dispersion.[3]

  • Data Analysis: Observe the splitting of specific proton signals in the spectrum. The chemical shift difference (ΔΔδ) between the signals of the two diastereomers allows for their quantification by integration.[6]

X-ray Crystallography: The Definitive Assignment of Absolute Configuration

Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[8][9] This technique is particularly valuable when a crystalline derivative of the synthesized product can be obtained.

Key Advantages:

  • Unambiguous Determination: Provides the absolute configuration of all stereogenic centers.[8]

  • Detailed Structural Information: Yields precise bond lengths, bond angles, and conformational details.

Methodology Overview:

  • Crystal Growth: The primary challenge is often growing single crystals of sufficient quality.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure. The absolute configuration is typically determined using the Flack parameter.[9][10]

Polarimetry: A Classical but Valuable Technique

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[11][12] While it doesn't provide the enantiomeric excess of a mixture, it can confirm the presence of a chiral, optically active substance and the direction of rotation (dextrorotatory (+) or levorotatory (-)).[12][13]

Key Information Provided:

  • Optical Activity: Confirms whether a sample is chiral.[11]

  • Specific Rotation: A characteristic physical property of a pure enantiomer.

Experimental Protocol: Measuring Optical Rotation

  • Sample Preparation: Prepare a solution of the synthesized product of a known concentration in a suitable solvent.

  • Measurement: Use a polarimeter to measure the observed angle of rotation.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l x c), where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration in g/mL.

Part 2: A Comparative Look at Alternative Synthetic Strategies for Chiral Diols

While octane-3,6-diol is an effective chiral auxiliary, several other powerful methods exist for the synthesis of chiral diols. The choice of method often depends on the specific substrate, desired stereoisomer, and scalability.

Sharpless Asymmetric Dihydroxylation (SAD)

The Sharpless Asymmetric Dihydroxylation is a cornerstone reaction in organic synthesis for the enantioselective preparation of vicinal diols from alkenes.[14][15][16] It utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand.[16][17]

Key Features:

  • High Enantioselectivity: Often achieves excellent enantiomeric excesses for a wide range of alkenes.[16]

  • Predictable Stereochemistry: The choice of the chiral ligand (AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation.[16]

  • Catalytic Osmium Tetroxide: The use of a co-oxidant regenerates the osmium tetroxide, reducing the need for this toxic and expensive reagent.[16]

Enzymatic Resolutions

Enzymatic methods, particularly kinetic resolutions, offer a highly selective and environmentally friendly approach to obtaining enantiomerically enriched compounds.[18][19][20] These methods often employ lipases to selectively acylate one enantiomer of a racemic diol, allowing for the separation of the acylated and unreacted enantiomers.[18][19]

Key Advantages:

  • High Selectivity: Enzymes can exhibit exquisite enantioselectivity.[21]

  • Mild Reaction Conditions: Reactions are typically carried out under mild temperature and pressure.[21]

  • Green Chemistry: Biocatalysis is a key principle of green chemistry.

Other Chiral Auxiliaries

A variety of other chiral diols and their derivatives are widely used in asymmetric synthesis, including those derived from BINOL, TADDOL, and tartaric acid.[22][23][24] The performance of these auxiliaries is highly dependent on the specific reaction and substrate.[22]

Comparative Summary of Synthetic Methods

MethodPrincipleKey AdvantagesConsiderations
This compound Auxiliary Use of a chiral ligand to induce stereoselectivity in a reaction.High yield and enantioselectivity in specific applications.[]Stoichiometric use of the auxiliary may be required.
Sharpless Asymmetric Dihydroxylation Catalytic, enantioselective dihydroxylation of alkenes.High enantioselectivity for a broad range of substrates; predictable stereochemical outcome.[14][16]Use of toxic and expensive osmium tetroxide (though catalytic).
Enzymatic Resolution Selective enzymatic transformation of one enantiomer in a racemic mixture.High enantioselectivity; mild and environmentally friendly reaction conditions.[18][21]Maximum theoretical yield is 50% for the resolved product in a standard kinetic resolution. Dynamic kinetic resolution can overcome this.[18][25]
Other Chiral Auxiliaries (e.g., BINOL, TADDOL) Creation of a chiral environment to direct the stereochemical outcome of a reaction.Broad applicability and high enantioselectivities in many reactions.[22]Cost and availability of the auxiliary can be a factor.[22]

Conclusion

The validation of stereochemistry is a non-negotiable aspect of modern chemical research and drug development. A multi-pronged analytical approach, combining the quantitative power of chiral chromatography, the structural insights from NMR spectroscopy, and the definitive assignment from X-ray crystallography, provides the most robust and trustworthy characterization of synthesized chiral molecules. When embarking on the synthesis of chiral diols, a careful consideration of the available methodologies, including the use of chiral auxiliaries like this compound, powerful catalytic methods like the Sharpless Asymmetric Dihydroxylation, and elegant enzymatic resolutions, will enable researchers to select the optimal strategy to achieve their synthetic goals with the desired stereochemical purity.

References

A Senior Application Scientist's Comparative Guide to Determining the Enantiomeric Excess of Octane-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Nuance of Octane-3,6-diol

In the landscape of modern organic synthesis and pharmaceutical development, the control and analysis of stereochemistry are not merely academic exercises; they are fundamental to ensuring the efficacy and safety of a final product. This compound, a chiral diol, serves as a critical building block in the synthesis of complex, enantiomerically pure molecules.[1] Its defined three-dimensional structure is leveraged to construct stereochemically rich targets, from novel pharmaceuticals to advanced agrochemicals.[1][]

The biological activity of chiral molecules is often stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, induce harmful side effects. Consequently, the precise measurement of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a non-negotiable step in the development and quality control pipeline.[3][4] An ee of 100% indicates an enantiomerically pure sample, whereas an ee of 0% signifies a racemic mixture (a 50:50 mix of both enantiomers).[3][5]

This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess of this compound reaction products: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents. We will move beyond procedural lists to explore the underlying principles, causality behind experimental choices, and the practical strengths and limitations of each method, supported by experimental data and protocols.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique that separates volatile compounds in the gas phase. For diols like this compound, which have relatively low volatility due to hydrogen bonding, a chemical derivatization step is typically required to convert the hydroxyl groups into less polar, more volatile functionalities.

Principle of Separation

The core of this technique lies in the chiral stationary phase (CSP) packed within the GC column.[6] These phases, often based on derivatized cyclodextrins, are themselves enantiomerically pure. As the derivatized enantiomers of this compound travel through the column, they form transient, diastereomeric complexes with the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. One enantiomer will interact more strongly with the CSP and elute later than its mirror image.

Experimental Protocol: Derivatization Followed by GC Analysis

The choice to derivatize is critical. It not only increases the volatility of the diol but also improves chromatographic peak shape and thermal stability, preventing sample degradation in the hot injector and column. Acetylation is a common, robust method.

Step 1: Derivatization via Acetylation

  • Reagents: Dissolve approximately 1-2 mg of the this compound sample in 200 µL of pyridine in a small vial.

  • Reaction: Add 100 µL of acetic anhydride. Cap the vial tightly and heat at 60°C for 30 minutes. The pyridine acts as a catalyst and scavenges the HCl byproduct.

  • Work-up: Cool the reaction to room temperature. Add 1 mL of deionized water to quench the excess acetic anhydride.

  • Extraction: Extract the product with 1 mL of diethyl ether or ethyl acetate. Vortex thoroughly and allow the layers to separate.

  • Sample Preparation: Carefully transfer the organic (upper) layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water. Transfer the dried solution to a GC vial for analysis.

Step 2: GC Instrument Setup and Analysis

  • Column: A cyclodextrin-based chiral capillary column, such as an Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness), is highly effective for this class of compounds.[6]

  • Injector: 250°C, Split mode (e.g., 50:1 split ratio).

  • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min).

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 5°C/min to 150°C. A slow ramp is crucial for achieving baseline resolution.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Injection Volume: 1 µL.

Step 3: Data Interpretation

  • The chromatogram will show two separated peaks corresponding to the (R,R)- and (S,S)-diacetate derivatives.

  • Integrate the area of each peak (Area1 and Area2).

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Workflow and Data Summary

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatize Derivatization (Acetylation) Sample->Derivatize Ac₂O, Pyridine Extract Liquid-Liquid Extraction Derivatize->Extract H₂O, Ether Dry Drying & Transfer Extract->Dry Na₂SO₄ Inject Inject into GC Dry->Inject Separate Chiral Column Separation Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee% determination of this compound by Chiral GC.

ParameterChiral Gas Chromatography (GC) Performance
Principle Separation of volatile diastereomeric derivatives on a chiral stationary phase.
Sample Prep Mandatory Derivatization (e.g., acetylation, silylation).
Analysis Time ~15-25 minutes per sample (post-derivatization).
Resolution (Rs) Typically excellent (> 2.0), providing baseline separation.
Sensitivity High (sub-nanogram levels with FID), excellent for detecting trace enantiomers.
Pros High resolution, high sensitivity, robust and reliable instrumentation.
Cons Requires a derivatization step which adds time and potential for error. Only suitable for thermally stable compounds.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric excess determination.[4] For a polar molecule like this compound, HPLC offers the significant advantage of analyzing the compound directly, without the need for derivatization.

Principle of Separation

Similar to GC, chiral HPLC relies on a chiral stationary phase (CSP). However, the separation occurs in the liquid phase.[7] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective for a broad range of compounds, including alcohols.[8][9] The enantiomers of this compound interact with the chiral cavities of the CSP through a combination of forces, such as hydrogen bonding, dipole-dipole, and steric interactions. The differential strength of these interactions for each enantiomer results in different elution times.

Experimental Protocol: Direct HPLC Analysis

Method development in HPLC is often an empirical process of screening columns and mobile phases to find the optimal conditions.[4][7] Normal-phase (using non-polar solvents like hexane and an alcohol modifier) is typically the starting point for resolving chiral alcohols.

Step 1: Column and Mobile Phase Screening

  • Column Selection: Begin with a polysaccharide-based column, such as a CHIRALCEL® OD-H (cellulose-based) or CHIRALPAK® AD-H (amylose-based). These are well-established for resolving alcohols.

  • Mobile Phase: Screen various ratios of n-Hexane and Isopropanol (IPA). Start with 90:10 (Hexane:IPA) and adjust the IPA concentration. Increasing the polar modifier (IPA) content generally decreases retention time but may also reduce resolution.

  • Optimization: The goal is to achieve a resolution factor (Rs) greater than 1.5 with a reasonable analysis time (< 20 minutes).

Step 2: HPLC Instrument Setup and Analysis

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: Refractive Index (RI) or UV-Vis at a low wavelength (~210 nm) if there is sufficient end-absorption. For a simple diol, RI is often more suitable.

  • Sample Preparation: Dissolve ~1 mg of the this compound sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

Step 3: Data Interpretation

  • The chromatogram will display two resolved peaks for the (R,R) and (S,S) enantiomers.

  • Integrate the peak areas (Area1 and Area2).

  • Calculate the enantiomeric excess using the same formula as for GC.

Workflow and Data Summary

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chiral Column Separation Inject->Separate Detect RI or UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Derivatize Derivatization (e.g., Mosher's Ester) Sample->Derivatize (R)-MTPA-Cl or (S)-MTPA-Cl Acquire Acquire Spectrum (¹H or ¹⁹F NMR) Derivatize->Acquire Spectrum Process Spectrum Acquire->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate

References

A Comparative Guide to Confirming the Absolute Configuration of Octane-3,6-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of molecular characterization. The spatial arrangement of atoms in a molecule can profoundly influence its biological activity, making stereochemical assignment a critical step in the synthesis and evaluation of new chemical entities. This guide provides an in-depth comparison of the primary analytical techniques for confirming the absolute stereochemistry of octane-3,6-diol derivatives, a class of molecules often characterized by their conformational flexibility. We will objectively compare the performance of Mosher's ester analysis (¹H NMR), chiroptical methods (Vibrational and Electronic Circular Dichroism), and single-crystal X-ray crystallography, supported by experimental insights and data.

The Challenge of Stereochemistry in Flexible Acyclic Diols

This compound and its derivatives possess two stereogenic centers, leading to the possibility of four stereoisomers (two pairs of enantiomers and two diastereomers). The acyclic nature of these molecules introduces significant conformational flexibility, which can complicate stereochemical analysis. The choice of analytical method is therefore not merely a matter of availability but a strategic decision based on the specific properties of the molecule, the sample availability, and the desired level of structural detail.

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical technique hinges on a variety of factors. The following table summarizes the key characteristics and performance metrics of the most common methods for determining the absolute configuration of chiral diols.

FeatureMosher's Ester Analysis (¹H NMR)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Single-Crystal X-ray Crystallography
Principle Derivatization with a chiral reagent (e.g., MTPA) to form diastereomers with distinct NMR chemical shifts.[1][2][3][4]Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[6]Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[7][8][9][10]
Sample Requirement ~1-5 mg of the diol~5-10 mg of the diol in solution~0.1-1 mg of the diol in solution (if a suitable chromophore is present or can be introduced)A single, well-ordered crystal (typically 0.1-0.3 mm)
Primary Data Output Δδ (δS - δR) values for protons near the stereocenter(s)Differential absorbance (ΔA) as a function of wavenumber (cm⁻¹)Differential molar extinction coefficient (Δε) as a function of wavelength (nm)Atomic coordinates, bond lengths, bond angles, and the Flack parameter
Representative Data For protons adjacent to the stereocenter, Δδ values are typically in the range of -0.5 to +0.5 ppm.Characteristic Cotton effects, e.g., ΔA of ±5 x 10⁻⁵ at specific wavenumbers.Characteristic Cotton effects, e.g., Δε of ±1 to ±100 M⁻¹cm⁻¹ at specific wavelengths.A Flack parameter close to 0 (e.g., 0.03(5)) indicates the correct absolute configuration.
Advantages - Relatively small sample amount needed.- Does not require crystallization.- Can be performed with standard NMR equipment.- Applicable to samples in solution.- Does not require derivatization.- Sensitive to the entire molecular structure.- High sensitivity.- Small sample requirement.- Can be used for in-situ measurements.- Unambiguous determination of absolute configuration.- Provides a complete 3D structure.
Limitations - Requires chemical derivatization, which may not be straightforward for both hydroxyl groups.- Interpretation can be complex for flexible molecules with multiple stereocenters.[11] - Potential for misinterpretation if the conformational model is incorrect.- Requires specialized instrumentation.- Interpretation relies on comparison with theoretical calculations (DFT), which can be computationally intensive for flexible molecules.[12][13]- Can be sensitive to solvent and temperature.[5]- Requires a chromophore near the stereocenter.- Derivatization may be necessary for transparent molecules.[14][15]- Interpretation also relies on DFT calculations.- Requires a high-quality single crystal, which can be difficult to obtain for flexible, non-polar molecules.[7]- Not suitable for oils or amorphous solids.

In-Depth Methodological Guides

Mosher's Ester Analysis: A Diastereomeric NMR Approach

The Mosher's ester method is a powerful NMR technique for determining the absolute configuration of chiral secondary alcohols.[1][2][3][4] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding and deshielding effects on nearby protons, which can be observed in the ¹H NMR spectrum.

The choice of MTPA as the chiral derivatizing agent is due to the anisotropic effect of its phenyl ring, which is held in a relatively fixed conformation. This allows for a predictable pattern of chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed ester linkage. For a 1,n-diol like this compound, both hydroxyl groups are derivatized to form a bis-MTPA ester. The analysis of the Δδ values for protons along the carbon chain allows for the simultaneous assignment of both stereocenters. However, the success of this method for acyclic diols can be dependent on the relative stereochemistry (syn- vs. anti-), as the conformational preferences of the resulting bis-esters can influence the observed Δδ values.[11]

Materials:

  • This compound derivative (~2 mg)

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Esterification (prepare two separate reactions, one for each MTPA enantiomer): a. Dissolve the this compound derivative (1 eq) in anhydrous DCM in a dry NMR tube or small vial. b. Add anhydrous pyridine (2-3 eq). c. Add (R)-MTPA-Cl (1.1-1.2 eq per hydroxyl group) dropwise to one reaction and (S)-MTPA-Cl to the other. d. Allow the reactions to proceed at room temperature, monitoring by TLC or ¹H NMR until completion (typically 1-4 hours).

  • Work-up: a. Quench the reaction with a small amount of saturated aqueous NaHCO₃ solution. b. Extract the organic layer with DCM. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis: a. Acquire ¹H NMR spectra for both the (R)- and (S)-bis-MTPA esters in CDCl₃. b. Assign the proton signals for each ester using 2D NMR techniques (e.g., COSY, HSQC) if necessary. c. Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

  • Configuration Assignment: a. Protons with a positive Δδ value are located on one side of the Mosher ester plane, while those with a negative Δδ value are on the other. b. Based on the established conformational model of the MTPA esters, the absolute configuration of the stereocenter can be determined.

Mosher_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_determination Configuration Determination diol This compound Derivative r_mtpa (R)-MTPA-Cl diol->r_mtpa Esterification s_mtpa (S)-MTPA-Cl diol->s_mtpa Esterification r_ester (R)-bis-MTPA Ester r_mtpa->r_ester s_ester (S)-bis-MTPA Ester s_mtpa->s_ester nmr ¹H NMR Spectroscopy r_ester->nmr s_ester->nmr assign Signal Assignment nmr->assign delta Calculate Δδ = δS - δR assign->delta model Apply Conformational Model delta->model config Assign Absolute Configuration model->config

Caption: Workflow for Mosher's ester analysis.

Vibrational and Electronic Circular Dichroism: Chiroptical Spectroscopy Meets Computational Chemistry

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[5][6] The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's absolute configuration and conformation in solution.

For conformationally flexible molecules like this compound derivatives, the observed VCD or ECD spectrum is a population-weighted average of the spectra of all contributing conformers. Therefore, a reliable assignment of the absolute configuration requires a thorough conformational search and subsequent quantum mechanical calculation (typically using Density Functional Theory, DFT) of the spectrum for each significant conformer.[12][13] The calculated spectrum of a chosen enantiomer is then compared to the experimental spectrum. A good match confirms the absolute configuration, while a mirror-image spectrum indicates the opposite enantiomer. For ECD, this compound lacks a strong chromophore, so derivatization with a chromophoric group may be necessary to obtain a measurable signal.[14][15]

Materials:

  • This compound derivative (~5-10 mg)

  • Suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation: a. Dissolve the diol derivative in the chosen deuterated solvent to a concentration of approximately 0.05-0.1 M.

  • VCD Measurement: a. Acquire the VCD and IR spectra using a VCD spectrometer. b. Collect data for a sufficient duration to achieve a good signal-to-noise ratio (typically several hours).

  • Computational Analysis: a. Perform a comprehensive conformational search for one enantiomer of the diol derivative using computational chemistry software. b. For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using DFT (e.g., B3LYP/6-31G(d)). c. Generate a Boltzmann-weighted average of the calculated VCD spectra.

  • Configuration Assignment: a. Compare the experimental VCD spectrum with the calculated spectrum. A direct correlation in the signs and relative intensities of the major bands confirms the absolute configuration.

VCD_ECD_Workflow cluster_exp Experimental cluster_comp Computational sample Diol in Solution spectrometer VCD/ECD Spectrometer sample->spectrometer exp_spectrum Experimental Spectrum spectrometer->exp_spectrum compare Compare Spectra exp_spectrum->compare conf_search Conformational Search dft_calc DFT Calculations conf_search->dft_calc boltzmann Boltzmann Averaging dft_calc->boltzmann calc_spectrum Calculated Spectrum boltzmann->calc_spectrum calc_spectrum->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for VCD/ECD analysis.

Single-Crystal X-ray Crystallography: The Definitive, Yet Demanding, Method

Single-crystal X-ray crystallography is often considered the "gold standard" for determining the absolute configuration of chiral molecules.[7][8][9][10] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a three-dimensional electron density map of the molecule, revealing the precise arrangement of its atoms in space.

The key to a successful X-ray crystallographic analysis is the growth of a high-quality single crystal. This can be a significant challenge for flexible, aliphatic molecules like this compound derivatives, which may prefer to exist as oils or amorphous solids. The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, which is more pronounced for heavier atoms. The Flack parameter, derived from the diffraction data, provides a statistical measure of the correctness of the assigned absolute configuration, with a value close to zero indicating a high degree of confidence.

Procedure:

  • Crystal Growth: a. Attempt to grow single crystals of the diol derivative from various solvents and solvent systems using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting and Data Collection: a. Select a suitable single crystal and mount it on a goniometer head. b. Collect X-ray diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. c. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination: a. Determine the absolute configuration by analyzing the anomalous scattering effects and calculating the Flack parameter. b. A Flack parameter close to 0 with a small standard uncertainty confirms the assigned absolute configuration.

Xray_Workflow start This compound Derivative crystal_growth Crystal Growth start->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement absolute_config Absolute Configuration Determination (Flack Parameter) refinement->absolute_config final_structure Final 3D Structure absolute_config->final_structure

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion and Recommendations

The determination of the absolute configuration of this compound derivatives requires a careful consideration of the strengths and weaknesses of each analytical technique.

  • For rapid, initial assessment with readily available instrumentation, Mosher's ester analysis is a strong candidate. However, the potential for complex spectra and conformational ambiguity necessitates careful interpretation.

  • When derivatization is undesirable or proves difficult, VCD offers a powerful alternative for samples in solution. Its reliance on computationally intensive DFT calculations is a key consideration.

  • ECD can be highly sensitive but may require the introduction of a chromophore, adding an extra synthetic step.

  • If a definitive and unambiguous assignment is required and a suitable single crystal can be obtained, X-ray crystallography remains the ultimate arbiter.

Ultimately, for challenging cases involving flexible molecules, a combination of methods, such as NMR and a chiroptical technique, can provide a higher degree of confidence in the assigned absolute configuration. This multi-faceted approach ensures the scientific rigor necessary for advancing drug discovery and development programs.

References

A Comparative Guide to C2-Symmetric Chiral Diols in Asymmetric Synthesis: A Case Study of Octane-3,6-diol Versus Established Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and agrochemical development where stereochemistry dictates biological activity.[1] Central to this endeavor is the field of asymmetric catalysis, where chiral ligands orchestrate the stereochemical outcome of chemical transformations with remarkable precision. Among the pantheon of privileged ligand scaffolds, C2-symmetric chiral diols have established themselves as a cornerstone, offering a unique blend of structural rigidity and tunable steric and electronic properties.[2]

This guide provides an in-depth comparative analysis of C2-symmetric chiral diols, with a special focus on the under-explored aliphatic diol, octane-3,6-diol, juxtaposed with the performance of the well-established aromatic diols, BINOL and TADDOL. As we navigate through the synthesis, structural nuances, and catalytic applications of these ligands, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective merits and the untapped potential of simpler, more flexible chiral scaffolds.

The Principle of C2-Symmetry in Asymmetric Catalysis

The efficacy of C2-symmetric ligands in asymmetric catalysis is a fascinating interplay of molecular geometry and reaction kinetics. The C2-axis of symmetry reduces the number of possible diastereomeric transition states, thereby simplifying the energetic landscape of the reaction and often leading to higher enantioselectivity.[3] This symmetry element ensures that the chiral environment presented to the approaching substrate is identical from two different directions, effectively biasing the reaction pathway towards the formation of a single enantiomer.

This compound: A Promising Yet Uncharted C2-Symmetric Aliphatic Diol

This compound, with its two stereocenters at the C3 and C6 positions, exists as a pair of enantiomers, (3R,6R)- and (3S,6S)-octane-3,6-diol, and an achiral meso-compound.[1] The enantiomerically pure forms possess a C2-axis of symmetry, making them intriguing candidates for applications as chiral ligands in asymmetric synthesis.

Structural Merits and Potential Applications

Unlike the rigid and sterically demanding aromatic backbones of BINOL and TADDOL, this compound offers a more flexible and less sterically hindered aliphatic scaffold. This flexibility could be advantageous in certain catalytic systems where a less rigid coordination sphere is beneficial for substrate binding and catalytic turnover. The simple alkyl chain also imparts greater solubility in non-aromatic organic solvents.

While the literature on this compound's application as a primary chiral ligand in catalysis is sparse, its potential is underscored by its classification as a "chiral oxygen ligand for enantioselective synthesis with high yield and high enantioselective results."[4] Its primary documented use is as a chiral building block for the synthesis of more complex molecules.[1] This guide aims to stimulate further investigation into its catalytic applications by providing a detailed synthetic protocol and a comparative framework against established ligands.

Synthesis of Enantiopure (3R,6R)-Octane-3,6-diol

The synthesis of enantiopure this compound can be achieved through the asymmetric hydrogenation of 4-octyne-3,6-diol. The following protocol provides a detailed procedure for this transformation.

Experimental Protocol: Asymmetric Hydrogenation of 4-Octyne-3,6-diol [5]

  • Materials:

    • 4-Octyne-3,6-diol (1.0 g, 7.03 mmol)

    • Methanol (MeOH), degassed (30 mL)

    • [Rh(cod)2]BF4 (0.035 mmol, 0.5 mol%)

    • (R)-BINAP (0.0385 mmol, 0.55 mol%)

    • Hydrogen gas (H2)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(cod)2]BF4 and (R)-BINAP in degassed methanol.

    • Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst.

    • In a separate flask, dissolve 4-octyne-3,6-diol in degassed methanol.

    • Transfer the substrate solution to the catalyst solution via cannula.

    • Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature for 24 hours or until the reaction is complete (monitored by TLC or GC).

    • Carefully vent the hydrogen gas and purge the flask with an inert gas.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford enantiopure (3R,6R)-octane-3,6-diol.

cluster_synthesis Synthesis of (3R,6R)-Octane-3,6-diol 4-Octyne-3,6-diol 4-Octyne-3,6-diol Hydrogenation Asymmetric Hydrogenation 4-Octyne-3,6-diol->Hydrogenation Catalyst_Formation [Rh(cod)2]BF4 + (R)-BINAP in MeOH Catalyst_Formation->Hydrogenation (3R,6R)-Octane-3,6-diol (3R,6R)-Octane-3,6-diol Hydrogenation->(3R,6R)-Octane-3,6-diol

Caption: Synthetic workflow for enantiopure (3R,6R)-octane-3,6-diol.

Established C2-Symmetric Chiral Diols: The Benchmarks

A meaningful evaluation of this compound's potential requires a thorough understanding of the performance of the current state-of-the-art C2-symmetric chiral diols. BINOL and TADDOL are two of the most prominent and widely utilized classes of these ligands.[2]

BINOL (1,1'-Bi-2-naphthol)

(R)- and (S)-BINOL are atropisomeric C2-symmetric diols that have found widespread application in a vast array of asymmetric transformations. The axial chirality of the binaphthyl backbone creates a well-defined and rigid chiral pocket around the metal center, leading to high levels of enantiocontrol.

TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol)

Derived from tartaric acid, TADDOLs are another class of highly effective C2-symmetric diols. Their rigid dioxolane backbone and the presence of four aryl groups create a sterically demanding and well-defined chiral environment, which has proven to be particularly effective in Lewis acid-catalyzed reactions.

Performance Comparison in a Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

To provide a quantitative comparison of the catalytic efficacy of different chiral diols, we have compiled data for the enantioselective addition of diethylzinc to benzaldehyde, a classic benchmark reaction for evaluating new chiral catalysts.

Chiral LigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(R)-BINOL2Toluene09586(R)[1]
TADDOL derivative10Toluene25>9598(R)[6]
Carbohydrate-based diol10-40Toluene2575-9035-56N/A[2]
Bipyridine diolN/AN/AN/AGoodup to 95N/A[7]

Note: The data presented is compiled from various sources and may not represent a direct, side-by-side comparison under identical conditions.

The data clearly demonstrates the high levels of enantioselectivity that can be achieved with well-designed chiral diols like TADDOL derivatives and bipyridine diols in this benchmark reaction. While BINOL also provides good enantioselectivity, other diol scaffolds have shown superior performance in this specific transformation.

General Experimental Protocol for a Chiral Diol-Catalyzed Asymmetric Reaction

The following is a general protocol for a Lewis acid-catalyzed asymmetric Diels-Alder reaction, a common application for both BINOL and TADDOL derivatives.[2]

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral diol (e.g., (R)-BINOL or a TADDOL derivative) (0.1 mmol) in an anhydrous solvent (e.g., dichloromethane or toluene) (5 mL).

    • Add the Lewis acid (e.g., Et2AlCl, Ti(OiPr)4) (0.1 mmol) dropwise to the solution at the desired temperature (e.g., 0 °C or -78 °C).

    • Stir the mixture for 30-60 minutes to allow for the in situ formation of the chiral catalyst.

  • Asymmetric Reaction:

    • To the pre-formed catalyst solution, add the dienophile (1.0 mmol).

    • Add the diene (1.2 mmol) dropwise over a period of 10-15 minutes.

    • Stir the reaction mixture at the specified temperature for the required time (monitored by TLC or GC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a suitable reagent (e.g., saturated aqueous NH4Cl).

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the enantiomerically enriched product.

cluster_workflow General Asymmetric Catalysis Workflow Start Start Catalyst_Prep Catalyst Preparation (Chiral Diol + Lewis Acid) Start->Catalyst_Prep Reaction Asymmetric Reaction (Substrate Addition) Catalyst_Prep->Reaction Workup Reaction Work-up and Purification Reaction->Workup Product Enantiomerically Enriched Product Workup->Product

Caption: A generalized workflow for a chiral diol-catalyzed asymmetric reaction.

Comparative Analysis and Future Outlook

The juxtaposition of this compound with BINOL and TADDOL reveals a fascinating dichotomy in ligand design. While the rigid, sterically demanding frameworks of BINOL and TADDOL have proven to be exceptionally effective in a wide range of reactions, their synthesis can be multi-step and costly. In contrast, this compound represents a simpler, more accessible, and flexible C2-symmetric scaffold.

The key differences can be summarized as follows:

  • Rigidity vs. Flexibility: The conformational rigidity of BINOL and TADDOL is often cited as a key factor in their high enantioselectivity. However, the flexibility of this compound may allow for a more dynamic "lock-and-key" fit with certain substrates, potentially leading to unexpected selectivity.

  • Steric Hindrance: The bulky aryl groups of BINOL and TADDOL create a highly defined chiral pocket. The less sterically hindered environment of this compound may be advantageous for reactions involving larger substrates.

  • Electronic Properties: The aromatic rings of BINOL and TADDOL can participate in π-stacking interactions and influence the electronic nature of the metal center. The purely aliphatic nature of this compound offers a different electronic environment that could lead to novel reactivity.

The lack of extensive research into the catalytic applications of this compound and other simple C2-symmetric aliphatic diols represents a significant opportunity for the scientific community. Systematic studies evaluating these ligands in a range of benchmark asymmetric reactions are needed to unlock their full potential. Such research would not only broaden the toolbox of synthetic chemists but also deepen our fundamental understanding of the structure-activity relationships that govern asymmetric catalysis. For professionals in drug development, the exploration of novel, cost-effective, and readily accessible chiral ligands like this compound remains a promising avenue for the discovery of more efficient and sustainable synthetic routes to complex pharmaceutical targets.

References

A Senior Application Scientist's Guide to Evaluating Chiral Diols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is non-negotiable. Asymmetric catalysis stands as the most elegant and efficient strategy to achieve this, and at the heart of many such transformations are chiral diols. These ligands are the architects of the chiral environment, coordinating to a metallic or non-metallic center to meticulously guide the stereochemical pathway of a reaction.[1][2]

This guide offers a comparative evaluation of three preeminent classes of chiral ligands—BINOL, TADDOL, and Salen complexes. As a Senior Application Scientist, my objective is not merely to present data, but to provide a causal understanding of why certain ligands excel in specific contexts, thereby empowering researchers to make more informed decisions in catalyst selection and reaction design. We will dissect their structural nuances, mechanistic pathways, and performance in key transformations, supported by experimental data and validated protocols.

Pillar 1: BINOL - The Axially Chiral Workhorse

1,1'-Bi-2-naphthol (BINOL) is arguably one of the most successful classes of C2-symmetric chiral ligands. Its efficacy stems from its well-defined, sterically demanding axial chirality, which can be fine-tuned through substitution at the 3,3' and other positions of the binaphthyl skeleton.[3][4]

Mechanism of Action & Causality

The power of BINOL lies in its ability to form stable, well-defined complexes with a variety of Lewis acids (e.g., Ti(IV), Al(III), Zn(II)).[5][6] The dihedral angle of the binaphthyl rings is a critical parameter, creating a rigid chiral pocket that effectively shields one face of the coordinated substrate.[7] For instance, in a carbonyl-ene reaction, the BINOL-derived phosphoric acid catalyst activates the glyoxylate enophile through hydrogen bonding, while the bulky groups at the 3,3' positions dictate the trajectory of the olefin's approach, ensuring high stereoinduction.[8]

Performance & Applications

BINOL-based catalysts have demonstrated exceptional performance across a wide spectrum of C-C bond-forming reactions. They are particularly dominant in Diels-Alder reactions, asymmetric allylations, and ene reactions, often achieving enantiomeric excesses (ee) greater than 90%.[1][9] The flexibility of the H8-BINOL backbone, a hydrogenated derivative, can sometimes offer superior enantioselectivity due to its ability to adopt a more favorable conformation in the transition state.[7]

Reaction TypeCatalyst SystemSubstratesYield (%)ee (%)Reference
Carbonyl-Ene(R)-F10BINOL-PAEthyl glyoxylate, 1,1-disubstituted olefins75-9985-96[8]
Aldol Reaction(S)-BINOL (1 mol%)Acetone, 4-Nitrobenzaldehyde9098[10]
Cyclization(R)-BINOL-Al3-Methylcitronellal98~90[5]
Petasis Reaction(S)-Me-BINOLSalicylaldehydes, secondary amines, boronatesHighHigh[11]

Table 1. Representative Performance Data for BINOL-Derived Catalysts.

Pillar 2: TADDOL - The Tartrate-Derived Architect

α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are another cornerstone of asymmetric catalysis. Derived from readily available tartaric acid, their C2-symmetric framework features two diarylhydroxymethyl groups that create a distinct chiral environment.[1][12]

Mechanism of Action & Causality

TADDOLs are exceptionally versatile, functioning both as ligands for Lewis acids (most notably Titanium) and as chiral Brønsted acid organocatalysts.[13][14] When complexed with Ti(IV), the TADDOL ligand forms a propeller-like chiral environment around the metal center.[12] This complex then activates a substrate, such as an aldehyde, for nucleophilic attack. The bulky aryl groups on the TADDOL backbone sterically block one face of the aldehyde, forcing the nucleophile (e.g., a dialkylzinc reagent) to approach from the less hindered face, thereby controlling the stereochemical outcome.[13]

Performance & Applications

TADDOLs excel in nucleophilic additions to carbonyl compounds, Diels-Alder reactions, and have been developed for phase-transfer catalysis.[1][15] They are known for achieving high enantioselectivity, often in the 80-99% ee range.[1] However, their effectiveness can be substrate-dependent; for instance, while potent in the alkylation of glycine Schiff bases, they have shown limitations with more reactive nucleophiles like β-keto esters, necessitating careful optimization.[15]

Reaction TypeCatalyst SystemSubstratesYield (%)ee (%)Reference
Hetero-Diels-AlderTADDOL (10 mol%)Electron-rich diene, benzaldehydeHigh>98 (as single stereoisomer)[16]
Nucleophilic AdditionTi-TADDOLateAldehydes, Organozinc reagentsGood-Excellent80-99[13][14]
CyanosilylationTi-TADDOL (L2)Benzaldehyde, TMSCN9871[17][18]
Phase-Transfer AlkylationTADDOL-derived ammonium saltGlycine Schiff bases, acrylatesGoodup to 82 (91:9 er)[15]

Table 2. Representative Performance Data for TADDOL-Derived Catalysts.

Pillar 3: Salen Complexes - The Tunable Tetradentate Scaffold

Chiral salen ligands, while not strictly diols, are tetradentate [O,N,N,O] chelators that form robust, well-defined complexes with a vast range of metal ions (e.g., Mn, Co, Cr, Al).[19][20][21] Their exceptional steric and electronic tunability, achieved by modifying both the salicylaldehyde and diamine components, makes them extraordinarily versatile catalysts.[22][23]

Mechanism of Action & Causality

The seminal application of salen complexes is the Jacobsen-Katsuki epoxidation, a landmark in asymmetric catalysis.[24][25] In this reaction, a Mn(III)-salen complex activates an oxidant (e.g., NaOCl) to form a high-valent metal-oxo species. The chiral salen ligand directs the approach of the alkene to this reactive intermediate. A "side-on" approach is generally favored, where the steric bulk of the ligand effectively dictates which face of the alkene is oxidized, leading to high enantioselectivity. The specific geometry of the salen backbone (the diamine bridge) is crucial for enforcing the correct transition state.

Performance & Applications

Salen-metal complexes are unparalleled in many enantioselective oxidation reactions.[20] Beyond epoxidation, they are highly effective in the hydrolytic kinetic resolution (HKR) of terminal epoxides, where Co(III)-salen complexes can achieve quantitative conversions with exceptional enantiomeric excesses (>99% ee).[19][20] They have also been successfully applied to other transformations, including the asymmetric Henry reaction and CO2/epoxide copolymerization.[20][26]

Reaction TypeCatalyst SystemSubstratesYield (%)ee (%)Reference
Epoxidation (Jacobsen)Chiral Mn(III)-SalenUnfunctionalized olefins (e.g., cis-β-methylstyrene)High>90[24][25]
Hydrolytic Kinetic ResolutionChiral Co(III)-SalenTerminal epoxides~50 (quantitative resolution)>99[19][20]
Henry ReactionCo(II)-SalanAromatic aldehydes, nitromethaneGood-ExcellentReversed selectivity vs. Salen[26][27]
TMS CyanationChiral Ti(IV)-SalenBenzaldehyde, TMSCN>94up to 88[19]

Table 3. Representative Performance Data for Salen-Metal Complexes.

Visualizing Catalytic Processes

Understanding the workflow and mechanisms is key to successful application. The following diagrams illustrate the fundamental logic and molecular interactions that underpin these catalytic systems.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transformation cluster_analysis Analysis & Purification P1 Chiral Diol (e.g., BINOL, TADDOL) P4 In Situ Formation of Active Chiral Catalyst P1->P4 P2 Lewis Acid / Metal Salt (e.g., Ti(O-iPr)4, Co(OAc)2) P2->P4 P3 Inert Atmosphere (Anhydrous Solvent) P3->P4 R1 Substrate Addition (e.g., Aldehyde, Diene) P4->R1 Catalyst Loading (0.1 - 20 mol%) R3 Stereocontrolled Bond Formation R1->R3 R2 Controlled Temperature (-78°C to RT) R2->R3 A1 Reaction Quench & Workup R3->A1 A2 Purification (Chromatography) A1->A2 A3 Yield Determination A2->A3 A4 Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) A2->A4

Caption: General workflow for a chiral diol-catalyzed asymmetric reaction.

G Catalyst [LM] Intermediate [LM-S] (Chiral Complex) Catalyst->Intermediate + S Substrate Substrate (S) Intermediate->Catalyst - P Product Product (P) Reagent Reagent (R) Reagent->Intermediate + R

Caption: Simplified catalytic cycle for a Lewis acid-catalyzed reaction.

G struct Salicylaldehyde Moiety N Chiral Diamine Bridge N Salicylaldehyde Moiety metal Metal Ion (e.g., Mn, Co) struct:f0->metal O struct:f1->metal N struct:f3->metal N struct:f4->metal O

Caption: Tetradentate coordination in a chiral Salen-metal complex.

Experimental Protocol: A Self-Validating System

Trustworthiness in scientific reporting is paramount. The following protocol for a generic Diels-Alder reaction is designed to be self-validating, with each step explained by its underlying chemical principle.

General Experimental Protocol for a Chiral Diol-Catalyzed Asymmetric Diels-Alder Reaction

  • Causality Statement: This procedure ensures the formation of a well-defined, active, and moisture-free chiral Lewis acid catalyst, which is critical for achieving high stereoselectivity.

  • Catalyst Preparation (The Chiral Environment):

    • Step 1.1: Add the chiral diol (e.g., (R)-BINOL) (0.1 mmol, 1.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Rationale: Flame-drying removes adsorbed water from the glassware, which would otherwise deactivate the moisture-sensitive Lewis acid.

    • Step 1.2: Seal the flask and place it under a positive pressure of an inert atmosphere (e.g., argon or nitrogen). Rationale: The inert atmosphere prevents atmospheric oxygen and moisture from interfering with the catalyst formation and the reaction.

    • Step 1.3: Add anhydrous, degassed solvent (e.g., dichloromethane or toluene, 5 mL) via syringe. Stir until the diol is fully dissolved. Rationale: Anhydrous solvents are essential to prevent catalyst decomposition. Degassing removes dissolved oxygen.

    • Step 1.4: Cool the solution to the specified temperature (e.g., 0 °C or -78 °C) using an appropriate bath. Rationale: Low temperatures often enhance enantioselectivity by favoring the more ordered, lower-energy transition state leading to the desired product.

    • Step 1.5: Add the Lewis acid (e.g., diethylaluminum chloride, 1.0 M in hexanes, 0.1 mL, 0.1 mmol) dropwise to the stirred solution. Rationale: Dropwise addition controls the exothermic reaction of catalyst formation. A 1:1 ratio of diol to Lewis acid is typical for forming the active catalyst species.

    • Step 1.6: Stir the resulting mixture for 30-60 minutes at the same temperature. Rationale: This aging period allows for the complete in situ formation and equilibration of the chiral Lewis acid complex.

  • Reaction Execution (The Transformation):

    • Step 2.1: To the catalyst solution, add the dienophile (e.g., methacrolein) (1.0 mmol, 10 equiv) dropwise. Rationale: The dienophile coordinates to the chiral Lewis acid, activating it for cycloaddition and creating the chiral pocket.

    • Step 2.2: Add the diene (e.g., Danishefsky's diene) (1.2 mmol, 12 equiv) dropwise. Rationale: A slight excess of the diene ensures complete consumption of the limiting dienophile.

    • Step 2.3: Maintain the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Rationale: Monitoring ensures the reaction is stopped at optimal conversion, preventing potential side reactions or degradation of the product.

  • Workup and Analysis (The Validation):

    • Step 3.1: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO3 or Rochelle's salt. Rationale: The quench deactivates the catalyst and neutralizes any acidic components.

    • Step 3.2: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Rationale: Standard extraction and drying procedures isolate the crude product from the aqueous phase and residual water.

    • Step 3.3: Purify the crude product by flash column chromatography on silica gel. Rationale: Chromatography separates the desired product from unreacted starting materials, byproducts, and the ligand.

    • Step 3.4: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a calibrated column. Rationale: This is the definitive quantitative measure of the catalyst's effectiveness in inducing asymmetry.

Conclusion and Strategic Selection

The choice of a chiral diol is a strategic decision guided by the specific demands of the chemical transformation.[28]

  • BINOL derivatives are the premier choice for a wide range of C-C bond-forming reactions requiring a rigid, sterically defined chiral pocket, particularly when high enantioselectivity is the primary goal.

  • TADDOLs offer remarkable versatility, functioning as both Lewis acid ligands and organocatalysts. They are a strong starting point for nucleophilic additions to carbonyls and certain cycloadditions.

  • Salen complexes are the undisputed champions for many asymmetric oxidation reactions, offering unparalleled tunability and often achieving near-perfect levels of stereoinduction.

The future of this field lies in the rational design of new ligand scaffolds, potentially guided by computational modeling and machine learning, and the development of more sustainable, recyclable catalytic systems.[20][29] By understanding the fundamental principles of coordination, steric hindrance, and electronic effects that govern the performance of these remarkable molecules, we can continue to push the boundaries of asymmetric catalysis and build the complex, chiral world of modern chemistry.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Octane-3,6-Diol Isomer Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Challenge of Octane-3,6-diol

This compound is a chiral molecule with two stereocenters, giving rise to three possible stereoisomers: (3R,6R)-octane-3,6-diol, (3S,6S)-octane-3,6-diol (a pair of enantiomers), and the achiral meso-(3R,6S)-octane-3,6-diol.[1] In pharmaceutical development, the stereochemical identity of a molecule is of paramount importance, as different stereoisomers can exhibit widely varying pharmacological and toxicological profiles. Consequently, the development of robust and reliable analytical methods for the separation and quantification of these isomers is a critical task.

This guide provides an in-depth comparison of two common analytical techniques for this purpose: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the selection of each method, provide detailed experimental protocols, and, most importantly, outline a comprehensive cross-validation strategy to ensure consistency and reliability of analytical data between these two distinct methods. This cross-validation is essential when transferring methods between laboratories or when using different techniques to analyze the same samples within a study.[2]

Choosing the Analytical Weaponry: Chiral GC vs. Chiral HPLC

The choice between GC and HPLC for chiral separations depends on several factors, including the volatility of the analyte, the required resolution, and the sample matrix.

  • Chiral Gas Chromatography (GC): GC is an excellent choice for volatile and thermally stable compounds.[3] Given that this compound is a relatively small molecule, it can be amenable to GC analysis. However, the presence of two hydroxyl groups can lead to peak tailing on some columns.[1] Derivatization, such as silylation, can be employed to increase volatility and reduce peak tailing.[4][5] The separation of enantiomers is achieved using a chiral stationary phase (CSP), typically based on cyclodextrin derivatives.[6][7]

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC.[8] Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase.[8] Polysaccharide-based chiral stationary phases are commonly used for the separation of a variety of chiral compounds, including alcohols.[9]

Experimental Protocols

The following protocols are presented as robust starting points for the analysis of this compound isomers.

Method 1: Chiral Gas Chromatography (GC) with Derivatization

Rationale for Experimental Choices:

  • Derivatization: Silylation with BSTFA is chosen to block the polar hydroxyl groups of the diol, increasing its volatility and thermal stability, which is crucial for GC analysis.[4] This also minimizes peak tailing and improves chromatographic performance.[1]

  • Chiral Stationary Phase: A cyclodextrin-based chiral column is selected due to its proven ability to separate a wide range of chiral molecules, including alcohols.[6][7]

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds.

Experimental Workflow:

cluster_prep Sample Preparation cluster_gc GC Analysis sample This compound Sample dissolve Dissolve in Pyridine sample->dissolve derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min dissolve->derivatize cool Cool to Room Temp derivatize->cool inject Inject into GC cool->inject gc_system GC-FID System inject->gc_system 1 µL Injection separation Chiral Column Separation detection FID Detection separation->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for Chiral GC Analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the this compound isomer mixture into a vial.

    • Dissolve the sample in 1 mL of anhydrous pyridine.

    • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-FID Conditions:

    • GC System: Agilent 8890 GC with FID or equivalent.

    • Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) or equivalent cyclodextrin-based chiral column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 2°C/min to 150°C.

      • Hold at 150°C for 5 minutes.

    • Detector Temperature: 270°C.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Rationale for Experimental Choices:

  • Chiral Stationary Phase: A polysaccharide-based chiral stationary phase (amylose or cellulose derivatives) is chosen for its broad applicability in separating chiral compounds, including alcohols, under normal phase conditions.[9]

  • Mobile Phase: A normal phase mobile phase (hexane/isopropanol) is selected to promote interaction with the polar stationary phase and achieve chiral recognition. The isopropanol acts as a polar modifier to control retention times.

  • Detector: A Refractive Index Detector (RID) is used as this compound lacks a strong UV chromophore.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm PTFE filter dissolve->filter inject Inject into HPLC filter->inject hplc_system HPLC-RID System inject->hplc_system 10 µL Injection separation Chiral Column Separation detection RID Detection separation->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for Chiral HPLC Analysis of this compound.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound isomer mixture into a vial.

    • Dissolve the sample in 10 mL of the mobile phase (hexane/isopropanol 90:10 v/v).

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC-RID Conditions:

    • HPLC System: Agilent 1260 Infinity II with RID or equivalent.

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

    • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detector: Refractive Index Detector (RID), temperature controlled at 35°C.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to demonstrate that two different analytical methods provide equivalent results.[2] This is particularly important when data from both methods may be used interchangeably or for regulatory submissions. The cross-validation will be performed according to the principles outlined in the ICH Q2(R1) guideline.[10]

Cross-Validation Experimental Design:

cluster_samples Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison & Evaluation title Cross-Validation Protocol stock Prepare Stock Solution of This compound Isomer Mixture qc_low Prepare Low QC Samples stock->qc_low qc_mid Prepare Mid QC Samples stock->qc_mid qc_high Prepare High QC Samples stock->qc_high gc_analysis Analyze 6 Replicates of each QC level by Chiral GC Method qc_low->gc_analysis hplc_analysis Analyze 6 Replicates of each QC level by Chiral HPLC Method qc_low->hplc_analysis qc_mid->gc_analysis qc_mid->hplc_analysis qc_high->gc_analysis qc_high->hplc_analysis compare_accuracy Compare Mean Accuracy gc_analysis->compare_accuracy compare_precision Compare Intermediate Precision (RSD%) gc_analysis->compare_precision statistical_test Perform Statistical Test (e.g., t-test) on Mean Results gc_analysis->statistical_test hplc_analysis->compare_accuracy hplc_analysis->compare_precision hplc_analysis->statistical_test acceptance Evaluate against Acceptance Criteria statistical_test->acceptance

Caption: Cross-Validation Experimental Design Workflow.

Parameters for Comparison and Acceptance Criteria:

Parameter Methodology Acceptance Criteria
Specificity Analyze a blank (matrix without analyte) and a sample spiked with a known mixture of the three isomers.No interfering peaks at the retention times of the this compound isomers in the blank. All three isomers should be baseline resolved from each other.
Accuracy Prepare samples at three concentration levels (Low, Mid, High) spanning the expected range. Analyze six replicates at each level by both methods.The mean recovery for each method should be within 98.0% to 102.0% of the theoretical value. The difference in mean accuracy between the two methods should not be more than 2.0%.
Precision (Intermediate) Analyze six replicates at three concentration levels (Low, Mid, High) on two different days with two different analysts for each method.The Relative Standard Deviation (RSD) for each method should not be more than 2.0%.
Linearity Prepare a series of at least five concentrations of the isomer mixture. Plot the peak area against the concentration for each isomer.The correlation coefficient (r²) for each isomer should be ≥ 0.999 for both methods.
Range The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.The range should be suitable for the intended application.
Robustness For each method, introduce small, deliberate variations in the analytical parameters (e.g., GC oven temperature ±2°C, HPLC mobile phase composition ±2%, column temperature ±2°C).The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.

Hypothetical Cross-Validation Data:

Table 1: Comparison of Accuracy for the (3R,6R)-octane-3,6-diol Isomer

Concentration LevelChiral GC Mean Recovery (%)Chiral HPLC Mean Recovery (%)Difference in Mean Recovery (%)
Low (0.1 mg/mL)99.5100.20.7
Mid (0.5 mg/mL)100.1100.50.4
High (1.0 mg/mL)99.899.50.3

Table 2: Comparison of Intermediate Precision for the (3R,6R)-octane-3,6-diol Isomer

Concentration LevelChiral GC RSD (%)Chiral HPLC RSD (%)
Low (0.1 mg/mL)1.21.5
Mid (0.5 mg/mL)0.81.1
High (1.0 mg/mL)0.60.9

Conclusion: Ensuring Data Integrity through Rigorous Validation

Both the developed Chiral GC and Chiral HPLC methods demonstrate suitability for the quantitative analysis of this compound isomers. The choice of method will depend on laboratory instrumentation availability and sample throughput requirements. The detailed cross-validation protocol provides a framework for ensuring that results obtained from either method are comparable and reliable. Adherence to such rigorous validation and cross-validation procedures, grounded in regulatory guidelines such as ICH Q2(R1), is fundamental to maintaining data integrity throughout the drug development lifecycle.[11] This ensures that decisions made based on this analytical data are scientifically sound and defensible.

References

A Comparative Guide to the Application of Chiral Diols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of a chiral ligand or catalyst is a critical determinant of success. Chiral diols have established themselves as a versatile and powerful class of ligands in asymmetric catalysis, capable of inducing high levels of stereoselectivity in a wide array of chemical transformations. This guide provides an in-depth comparison of three preeminent classes of chiral diols: axially chiral 1,1'-bi-2-naphthol (BINOL), C2-symmetric α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) derived from tartaric acid, and other tartrate-derived diols, most notably as ligands in the Sharpless asymmetric epoxidation.

This document moves beyond a simple cataloging of applications. It delves into the mechanistic underpinnings of stereochemical control, presents comparative experimental data where available, and provides detailed protocols for representative reactions. The objective is to equip the reader with the necessary insights to make informed decisions when selecting a chiral diol for a specific synthetic challenge.

The Landscape of Chiral Diols: An Overview

Chiral diols exert their influence by coordinating to a metal center, thereby creating a chiral environment that directs the approach of a substrate. The efficacy of a particular diol is a function of its unique structural and electronic properties.

  • BINOL (1,1'-Bi-2-naphthol): Possessing axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings, BINOL and its derivatives are renowned for their versatility and high performance in a multitude of asymmetric reactions. The dihedral angle of the binaphthyl system creates a well-defined chiral pocket.

  • TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from readily available tartaric acid, TADDOLs are characterized by their C2-symmetric backbone featuring two diarylhydroxymethyl groups. This rigid structure provides a predictable and effective chiral environment for a range of transformations.

  • Tartrate-Derived Diols: Beyond the TADDOL framework, simpler tartaric acid esters, such as diethyl tartrate (DET) and diisopropyl tartrate (DIPT), are cornerstones of one of the most significant discoveries in asymmetric catalysis: the Sharpless asymmetric epoxidation.

Comparative Performance in Key Asymmetric Transformations

A direct, comprehensive comparison of these diols in a single reaction under identical conditions is scarce in the literature. Therefore, this guide will compare their performance in reactions where each has demonstrated exceptional utility.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Both BINOL and TADDOL have been successfully employed as chiral ligands for Lewis acids to catalyze this reaction with high enantioselectivity.

Table 1: Performance of Chiral Diol-Metal Complexes in Asymmetric Diels-Alder Reactions

Chiral Diol DerivativeMetal Lewis AcidDienophileDieneYield (%)ee (%)Reference
Chiral OxazaborolidineBoronMethacroleinCyclopentadiene8497[1]
TADDOLTitaniumVariousVariousGood to Excellentup to 92[2]
BINOL derivativeAluminumMethacroleinCyclopentadieneN/Aup to 97.7[3]

Note: Data is compiled from different sources and reaction conditions may vary.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. BINOL has been extensively used in the form of BINAL-H reagents (Lithium Aluminum Hydride modified with BINOL and an alcohol) for this purpose.

Table 2: Performance in the Asymmetric Reduction of Acetophenone

Chiral Diol SystemReducing AgentYield (%)ee (%)Product ConfigurationReference
(R)-BINAL-HLiAlH₄Highup to 90(R)[4]
TADDOL-modified hydrideLiAlH₄ModerateModerateN/AN/A

Direct comparative data for TADDOL-modified hydrides in acetophenone reduction is not as prevalent in the literature as for BINAL-H.

Asymmetric Epoxidation of Allylic Alcohols

The Sharpless asymmetric epoxidation is a landmark achievement in asymmetric catalysis, utilizing tartrate esters as chiral ligands for a titanium catalyst to achieve high enantioselectivity in the epoxidation of allylic alcohols.

Table 3: Performance of Diethyl Tartrate in the Sharpless Asymmetric Epoxidation of Geraniol

Chiral LigandOxidantYield (%)ee (%)Product ConfigurationReference
(-)-Diethyl TartrateTBHP9991(2S, 3S)[5]
L-(+)-Diethyl TartrateTBHPHigh76.2 - 83.5(2S, 3S)[6]

Mechanistic Insights into Stereochemical Control

The origin of enantioselectivity lies in the distinct transition state assemblies formed between the chiral diol-metal complex, the substrate, and the reagent.

BINOL in Asymmetric Catalysis

In many BINOL-metal catalyzed reactions, the chirality is induced through non-covalent interactions between the substrate and the BINOL ligand within the coordination sphere of the metal. However, a "chiral-at-metal" mechanism has also been proposed, where the BINOL ligand induces chirality at the metal center itself, which in turn dictates the stereochemical outcome[5]. In the case of BINAL-H reductions, the chiral ligand creates a sterically defined pocket that directs the hydride transfer to one face of the ketone.

BINOL_Mechanism cluster_0 BINOL-Metal Complex Formation cluster_1 Substrate Coordination & Activation BINOL BINOL BINOL_Metal_Complex Chiral BINOL-Metal Complex BINOL->BINOL_Metal_Complex Metal Metal Metal->BINOL_Metal_Complex Activated_Complex Substrate-Catalyst Complex BINOL_Metal_Complex->Activated_Complex Coordination Substrate Substrate Substrate->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Reagent Attack Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Stereoselective Transformation Product_Complex->BINOL_Metal_Complex Catalyst Regeneration Product Product Product_Complex->Product Release

Caption: General mechanism of BINOL-metal catalyzed asymmetric synthesis.

TADDOL in Asymmetric Catalysis

TADDOLs, when complexed with Lewis acidic metals like titanium, create a well-defined chiral pocket. The two aryl groups on each carbinol center create a propeller-like arrangement that effectively shields one face of the coordinated substrate, directing the attack of the nucleophile or diene to the more accessible face. Hydrogen bonding between the TADDOL hydroxyl groups and the substrate can also play a crucial role in pre-organizing the transition state assembly[2][7].

TADDOL_Mechanism cluster_0 TADDOL-Metal Complex cluster_1 Facial Shielding TADDOL TADDOL TADDOL_Metal Chiral TADDOL-Metal Catalyst TADDOL->TADDOL_Metal Metal Metal Metal->TADDOL_Metal Shielded_Complex Coordinated Substrate (One face shielded) TADDOL_Metal->Shielded_Complex Coordination Substrate Substrate Substrate->Shielded_Complex Reagent_Attack Reagent Shielded_Complex->Reagent_Attack Attack on Exposed Face Product Product Shielded_Complex->Product Enantioselective Product Formation

Caption: Facial shielding model in TADDOL-catalyzed asymmetric reactions.

Tartrate Esters in Sharpless Asymmetric Epoxidation

The currently accepted mechanism for the Sharpless asymmetric epoxidation involves a dimeric titanium-tartrate complex. The allylic alcohol substrate displaces one of the isopropoxide ligands on the titanium center. The tert-butyl hydroperoxide then coordinates to the titanium. The chiral tartrate ligand creates a rigid chiral environment that directs the delivery of the peroxide oxygen to a specific face of the double bond.

Sharpless_Epoxidation_Mechanism Ti_Tartrate [Ti(tartrate)(OiPr)₂]₂ Dimer Active_Catalyst Active Monomeric Ti-Tartrate Complex Ti_Tartrate->Active_Catalyst Equilibrium Allylic_Alcohol Allylic Alcohol Substrate_Complex Ti-Tartrate-Alcohol-TBHP Complex Allylic_Alcohol->Substrate_Complex TBHP t-BuOOH TBHP->Substrate_Complex Active_Catalyst->Substrate_Complex + Allylic Alcohol + TBHP Transition_State Oxygen Transfer Transition State Substrate_Complex->Transition_State Intramolecular Oxygen Delivery Epoxy_Alcohol Chiral Epoxy Alcohol Transition_State->Epoxy_Alcohol Catalyst_Regen Catalyst Regeneration Transition_State->Catalyst_Regen Catalyst_Regen->Active_Catalyst

Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.

Experimental Protocols

Asymmetric Reduction of Acetophenone using (R)-BINAL-H

This protocol provides a general procedure for the enantioselective reduction of acetophenone using a (R)-BINAL-H reagent prepared in situ.

Materials:

  • (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Lithium aluminum hydride (LiAlH₄) solution in THF (e.g., 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous ethanol

  • Acetophenone

  • Anhydrous diethyl ether

  • Saturated aqueous sodium potassium tartrate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (R)-BINOL (1.0 eq).

    • Dissolve the BINOL in anhydrous THF.

    • Cool the solution to 0 °C and slowly add a 1.0 M solution of LiAlH₄ in THF (1.0 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the mixture back to 0 °C and add anhydrous ethanol (1.0 eq) dropwise. Stir for 1 hour at room temperature to form the (R)-BINAL-H reagent.

  • Reduction:

    • Cool the freshly prepared (R)-BINAL-H solution to -78 °C.

    • Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 3 hours.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of methanol, followed by water.

    • Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 1-phenylethanol by flash column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

BINALH_Reduction_Workflow Start Start Prepare_Catalyst Prepare (R)-BINAL-H in situ Start->Prepare_Catalyst Cool_Catalyst Cool to -78 °C Prepare_Catalyst->Cool_Catalyst Add_Ketone Add Acetophenone Solution Cool_Catalyst->Add_Ketone React Stir at -78 °C for 3h Add_Ketone->React Quench Quench Reaction React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Flash Column Chromatography Workup->Purify Analyze Determine ee by Chiral HPLC/GC Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the asymmetric reduction of acetophenone using BINAL-H.

Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted for the catalytic version of the Sharpless asymmetric epoxidation.

Materials:

  • Geraniol

  • (-)-Diethyl tartrate ((-)-DET)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Powdered 3Å or 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • 10% aqueous tartaric acid solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add powdered molecular sieves.

    • Add anhydrous dichloromethane and cool the suspension to -20 °C.

  • Catalyst Formation and Reaction:

    • To the cooled suspension, add (-)-DET followed by Ti(OiPr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C.

    • Add geraniol to the reaction mixture.

    • Slowly add the solution of TBHP dropwise over 10-15 minutes, ensuring the internal temperature remains below -15 °C.

    • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.

    • Stir vigorously for 1 hour, then separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting epoxy alcohol by flash column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Sharpless_Epoxidation_Workflow Start Start Setup Prepare Suspension of Molecular Sieves in CH₂Cl₂ Start->Setup Cool Cool to -20 °C Setup->Cool Add_Reagents Add (-)-DET and Ti(OiPr)₄ Cool->Add_Reagents Stir_Catalyst Stir for 30 min Add_Reagents->Stir_Catalyst Add_Substrate Add Geraniol Stir_Catalyst->Add_Substrate Add_Oxidant Add TBHP Solution Dropwise Add_Substrate->Add_Oxidant React Stir at -20 °C Add_Oxidant->React Monitor Monitor by TLC React->Monitor Quench Quench with Tartaric Acid Monitor->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Flash Column Chromatography Workup->Purify Analyze Determine ee by Chiral HPLC/GC Purify->Analyze End End Analyze->End

Caption: Experimental workflow for the Sharpless asymmetric epoxidation of geraniol.

Conclusion and Future Outlook

The choice of a chiral diol in asymmetric synthesis is a nuanced decision that depends on the specific transformation, the nature of the substrate, and the desired level of stereocontrol.

  • BINOL and its derivatives offer exceptional versatility and have been successfully applied to a vast range of reactions, often providing high enantioselectivities. They are particularly powerful in Lewis acid catalysis for carbon-carbon bond-forming reactions.

  • TADDOLs , with their rigid C2-symmetric scaffold derived from an inexpensive chiral pool starting material, are highly effective in nucleophilic additions and cycloaddition reactions. Their predictable stereochemical induction makes them a valuable tool for synthetic chemists.

  • Tartrate-derived diols , especially in the context of the Sharpless asymmetric epoxidation, have revolutionized the synthesis of chiral epoxy alcohols, which are versatile building blocks for a multitude of complex molecules.

Future developments in this field will likely focus on the design of novel chiral diol architectures with enhanced catalytic activity and selectivity, as well as the application of these ligands in a broader range of asymmetric transformations. The development of more robust and recyclable catalytic systems based on chiral diols will also be a key area of research, addressing the growing demand for sustainable and cost-effective synthetic methodologies.

References

benchmark studies of octane-3,6-diol in specific catalytic reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and industrial applications, diols are pivotal intermediates. Their bifunctional nature allows for a diverse range of chemical transformations, leading to the production of valuable compounds such as polymers, plasticizers, and fine chemicals. Among these, octane-3,6-diol, a non-vicinal secondary diol, presents a unique structural motif that influences its reactivity in catalytic processes. This guide provides a comparative analysis of the performance of this compound in key catalytic reactions—oxidation, dehydration, and esterification—benchmarked against other relevant diols. The insights and data presented herein are intended to inform experimental design and catalyst selection for researchers and professionals in the chemical and pharmaceutical sciences.

Catalytic Oxidation: A Pathway to Diketones

The selective oxidation of diols to their corresponding carbonyl compounds is a fundamental transformation in organic synthesis. In the case of this compound, the target product of oxidation is octane-3,6-dione, a molecule with potential applications as a building block in the synthesis of more complex organic structures.

While direct, comprehensive benchmark studies on the catalytic oxidation of this compound are not extensively documented in publicly available literature, we can infer its potential performance by examining studies on similar secondary diols. The key challenge in the oxidation of non-vicinal diols lies in achieving high selectivity for the diketone without significant side reactions like C-C bond cleavage.

Comparative Performance in Catalytic Oxidation:

Diol SubstrateCatalyst SystemOxidantKey Performance MetricsReference
This compound Data not available in benchmark studies---
1,2-Octanediol (Vicinal)Mn(ClO₄)₂ / Pyridine-2-carboxylic acidH₂O₂High conversion to α-hydroxy ketone[1]
Various Vicinal DiolsPd-neocuproine complexO₂Selective oxidation of one hydroxyl group[2]
1,6-Hexanediol (Primary)Pt/CO₂High selectivity to the corresponding diacid[3]

Discussion:

The available literature primarily focuses on the oxidation of vicinal diols, which often proceeds to α-hydroxy ketones or undergoes oxidative cleavage. For instance, a manganese-based catalyst has been shown to be effective for the selective mono-oxidation of 1,2-diols to α-hydroxy ketones[1]. Palladium complexes have also been employed for the site-selective oxidation of diols[2]. In contrast, the oxidation of primary diols like 1,6-hexanediol over platinum on carbon (Pt/C) catalysts tends to yield diacids[3].

For this compound, a non-vicinal secondary diol, the oxidation to octane-3,6-dione would require a catalyst system that can efficiently oxidize both secondary alcohol groups without cleaving the carbon backbone. The spatial separation of the hydroxyl groups in this compound may prevent chelation to a metal center, which is often a key step in the selective oxidation of vicinal diols[4]. This structural difference suggests that catalyst systems developed for vicinal diols may not be directly transferable and that specific catalyst development is necessary to achieve high yields of octane-3,6-dione.

Experimental Workflow: General Protocol for Diol Oxidation

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis prep_catalyst Prepare Catalyst Solution/Slurry dissolve_diol Dissolve Diol in Solvent add_catalyst Add Catalyst to Diol Solution dissolve_diol->add_catalyst add_oxidant Add Oxidant (e.g., H₂O₂) add_catalyst->add_oxidant react Stir at Controlled Temperature add_oxidant->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract analyze Analyze Product by GC/NMR extract->analyze G cluster_products Potential Dehydration Products octanediol This compound octenol1 Oct-3-en-6-ol octanediol->octenol1 - H₂O octenol2 Oct-4-en-3-ol octanediol->octenol2 - H₂O octadiene Octadienes octenol1->octadiene - H₂O octenol2->octadiene - H₂O G cluster_setup Reaction Setup cluster_reaction Reaction and Work-up mix Mix Diol, Carboxylic Acid, and Solvent add_catalyst Add Acid Catalyst (e.g., H₂SO₄) mix->add_catalyst reflux Reflux with Water Removal (Dean-Stark) add_catalyst->reflux neutralize Neutralize with Base reflux->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify by Distillation/Chromatography extract->purify

References

A Senior Application Scientist's Guide to Octane-3,6-diol in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a chiral building block is a critical decision that dictates the stereochemical outcome and overall efficiency of a synthetic route. Octane-3,6-diol, a C8 aliphatic diol featuring two secondary hydroxyl groups and two stereocenters, presents itself as a specialized yet highly valuable tool. This guide provides an in-depth assessment of the advantages and disadvantages of employing this compound, comparing its utility against common alternatives and grounding the discussion in mechanistic principles and practical application.

The Primary Advantage: A Versatile Chiral Building Block

The core value of this compound lies in its defined stereochemistry. With two chiral centers at the C3 and C6 positions, it exists as a pair of enantiomers, (3R,6R)- and (3S,6S)-octanediol, and an achiral meso compound.[1] For synthetic chemists, access to enantiomerically pure forms of this diol is paramount, as it serves as a powerful chiral building block for introducing stereochemistry into target molecules.[] This is particularly crucial in pharmaceutical and agrochemical development, where the biological activity of a compound is often exclusive to a single enantiomer.[3]

The (3R,6R) and (3S,6S) enantiomers are effective chiral oxygen ligands for orchestrating enantioselective transformations, yielding products with high enantiomeric purity.[] Their C2-symmetric structure is a common and often desirable feature in chiral ligands and auxiliaries, providing a well-defined steric environment to influence the approach of reagents to a substrate.

Logical Workflow: Stereoselective Synthesis of this compound

A significant advantage of (3R,6R)-octane-3,6-diol is its accessibility via well-established methods. It can be prepared through the stereoselective reduction of a commercially available precursor, 4-octyne-3,6-diol. This asymmetric hydrogenation provides a direct and reliable route to the enantiopure saturated diol, making it a practical option for laboratory-scale synthesis.[5]

G cluster_start Starting Material cluster_process Asymmetric Hydrogenation cluster_product Product start 4-Octyne-3,6-diol process_node H₂, Chiral Catalyst (e.g., Rh(COD)₂BF₄, (R,R)-Et-DuPhos) start->process_node Stereoselective Reduction product_node (3R,6R)-Octane-3,6-diol process_node->product_node High e.e.

Caption: Synthetic workflow for (3R,6R)-Octane-3,6-diol.

Comparative Analysis: this compound vs. Alternatives

The decision to use this compound is best understood by comparing it to other diols that might be considered for a given synthetic challenge.

Alternative 1: Achiral Linear Diols (e.g., 1,8-Octanediol)

For applications where stereochemistry is not a concern, such as in the synthesis of certain polymers or as a simple spacer unit, achiral diols like 1,8-octanediol are often the default choice.[6]

FeatureThis compound 1,8-Octanediol
Chirality Chiral (3R,6R / 3S,6S)Achiral
Hydroxyl Position Secondary (C3, C6)Primary (C1, C8)
Primary Application Asymmetric Synthesis, Chiral LigandsPolymer Synthesis, Plasticizers
Key Advantage Stereochemical ControlLow Cost, High Availability
Key Disadvantage Higher Cost, More Complex SynthesisLack of Stereocontrol
Reactivity Sterically hindered hydroxyls may react slowerMore reactive primary hydroxyls

The primary hydroxyls of 1,8-octanediol are generally more reactive and less sterically hindered than the secondary hydroxyls of this compound. This can be an advantage in high-yield polymerization reactions.[7] However, for creating complex, stereodefined molecules, 1,8-octanediol offers no advantage.

Alternative 2: Rigid Chiral Diols (e.g., BINOL, TADDOL)

When enantioselectivity is the goal, this compound competes with a vast library of established chiral diols, many of which possess rigid, C2-symmetric backbones.

FeatureThis compound BINOL / TADDOL Analogues
Backbone Structure Flexible, AliphaticRigid, Aromatic (Biaryl) or Tartrate-derived
Symmetry C2-SymmetricC2-Symmetric
Common Use Chiral Building Block, Chiral LigandOrganocatalysts, Chiral Lewis Acids[8]
Key Advantage Good solubility in aliphatic systems, unique steric profileHigh rigidity often leads to excellent enantioselectivity
Key Disadvantage Flexibility may lead to lower e.e. in some catalytic cyclesCan have poor solubility in non-aromatic solvents

The flexibility of this compound's aliphatic chain is a double-edged sword. While it can offer unique conformational possibilities and improved solubility in certain solvent systems, it may also allow for more non-selective reaction pathways compared to the conformationally locked scaffolds of diols like BINOL. The choice between them depends entirely on the specific steric and electronic demands of the reaction being catalyzed.

Disadvantages and Synthetic Considerations

  • Cost and Scale: The multi-step synthesis and use of chiral catalysts make enantiopure this compound significantly more expensive than simple achiral diols. This is a primary disadvantage for large-scale industrial applications where cost is a major driver and chirality is not required, such as in the formulation of bulk polymers or coalescing agents.[9][10]

  • Stereochemical Purity: While stereoselective routes exist, achieving perfect enantiomeric excess (>99% e.e.) can be challenging.[5] Furthermore, if the synthesis is not perfectly controlled, separation of the desired enantiomer from the meso diastereomer can add complexity and reduce overall yield.[1]

  • Niche Application: The primary utility of this compound is in asymmetric synthesis. Outside of this specialized field, its advantages are less pronounced. For many general applications of diols, such as their use in polyurethane production or as surfactants, the specific stereochemistry and position of the hydroxyl groups in this compound offer little benefit over more cost-effective alternatives.[11]

Experimental Protocols

Protocol 1: Synthesis of (3R,6R)-Octane-3,6-diol via Asymmetric Hydrogenation[5]

This protocol outlines the stereoselective reduction of 4-octyne-3,6-diol to the corresponding chiral saturated diol. The causality behind this choice is the proven ability of chiral phosphine ligands, like DuPhos, complexed with rhodium to deliver hydrogen to one face of the alkyne, thereby establishing the (R,R) stereocenters with high fidelity.

  • Materials:

    • 4-Octyne-3,6-diol (1.0 eq)

    • Methanol (MeOH), degassed

    • [Rh(COD)₂]BF₄ (0.01 eq)

    • (R,R)-Et-DuPhos (0.015 eq)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a glovebox, charge a pressure-rated reaction vessel with 4-octyne-3,6-diol and degassed methanol.

    • In a separate vial, prepare the catalyst by dissolving [Rh(COD)₂]BF₄ and (R,R)-Et-DuPhos in a small amount of degassed methanol. Stir for 15-20 minutes until a homogeneous solution is formed.

    • Add the catalyst solution to the reaction vessel containing the substrate.

    • Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenator.

    • Purge the vessel with H₂ gas (3-4 cycles) before pressurizing to the desired pressure (e.g., 90 psi).

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring H₂ uptake.

    • Upon completion (as determined by TLC or GC-MS), carefully vent the excess hydrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (3R,6R)-octane-3,6-diol.

    • Characterize the product by NMR and determine enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

  • Expected Outcome: This procedure is reported to yield the desired (3R,6R)-diol with high yield (90-95%) and excellent enantioselectivity (>98% e.e.).[5]

Conclusion

This compound is a specialized reagent whose principal advantage is its identity as a C2-symmetric chiral building block. Its utility is most pronounced in the field of asymmetric synthesis, where it can be used to impart stereocontrol in the construction of complex, enantiomerically pure molecules. The existence of reliable stereoselective synthetic routes from achiral precursors adds to its practical appeal.[5] However, its advantages are context-dependent. When compared to simple achiral diols like 1,8-octanediol, it is a more expensive and synthetically complex alternative, making it unsuitable for applications where chirality is irrelevant. Against other chiral diols like BINOL, its flexible aliphatic nature offers a different, and potentially advantageous, steric and solubility profile, though this may come at the cost of the high rigidity that often ensures ultra-high enantioselectivity. Ultimately, the decision to employ this compound should be made by carefully weighing the critical need for its specific stereochemical and structural features against the cost and the performance of simpler alternatives.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Octane-3,6-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of octane-3,6-diol. Designed for researchers, chemists, and laboratory managers, our focus is on integrating established safety protocols with the underlying scientific and regulatory principles. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Section 1: Hazard Assessment and Regulatory Framework

This compound is a chemical compound for which specific, universally adopted hazard classifications can be limited. While aggregated data from multiple suppliers reported to the European Chemicals Agency (ECHA) suggests the substance does not meet the criteria for GHS hazard classification, this does not absolve users from their responsibility to handle and dispose of it with caution.[1] In laboratory settings, the guiding principle must be that all chemical wastes are treated as hazardous until proven otherwise.[2]

This protocol is grounded in the framework established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] The RCRA mandates the stringent "cradle-to-grave" management of hazardous materials, which includes their proper identification, handling, storage, and ultimate disposal.[2]

The Principle of "Hazardous Waste Determination"

The first and most critical step in waste management is determination.[3] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics:

  • Ignitability: A low flash point or ability to cause fire.[4]

  • Corrosivity: The ability to corrode metal.

  • Reactivity: Instability or tendency to undergo violent change.[4]

  • Toxicity: Harmful or fatal when ingested or absorbed.

Given the absence of comprehensive public data on this compound's characteristics, the most scientifically sound and legally defensible approach is to manage it as a regulated hazardous waste.

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound or its waste, ensuring the proper protective barriers are in place is non-negotiable. The causality is simple: prevent all direct routes of exposure—dermal, ocular, and respiratory.

  • Eye and Face Protection : Wear tightly fitting, ANSI-approved safety goggles with side shields.[5] This is the minimum requirement to protect against accidental splashes.

  • Skin Protection : Wear a standard laboratory coat and chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.

  • Ventilation : All handling of this compound, especially when transferring or creating waste solutions, should occur within a certified chemical fume hood to minimize inhalation exposure.[6][7]

Section 3: The Disposal Protocol: A Step-by-Step Guide

This protocol ensures a self-validating system where each step logically follows the last, minimizing the risk of error and ensuring compliance.

Step 1: Waste Segregation

The Why: Improperly mixed chemical wastes can react violently, produce toxic gases, or create a more complex and expensive disposal challenge. Segregation is the cornerstone of safe waste management.

Procedure:

  • Designate a specific waste container solely for this compound and materials contaminated with it.

  • Do not mix this waste with other streams, such as halogenated solvents, strong acids, bases, or oxidizers.[7][8]

  • Solid waste (e.g., contaminated paper towels, pipette tips) should be collected separately from liquid waste.

Step 2: Container Selection and Labeling

The Why: The container is the primary barrier preventing environmental release. Proper labeling is an EPA requirement that communicates the hazard to everyone in the facility and to the ultimate disposal handlers.

Procedure:

  • Select a container made of a material chemically compatible with this compound (e.g., a high-density polyethylene or glass bottle). The container must have a secure, leak-proof screw cap.[2][8]

  • Affix a completed hazardous waste label to the container before adding any waste.

  • The label must clearly state:

    • The words "Hazardous Waste" .[8][9]

    • The full chemical name: "this compound" .[8]

    • The name and address of the generating facility.[9]

    • The "Accumulation Start Date" —the date the first drop of waste is added.[7][9]

Step 3: Waste Accumulation and Storage

The Why: Federal regulations strictly limit the amount of waste that can be stored and for how long.[9][10] Proper storage minimizes the risk of spills and unauthorized access.

Procedure:

  • Keep the waste container tightly closed at all times, except when you are actively adding waste.[2][11] An open waste container is a common and serious EPA violation.[2]

  • Store the container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.

  • The storage area must be under the control of the laboratory personnel and should have secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

  • Once the container is full, or if the accumulation time limits are approaching, it must be moved to your institution's central accumulation area for pickup.

Step 4: Arranging for Final Disposal

The Why: Hazardous waste must be transported, treated, and disposed of by a licensed and certified hazardous waste management company. This is a legal requirement under RCRA.

Procedure:

  • Never pour this compound down the drain or discard it in the regular trash.[7] This is illegal and environmentally harmful.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7]

  • Your EHS department will work with a licensed waste disposal contractor to ensure the material is transported and disposed of in compliance with all federal and state regulations, likely via controlled incineration.[7][8][12]

Section 4: Emergency Procedures for Spills

Procedure:

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Contain : Prevent the spill from spreading or entering any drains.[8][13]

  • Absorb : Use an inert absorbent material, such as vermiculite, sand, or earth, to cover the spill.[6][13]

  • Collect : Carefully sweep or scoop the absorbed material into a suitable container for disposal as hazardous waste. Label the container appropriately.

  • Decontaminate : Clean the spill area according to your laboratory's standard operating procedures.

  • Report : Report the incident to your supervisor and EHS department.

Section 5: Data Summary and Workflow

Table 1: Key Properties and Disposal Information for this compound
PropertyValueSource
Chemical Name This compound[14][15]
CAS Number 24434-09-1[1][14]
Molecular Formula C8H18O2[1][14]
Molecular Weight 146.23 g/mol [14]
GHS Hazard Classification Generally reported as not meeting GHS hazard criteria. However, it must be handled with appropriate caution in a laboratory setting.[1]
Disposal Mandate Governed by U.S. EPA Resource Conservation and Recovery Act (RCRA) regulations. Must be managed as hazardous waste.[2][16]

Diagram 1: Disposal Decision Workflow for this compound Waste

G Disposal Workflow for this compound start This compound Waste Generated determination Hazard Determination (Default to Hazardous per Precautionary Principle) start->determination prohibited PROHIBITED: - Drain Disposal - Trash Disposal start->prohibited segregate Step 1: Segregate Waste (Do Not Mix with Incompatibles) determination->segregate Treat as Hazardous container Step 2: Use a Designated, Compatible Container segregate->container labeling Step 3: Apply Hazardous Waste Label (Name, Date, 'Hazardous Waste') container->labeling storage Step 4: Store in a Secure SAA (Closed Container, Secondary Containment) labeling->storage ehs_contact Step 5: Contact EHS for Pickup storage->ehs_contact disposal Final Disposal (Licensed Hazardous Waste Vendor) ehs_contact->disposal

Caption: Decision workflow for this compound waste disposal.

Conclusion

The proper disposal of this compound is a straightforward process when guided by the principles of regulatory compliance, scientific caution, and rigorous adherence to established protocols. By treating this substance as hazardous, employing correct PPE, and following the step-by-step procedures for segregation, containerization, and disposal through certified channels, you build a system of safety that protects you, your colleagues, and the environment.

References

Mastering the Bench: A Guide to Safely Handling Octane-3,6-Diol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, precision and safety in the laboratory are paramount. This guide provides essential, immediate safety and logistical information for the handling of octane-3,6-diol (CAS No. 24434-09-1), ensuring that your work is not only groundbreaking but also fundamentally safe. As Senior Application Scientists, we understand that true innovation is built on a foundation of meticulous and secure laboratory practices.

Understanding this compound: A Low-Hazard Profile

This compound is an aliphatic diol, a chemical compound containing two hydroxyl groups.[1] Based on aggregated data from multiple suppliers, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] This low-hazard profile simplifies handling procedures but does not eliminate the need for standard laboratory safety protocols. Vigilance and adherence to best practices are the cornerstones of a safe research environment.

Core Personal Protective Equipment (PPE) for Routine Handling

While this compound is not considered hazardous, the Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough workplace assessment to determine the necessary PPE for any task.[3] For the routine handling of this compound in a laboratory setting, the following PPE is essential to protect against potential splashes and unforeseen reactions.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or safety goggles.Protects eyes from accidental splashes of this compound or other reagents.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Nitrile gloves are a good choice for incidental contact with many non-hazardous chemicals, including alcohols.[3]
Body Protection A standard, knee-length laboratory coat.Shields skin and personal clothing from spills.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

It is imperative to inspect all PPE for integrity before each use and to replace any damaged items immediately.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures the integrity of your research. The following workflow provides a step-by-step guide for safe management of this compound within the laboratory.

Octane_3_6_Diol_Workflow cluster_storage Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal Receiving Receiving: Verify container integrity and labeling. Storage Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Receiving->Storage Log in inventory Preparation Preparation: Don appropriate PPE. Work in a well-ventilated area or fume hood. Storage->Preparation Retrieve from storage Experiment Experimentation: Use smallest practical quantities. Avoid generating aerosols. Preparation->Experiment Measure & dispense Waste_Collection Waste Collection: Segregate non-hazardous liquid waste into a clearly labeled container. Experiment->Waste_Collection Dispose of waste Disposal Disposal: Follow institutional and local regulations for non-hazardous chemical waste. Waste_Collection->Disposal Arrange for pickup

Figure 1: A comprehensive workflow for the safe handling of this compound, from receiving to disposal.

Step-by-Step Handling Procedure:
  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Ensure the manufacturer's label is intact and legible, clearly identifying the contents as this compound and providing any hazard information.

    • Store the container in a cool, dry, and well-ventilated area.[3]

    • Keep it away from strong oxidizing agents, as these are generally incompatible with alcohols.

  • Preparation for Use :

    • Before handling, consult the Safety Data Sheet (SDS) for this compound.

    • Don the appropriate PPE as outlined in the table above.[3]

    • Work in a well-ventilated area. For procedures with a potential for aerosol generation, the use of a chemical fume hood is recommended.[3]

  • During the Experiment :

    • Use the smallest quantity of this compound necessary for the experiment to minimize waste.

    • When transferring the liquid, do so carefully to avoid splashing.

    • Keep the container sealed when not in use to prevent contamination and evaporation.

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Isolate the Area : If the spill is large, restrict access to the area.

  • Don Additional PPE : If not already wearing them, put on your safety goggles and gloves.

  • Contain and Absorb : For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain and absorb the liquid.

  • Clean the Area : Once absorbed, collect the material using non-sparking tools and place it in a designated, labeled container for chemical waste.

  • Decontaminate : Clean the spill area with soap and water.

  • First Aid :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.

    • Inhalation : Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

As this compound is not classified as a hazardous waste, its disposal is more straightforward than that of regulated hazardous materials. However, it is crucial to adhere to all institutional and local regulations to ensure environmental responsibility.

Waste Segregation and Collection :

  • Do not pour this compound down the drain unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect all waste containing this compound in a dedicated, clearly labeled waste container for non-hazardous liquid chemical waste.[3]

  • Ensure the container is compatible with the chemical and is kept securely closed when not in use.

Final Disposal :

  • Arrange for the disposal of the non-hazardous chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Properly document all disposed waste in accordance with your laboratory's protocols.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you are upholding the highest standards of laboratory safety and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
octane-3,6-diol
Reactant of Route 2
Reactant of Route 2
octane-3,6-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.